molecular formula C31H41N5O5 B1204045 Dihydroergocornine CAS No. 25447-65-8

Dihydroergocornine

Cat. No.: B1204045
CAS No.: 25447-65-8
M. Wt: 563.7 g/mol
InChI Key: SEALOBQTUQIVGU-QNIJNHAOSA-N
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Description

Dihydroergocornine is a hydrogenated ergot alkaloid and a nootropic compound indicated for research into age-related idiopathic decline in mental capacity . It is a key component of ergoloid mesylates, a mixture used in studies concerning dementia and cognitive impairments, such as those seen in Alzheimer's disease . The precise mechanism of action for this compound is not fully defined, but it is recognized to have central and peripheral effects . Research indicates it possesses potent adrenolytic and sympathicolytic properties, functioning as an antagonist at serotonin and alpha-adrenergic receptors . This activity may contribute to its observed effects on cerebral metabolic homeostasis and vascular tone . In vitro studies on vascular smooth muscle show that this compound can antagonize responses to neurotransmitters like serotonin and noradrenaline, and may exhibit a stimulatory effect on smooth muscle at slightly higher concentrations . From a pharmacokinetic perspective, this compound is rapidly absorbed after oral administration in humans, with an absorption percentage of approximately 25% . Its biotransformation occurs via oxidation and cleavage in the peptide portion of the molecule . Researchers value this compound for its potential to modulate neurotransmitter systems and its reported antioxidant and neuroprotective properties, which are relevant to the study of neurodegenerative conditions . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
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InChI

InChI=1S/C31H41N5O5/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19/h6,8-9,14,16-17,19,21,23-24,26,32,40H,7,10-13,15H2,1-5H3,(H,33,37)/t19-,21-,23-,24+,26+,30-,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEALOBQTUQIVGU-QNIJNHAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044013
Record name Dihydroergocornine
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Molecular Weight

563.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

Decomposes
Record name Dihydroergocornine
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CAS No.

25447-65-8
Record name Dihydroergocornine
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Record name DIHYDROERGOCORNINE
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Foundational & Exploratory

The Biosynthetic Pathway of Dihydroergocornine in Claviceps purpurea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroergocornine, a key component of the pharmaceutical ergoloid mesylates, is a semi-synthetic derivative of the natural ergot alkaloid ergocornine, produced by the fungus Claviceps purpurea. Its biosynthesis is a complex process originating from primary metabolism and culminating in a series of enzymatic modifications of the ergoline ring and a non-ribosomally synthesized peptide moiety. This guide provides a detailed overview of the biosynthetic pathway of this compound, focusing on the enzymatic steps, genetic regulation, and relevant experimental methodologies. Quantitative data from various studies are summarized, and key pathways and workflows are visualized to facilitate a deeper understanding of this intricate metabolic network.

Introduction

Claviceps purpurea, an ascomycete fungus, is renowned for its production of a diverse array of ergot alkaloids, compounds with significant pharmacological activities.[1] Among these are the ergopeptines, a class of alkaloids characterized by a lysergic acid core linked to a tripeptide side chain. This compound belongs to the ergotoxine group of ergopeptines and is distinguished by the saturation of the C9-C10 double bond in the ergoline ring structure.[2][3] This hydrogenation confers distinct pharmacological properties. This document elucidates the intricate biosynthetic journey from central metabolites to this compound.

The Biosynthetic Pathway to this compound

The biosynthesis of this compound can be conceptually divided into three major stages:

  • Formation of the Ergoline Ring System: The synthesis of the tetracyclic ergoline scaffold, with lysergic acid as a key intermediate.

  • Non-Ribosomal Peptide Synthesis: The assembly of the tripeptide side chain and its attachment to the lysergic acid core to form ergocornine.

  • Hydrogenation: The reduction of the C9-C10 double bond of the ergoline ring. Evidence suggests this occurs at the level of lysergic acid, forming dihydrolysergic acid prior to its incorporation into the peptide chain.[4][5]

Assembly of the Ergoline Ring: From Primary Metabolites to Lysergic Acid

The pathway commences with the precursors L-tryptophan and dimethylallyl pyrophosphate (DMAPP), the latter originating from the mevalonic acid pathway.[5][6] A series of enzymatic reactions, catalyzed by enzymes encoded within the ergot alkaloid synthesis (EAS) gene cluster, leads to the formation of the first key intermediate, chanoclavine-I-aldehyde.[1][7]

Subsequent enzymatic steps, including oxidations and isomerizations, convert chanoclavine-I-aldehyde into lysergic acid.[8][9] A pivotal enzyme in the later stages is CloA, a cytochrome P450 monooxygenase, which is involved in the oxidation of elymoclavine to paspalic acid, a direct precursor that spontaneously isomerizes to lysergic acid.[8][9]

dot

Ergot_Alkaloid_Core_Biosynthesis precursor precursor intermediate intermediate enzyme enzyme final_product final_product Trp L-Tryptophan DmaW DmaW DMAPP DMAPP DMAT Dimethylallyltryptophan EasF EasF DMAT->EasF N_Me_DMAT N-Methyl-DMAT EasE_EasC EasE/EasC N_Me_DMAT->EasE_EasC Chanoclavine_I Chanoclavine-I EasD EasD Chanoclavine_I->EasD Chanoclavine_I_aldehyde Chanoclavine-I-aldehyde EasA_EasG EasA/EasG Chanoclavine_I_aldehyde->EasA_EasG Agroclavine Agroclavine Elymoclavine Elymoclavine Agroclavine->Elymoclavine CloA CloA Elymoclavine->CloA Paspalic_acid Paspalic Acid Lysergic_acid D-Lysergic Acid Paspalic_acid->Lysergic_acid spontaneous DmaW->DMAT EasF->N_Me_DMAT EasE_EasC->Chanoclavine_I EasD->Chanoclavine_I_aldehyde EasA_EasG->Agroclavine CloA->Paspalic_acid

Caption: Biosynthesis of D-Lysergic Acid in Claviceps purpurea.

Formation of Ergocornine via Non-Ribosomal Peptide Synthesis

Ergocornine is an ergopeptine, and its peptide moiety is assembled by a multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS). In C. purpurea, this system comprises two key proteins: D-lysergyl peptide synthetase 2 (LPS2, encoded by lpsB) and D-lysergyl peptide synthetase 1 (LPS1, encoded by lpsA).[5][10][11]

  • Activation of Lysergic Acid: LPS2 activates D-lysergic acid (or dihydrolysergic acid) by adenylation and tethers it to the enzyme as a thioester.[5][11]

  • Peptide Assembly on LPS1: LPS1 is a large, modular enzyme with three modules, each responsible for activating a specific amino acid of the tripeptide chain. For ergocornine, these amino acids are L-valine, L-valine, and L-proline. Each module contains an adenylation (A) domain for amino acid recognition and activation, and a thiolation (T) domain for covalent attachment. Condensation (C) domains catalyze the formation of peptide bonds between the tethered amino acids.[7][12]

  • Cyclization and Release: The fully assembled D-lysergyl-tripeptide is released from the NRPS complex, and a final cyclization step, catalyzed by a dioxygenase (EasH), forms the characteristic bicyclic peptide structure of ergocornine.[11][13]

dot

Ergopeptine_Synthesis substrate substrate enzyme_complex enzyme_complex intermediate intermediate product product Lysergic_Acid D-Lysergic Acid LPS_complex LPS2 (lpsB) LPS1 (lpsA) (Module 1 Module 2 Module 3) Lysergic_Acid->LPS_complex Amino_Acids L-Valine L-Valine L-Proline Amino_Acids->LPS_complex Ergopeptam D-Lysergyl-Val-Val-Pro-lactam (Ergopeptam) LPS_complex->Ergopeptam EasH EasH (Dioxygenase) Ergopeptam->EasH Ergocornine Ergocornine EasH->Ergocornine

Caption: Non-ribosomal synthesis of Ergocornine.

The Dihydrogenation Step: Formation of this compound

This compound differs from ergocornine by the saturation of the C9-C10 double bond in the ergoline ring.[2] While the precise enzyme responsible for this reduction is not definitively characterized in all literature, substantial evidence points to the hydrogenation occurring at the stage of lysergic acid, yielding dihydrolysergic acid.[4][5] This dihydro-precursor is then utilized by the NRPS system in the same manner as lysergic acid to produce dihydroergopeptines.[5] The enzyme catalyzing this reduction is likely an oxidoreductase, several of which are encoded within the EAS gene cluster.[14][15]

dot

Dihydrogenation_Pathway cluster_alt Alternative (less supported) pathway precursor precursor intermediate intermediate enzyme enzyme final_product final_product Lysergic_Acid D-Lysergic Acid Reductase Oxidoreductase (putative) Lysergic_Acid->Reductase NRPS_alt NRPS (LPS2/LPS1) Lysergic_Acid->NRPS_alt Dihydrolysergic_Acid Dihydrolysergic Acid NRPS NRPS (LPS2/LPS1) Dihydrolysergic_Acid->NRPS Ergocornine Ergocornine This compound This compound Reductase->Dihydrolysergic_Acid NRPS->this compound Ergocornine_alt Ergocornine NRPS_alt->Ergocornine_alt Reductase_alt Oxidoreductase (putative) Ergocornine_alt->Reductase_alt Dihydroergocornine_alt This compound Reductase_alt->Dihydroergocornine_alt

Caption: Proposed pathway for the formation of this compound.

Quantitative Data on Ergot Alkaloid Production

The production yields of ergot alkaloids, including the precursors to this compound, are highly dependent on the Claviceps purpurea strain and the fermentation conditions. Below is a summary of reported production data from various studies.

Claviceps purpurea StrainCulture ConditionAlkaloid(s) MeasuredYieldReference
MNG 00186Submerged FermentationErgocornine150 µg/mL[16]
MNG 00186Submerged Fermentationα-ergocryptine40 µg/mL[16]
MNG 00186Submerged Fermentationβ-ergocryptine90 µg/mL[16]
var. agropyriWhite Rice MediumTotal Clavine Alkaloids2220.5 ± 564.1 µg / 150g[4][17]
var. agropyriBrown Rice MediumTotal Clavine Alkaloids920.0 ± 463.6 µg / 150g[4][17]
var. agropyriRye MediumTotal Clavine Alkaloids595.4 ± 52.1 µg / 150g[4][17]
PRL 1980Synthetic Medium with Maltose and TryptophanTotal Alkaloids2.287 g/L[13]
VariousSclerotia on RyeTotal Ergotoxines0.69% of dry weight[6]

Experimental Protocols

Fungal Culture and Fermentation for Ergot Alkaloid Production

Objective: To cultivate Claviceps purpurea under conditions optimized for the production of ergopeptines.

Materials:

  • Claviceps purpurea strain (e.g., ATCC 20102)

  • T2 agar medium for pre-culture

  • Seed culture medium (e.g., T25N with low phosphate)

  • Production fermentation medium (e.g., T25N with high phosphate)

  • Erlenmeyer flasks

  • Shaking incubator

Procedure:

  • Pre-culture: Inoculate the C. purpurea strain onto T2 agar plates and incubate at 25°C for 21 days.

  • Seed Culture: Transfer two agar plugs (1 x 2 cm²) from the pre-culture into a 500 mL Erlenmeyer flask containing 100 mL of seed culture medium. Incubate at 25°C with shaking at 150 rpm for 6-7 days.

  • Production Culture: Inoculate a 1 L Erlenmeyer flask containing 170 mL of production medium with 20 mL of the seed culture. Incubate at 25°C with shaking at 150 rpm for 12-28 days.[17]

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References

In Vitro Solubility and Stability of Dihydroergocornine Mesylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific literature on the in vitro solubility and stability of Dihydroergocornine mesylate. Due to a scarcity of data on the individual compound, this document synthesizes information from studies on the closely related mixture, Dihydroergotoxine mesylate (also known as Ergoloid Mesylates), of which this compound mesylate is a key component, and the structurally similar compound, Dihydroergotamine mesylate. This information is intended to serve as a valuable resource for researchers and professionals involved in the development and formulation of pharmaceuticals containing this active ingredient.

In Vitro Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent bioavailability. The available data on the solubility of this compound mesylate and related compounds are summarized below.

Qualitative and Semi-Quantitative Solubility Data

Dihydroergotoxine mesylate, a mixture containing this compound mesylate, is described as being partially soluble in water[1]. More specific data for the mixture indicates a solubility of 2 mg/mL in water with the aid of ultrasound and greater than or equal to 100 mg/mL in DMSO[2]. Another source suggests a solubility of 1 mg/mL in methanol for Dihydroergotoxine mesylate[3].

For the related compound, Dihydroergotamine mesylate, solubility is reported as approximately 1 mg/mL in ethanol and approximately 20 mg/mL in DMSO and dimethylformamide (DMF)[4]. It is considered sparingly soluble in aqueous buffers, with a solubility of approximately 0.05 mg/mL in a 1:20 solution of DMSO and phosphate-buffered saline (PBS) at pH 7.2[4]. The British Pharmacopoeia describes Dihydroergotamine mesilate as slightly soluble in water and sparingly soluble in methanol[5].

Table 1: Summary of In Vitro Solubility Data for this compound Mesylate and Related Compounds

CompoundSolvent/MediumTemperature (°C)SolubilitySource(s)
Dihydroergotoxine mesylateWaterNot SpecifiedPartially Soluble[1]
Dihydroergotoxine mesylateWater (with ultrasound)Not Specified2 mg/mL[2]
Dihydroergotoxine mesylateDMSONot Specified≥ 100 mg/mL[2]
Dihydroergotoxine mesylateMethanolNot Specified1 mg/mL[3]
Dihydroergotamine mesylateEthanolNot Specified~1 mg/mL[4]
Dihydroergotamine mesylateDMSONot Specified~20 mg/mL[4]
Dihydroergotamine mesylateDMFNot Specified~20 mg/mL[4]
Dihydroergotamine mesylate1:20 DMSO:PBS (pH 7.2)Not Specified~0.05 mg/mL[4]
Dihydroergotamine mesilateWaterNot SpecifiedSlightly Soluble[5]
Dihydroergotamine mesilateMethanolNot SpecifiedSparingly Soluble[5]
Experimental Protocol for Solubility Determination

A standard experimental approach to determine the aqueous and solvent solubility of this compound mesylate would involve the equilibrium solubility method.

Materials:

  • This compound mesylate powder

  • Purified water

  • A range of organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, DMF)

  • Phosphate and citrate buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Calibrated pH meter

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of this compound mesylate to a known volume of the desired solvent or buffer in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase.

  • Analyze the concentration of this compound mesylate in the diluted supernatant using a validated HPLC method.

  • Calculate the solubility in mg/mL or other appropriate units.

G cluster_0 Solubility Determination Workflow A Add excess this compound mesylate to solvent/buffer B Equilibrate at constant temperature with agitation A->B 24-48 hours C Centrifuge to separate undissolved solid B->C D Withdraw and dilute supernatant C->D E Analyze concentration by HPLC D->E F Calculate solubility E->F

Diagram 1: Workflow for Solubility Determination.

In Vitro Stability

The chemical stability of this compound mesylate in solution is influenced by several factors, including pH, temperature, light, and the solvent system. Understanding its stability profile is crucial for the development of stable pharmaceutical formulations.

Degradation Pathways and Kinetics

A 1977 study on a series of hydrogenated ergot alkaloids, including this compound mesylate, found that their degradation in solution follows pseudo-first-order kinetics[6]. The stability was shown to be a function of the dielectric constant of the solvent composition, with stable solutions being achievable in water-alcohol mixtures having dielectric constants between 30 and 45[6]. This study also noted that degradation to the corresponding aci-forms, hydrolysis products, and oxidation products is reduced in predominantly organic media[6]. This suggests that avoiding a highly aqueous environment can enhance the stability of the compound.

For ergot alkaloids in general, epimerization at the C-8 position is a well-known degradation pathway, leading to the formation of biologically less active or inactive isomers.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. Based on ICH guidelines, this compound mesylate should be subjected to stress conditions including:

  • Acidic and Basic Hydrolysis: Treatment with dilute hydrochloric acid and sodium hydroxide at elevated temperatures.

  • Oxidative Degradation: Exposure to hydrogen peroxide solution.

  • Thermal Degradation: Heating the solid drug substance and a solution of the drug substance.

  • Photodegradation: Exposing the solid drug substance and a solution of the drug substance to light sources (e.g., UV and fluorescent light).

Table 2: Summary of In Vitro Stability Findings for this compound Mesylate and Related Ergot Alkaloids

ConditionObservationCompound(s) StudiedSource(s)
Solvent Effects
Water-Alcohol Mixtures (dielectric constant 30-45)Stable solutions can be obtained.This compound mesilate & other hydrogenated ergot alkaloids[6]
Predominantly Organic MediaReduced degradation to aci-forms, hydrolysis, and oxidation products.This compound mesilate & other hydrogenated ergot alkaloids[6]
Degradation Kinetics
In SolutionFollows pseudo-first-order kinetics.This compound mesilate & other hydrogenated ergot alkaloids[6]
Storage Conditions
Long-term storageRecommended at -20°C or below for solutions in acetonitrile to minimize epimerization.Ergot alkaloids in general
Experimental Protocol for a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the decrease in the concentration of this compound mesylate and monitoring the formation of degradation products over time.

Materials and Equipment:

  • This compound mesylate reference standard and stressed samples

  • HPLC grade solvents (e.g., acetonitrile, methanol)

  • High purity water

  • Buffers (e.g., phosphate, acetate)

  • Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for forced degradation studies

  • HPLC system with a photodiode array (PDA) or UV detector, pump, autosampler, and column oven

  • A suitable reversed-phase HPLC column (e.g., C18)

  • Data acquisition and processing software

Procedure:

  • Method Development: Develop an HPLC method that separates this compound mesylate from its potential degradation products. This typically involves optimizing the mobile phase composition (e.g., a gradient of acetonitrile and a buffered aqueous phase), flow rate, column temperature, and detection wavelength.

  • Forced Degradation: Subject this compound mesylate to forced degradation conditions as described in section 2.2.

  • Sample Analysis: Analyze the stressed samples using the developed HPLC method.

  • Method Validation: Validate the stability-indicating method according to ICH guidelines. This includes assessing specificity (peak purity analysis using a PDA detector), linearity, range, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the parent drug from all significant degradation products.

G cluster_0 Stability Study Workflow A Prepare solutions of This compound mesylate B Subject to stress conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Withdraw samples at specified time points B->C D Analyze by stability-indicating HPLC method C->D E Quantify parent drug and degradation products D->E F Determine degradation kinetics and pathways E->F

Diagram 2: Workflow for a Forced Degradation Study.

Signaling Pathways and Logical Relationships

While this guide focuses on in vitro chemical properties, it is important to note that this compound, as a component of Ergoloid Mesylates, interacts with multiple neurotransmitter systems, including dopaminergic, serotonergic, and adrenergic receptors. The stability and solubility of the molecule are prerequisites for its ability to engage these biological targets.

G cluster_0 Factors Influencing Bioavailability Solubility In Vitro Solubility Dissolution Dissolution Rate Solubility->Dissolution Stability In Vitro Stability Stability->Dissolution affects concentration of active form Absorption Absorption Dissolution->Absorption Bioavailability Systemic Bioavailability Absorption->Bioavailability

Diagram 3: Relationship between Physicochemical Properties and Bioavailability.

Conclusion

The in vitro solubility and stability of this compound mesylate are critical parameters for the successful development of effective and safe pharmaceutical products. While specific quantitative data for the individual compound is limited, information from related ergot alkaloids and the Dihydroergotoxine mesylate mixture provides valuable insights. This compound mesylate is likely to exhibit limited aqueous solubility but is soluble in organic solvents such as DMSO. Its stability in solution is dependent on the solvent system, with hydro-alcoholic mixtures offering improved stability over purely aqueous solutions. Key degradation pathways include hydrolysis, oxidation, and epimerization. For formulation development, it is imperative to conduct thorough solubility and stability studies, including forced degradation, and to develop and validate a stability-indicating analytical method to ensure the quality, safety, and efficacy of the final drug product.

References

Pharmacological Profile of Dihydroergocornine as a Dopamine Agonist: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroergocornine is a dihydrogenated peptide ergot alkaloid and a component of the FDA-approved drug co-dergocrine mesylate (Hydergine®).[1] Classified as a dopamine agonist, it has been investigated for its therapeutic potential in conditions associated with dopaminergic dysfunction.[2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a specific focus on its interactions with dopamine receptors. The following sections detail its binding affinity, functional activity, and the intracellular signaling pathways it modulates. Detailed experimental protocols for key assays are also provided to facilitate further research and drug development efforts.

Dopamine Receptor Binding and Functional Activity

This compound exhibits a distinct profile of activity at dopamine D1-like and D2-like receptor families. Its interaction with these receptors has been characterized through various in vitro assays, providing quantitative measures of its binding affinity and functional potency.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its close structural analog, alpha-dihydroergocryptine, at dopamine receptors. While specific Ki values for this compound are not extensively reported in publicly available literature, the data for alpha-dihydroergocryptine, which differs only by the amino acid at the 5' position of the peptide side chain, provides a valuable reference for its likely binding affinities.

Table 1: Functional Activity of this compound at Dopamine Receptors [1]

Receptor SubtypeAssay TypeParameterValue (nM)
D1cAMP Formation StimulationEC50~100
D2Inhibition of Electrically Evoked [3H]-choline OverflowEC50~2

Table 2: Binding Affinity (Ki) of Related Ergot Alkaloids at Human Dopamine Receptors [3]

CompoundD1 Receptor (Ki, nM)D2 Receptor (Ki, nM)D3 Receptor (Ki, nM)
alpha-Dihydroergocryptine35.4--

Note: The EC50 values for this compound suggest a higher potency at D2-like receptors compared to D1-like receptors.

Signaling Pathways

As a dopamine agonist, this compound's effects are mediated through the activation of intracellular signaling cascades downstream of dopamine receptors. The canonical pathways for D1 and D2 receptor activation are well-established, and evidence also points towards the formation of D1-D2 receptor heteromers with unique signaling outputs.

D1 Receptor Signaling

Activation of D1-like receptors (D1 and D5) by this compound leads to the stimulation of the Gs/olf family of G proteins. This initiates a signaling cascade that results in the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[4] Elevated cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32).

D1_Signaling_Pathway DHE This compound D1R D1 Receptor DHE->D1R binds Gs Gs/olf D1R->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA PKA cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates CellularResponse Cellular Response (e.g., Gene Expression, Ion Channel Modulation) DARPP32->CellularResponse leads to

D1 Receptor Signaling Pathway
D2 Receptor Signaling

Conversely, this compound's agonism at D2-like receptors (D2, D3, and D4) engages the Gi/o family of G proteins.[4] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels and reduced PKA activity. Additionally, the βγ subunits of the Gi/o protein can directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs), and inhibit voltage-gated calcium channels.

D2_Signaling_Pathway DHE This compound D2R D2 Receptor DHE->D2R binds Gi Gi/o D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits BetaGamma βγ Subunits Gi->BetaGamma releases cAMP cAMP AC->cAMP decreases conversion of ATP to PKA PKA cAMP->PKA reduces activation of CellularResponse Cellular Response (e.g., Decreased Neuronal Excitability) PKA->CellularResponse IonChannels Ion Channels (e.g., GIRK, Ca2+ channels) BetaGamma->IonChannels modulates IonChannels->CellularResponse

D2 Receptor Signaling Pathway
D1-D2 Receptor Heteromer Signaling

Emerging evidence suggests that D1 and D2 receptors can form heterodimers, leading to a distinct signaling pathway upon co-activation.[5] This pathway involves the coupling to Gq proteins, activation of phospholipase C (PLC), and subsequent mobilization of intracellular calcium stores via inositol trisphosphate (IP3). This calcium signaling can then activate downstream effectors such as Calmodulin-dependent protein kinase II (CaMKII).

D1_D2_Heteromer_Signaling DHE This compound D1D2 D1-D2 Heteromer DHE->D1D2 binds Gq Gq D1D2->Gq activates PLC Phospholipase C Gq->PLC stimulates IP3 IP3 PLC->IP3 cleaves PIP2 to PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER binds to receptors on Ca Ca2+ ER->Ca releases CaMKII CaMKII Ca->CaMKII activates CellularResponse Cellular Response (e.g., Synaptic Plasticity) CaMKII->CellularResponse leads to

D1-D2 Heteromer Signaling

Experimental Protocols

The characterization of this compound's dopaminergic activity relies on well-established in vitro assays. The following sections provide detailed methodologies for two key experiments: radioligand binding assays to determine binding affinity and cAMP functional assays to measure functional potency.

Radioligand Binding Assay for Dopamine Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound for dopamine receptor subtypes.

Materials:

  • Cell membranes prepared from cell lines stably expressing human dopamine receptor subtypes (e.g., D1, D2, D3, D4, D5).

  • Radioligands:

    • For D1 and D5 receptors: [³H]-SCH23390

    • For D2, D3, and D4 receptors: [³H]-Spiperone or [³H]-Raclopride

  • Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., 10 µM Haloperidol).

  • Test compound: this compound at a range of concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Workflow:

Radioligand_Binding_Workflow cluster_prep Plate Preparation cluster_incubation Incubation cluster_filtration Filtration and Washing cluster_detection Detection and Analysis Prep1 Prepare serial dilutions of this compound Prep2 Add assay buffer, radioligand, and test compound/control to wells Prep1->Prep2 Inc1 Initiate binding by adding cell membrane preparation Prep2->Inc1 Inc2 Incubate at room temperature (e.g., 60-90 minutes) with shaking Inc1->Inc2 Filt1 Terminate reaction by rapid filtration through glass fiber filters Inc2->Filt1 Filt2 Wash filters with ice-cold assay buffer to remove unbound radioligand Filt1->Filt2 Det1 Place filters in scintillation vials, add scintillation fluid Filt2->Det1 Det2 Measure radioactivity using a scintillation counter Det1->Det2 Ana1 Calculate specific binding Det2->Ana1 Ana2 Determine IC50 and Ki values using non-linear regression Ana1->Ana2

Radioligand Binding Assay Workflow

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add assay buffer, a fixed concentration of the appropriate radioligand, and varying concentrations of this compound. For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration of this compound.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol describes a method to determine the functional potency (EC50) and efficacy (Emax) of this compound at D1-like (stimulatory) and D2-like (inhibitory) dopamine receptors by measuring changes in intracellular cAMP levels.

Materials:

  • Cell lines stably expressing the dopamine receptor of interest (e.g., CHO or HEK293 cells).

  • Test compound: this compound at a range of concentrations.

  • For D2-like receptor assays: An adenylyl cyclase stimulator (e.g., Forskolin).

  • cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).

  • Cell culture medium and reagents.

  • Microplate reader compatible with the chosen cAMP detection kit.

Workflow:

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_lysis_detection Cell Lysis and Detection cluster_analysis Data Analysis Cell1 Seed cells expressing the dopamine receptor of interest in a 96-well plate Cell2 Allow cells to adhere and grow overnight Cell1->Cell2 Treat1 Prepare serial dilutions of this compound Cell2->Treat1 Treat2 For D2 assays, pre-treat with Adenylyl Cyclase stimulator (e.g., Forskolin) Treat1->Treat2 Optional for D2 Treat3 Add this compound to the cells and incubate for a specified time Treat1->Treat3 Treat2->Treat3 Lysis1 Lyse the cells to release intracellular cAMP Treat3->Lysis1 Detect1 Perform cAMP detection assay according to the kit manufacturer's instructions Lysis1->Detect1 Detect2 Read the signal on a microplate reader Detect1->Detect2 Ana1 Generate a concentration-response curve Detect2->Ana1 Ana2 Determine EC50 and Emax values using non-linear regression Ana1->Ana2

cAMP Functional Assay Workflow

Procedure:

  • Seed cells expressing the dopamine receptor of interest into a 96-well plate and allow them to grow to an appropriate confluency.

  • Prepare serial dilutions of this compound.

  • For D1-like receptor agonism: Add the this compound dilutions to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • For D2-like receptor agonism: Pre-treat the cells with an adenylyl cyclase stimulator like forskolin to induce a measurable baseline of cAMP. Then, add the this compound dilutions and incubate.

  • Lyse the cells to release the intracellular cAMP.

  • Perform the cAMP detection assay following the manufacturer's protocol.

  • Read the plate on a microplate reader to quantify the cAMP levels.

  • Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve.

  • Determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal response) from the curve using non-linear regression analysis.

Conclusion

This compound demonstrates a clear profile as a dopamine agonist, with a notable preference for D2-like receptors as indicated by its functional potency. Its ability to modulate both the Gs/olf- and Gi/o-coupled signaling pathways, and potentially the Gq-coupled pathway through D1-D2 heteromers, underscores the complexity of its pharmacological actions. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and to design novel dopaminergic agents with refined pharmacological profiles. Further studies to definitively determine the Ki values of this compound at all dopamine receptor subtypes are warranted to complete its binding profile.

References

The Journey of Dihydroergocornine: A Technical Chronicle of its Discovery and Scientific Exploration

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroergocornine, a semi-synthetic ergot alkaloid, has a rich history intertwined with the pioneering research in ergot chemistry at Sandoz Pharmaceuticals in the mid-20th century. As a key component of the drug formulation known as Hydergine®, its development marked a significant step in the therapeutic application of dihydrogenated ergot derivatives. This technical guide provides a comprehensive overview of the historical development, discovery, and scientific exploration of this compound. It delves into the intricacies of its chemical synthesis, elucidates its complex pharmacology, and presents detailed experimental protocols that were instrumental in characterizing its bioactivity. Through a meticulous compilation of quantitative data and the visualization of its signaling pathways, this document aims to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering a deep insight into the scientific journey of this multifaceted molecule.

Historical Development and Discovery

The story of this compound is intrinsically linked to the broader exploration of ergot alkaloids, a class of compounds produced by the fungus Claviceps purpurea. For centuries, ergot was known for its potent and often toxic effects, causing epidemics of ergotism. However, by the early 20th century, scientific endeavors began to unveil its therapeutic potential.

The Sandoz Era and the Work of Albert Hofmann:

The scientific journey of this compound began in the laboratories of Sandoz Pharmaceuticals (now Novartis) in Basel, Switzerland. A pivotal figure in this narrative is Dr. Albert Hofmann, a chemist whose work on ergot alkaloids would lead to profound discoveries. In the 1930s and 1940s, Hofmann was tasked with isolating and characterizing the active principles of medicinal plants, with a significant focus on ergot.

The initial research at Sandoz led to the isolation of several ergot alkaloids, including ergocornine. However, these natural alkaloids exhibited potent vasoconstrictor and uterotonic activities, limiting their therapeutic applications. The breakthrough came with the exploration of chemical modifications to the ergot structure.

The Advent of Hydrogenation:

A key innovation was the process of catalytic hydrogenation, which involved the saturation of the double bond in the lysergic acid moiety of the ergot alkaloids. This chemical modification led to the creation of a new class of compounds: the dihydrogenated ergot alkaloids. These derivatives were found to possess a significantly different pharmacological profile compared to their natural counterparts, exhibiting reduced vasoconstrictor effects and enhanced central nervous system activities.

This compound, along with Dihydroergocristine and Dihydroergocryptine, was synthesized through this process. These three compounds were found to have synergistic effects and were subsequently combined in equal proportions to create the pharmaceutical preparation known as Hydergine® (ergoloid mesylates). Hydergine® was introduced in the late 1940s and was initially investigated for its potential in treating peripheral and cerebral vascular disorders. Later, its therapeutic focus shifted towards age-related cognitive decline and dementia.

Chemical Synthesis of this compound

The primary method for the synthesis of this compound is the catalytic hydrogenation of its parent ergot alkaloid, ergocornine.

Principle of the Reaction:

The synthesis involves the addition of two hydrogen atoms across the C9-C10 double bond of the lysergic acid scaffold within the ergocornine molecule. This reaction converts the unsaturated ergoline ring system into a saturated one, resulting in the formation of 9,10-dihydroergocornine.

General Experimental Protocol for Catalytic Hydrogenation of Ergocornine:

  • Starting Material: Ergocornine (isolated from Claviceps purpurea fermentation cultures).

  • Catalyst: A noble metal catalyst is typically employed. Palladium on carbon (Pd/C) or platinum-based catalysts are commonly used.

  • Solvent: A suitable organic solvent that can dissolve the ergocornine and is inert under the reaction conditions is chosen. Common solvents include ethyl acetate, methanol, or acetic acid.

  • Reaction Conditions:

    • Temperature: The reaction is typically carried out at a controlled temperature, often ranging from room temperature to slightly elevated temperatures.

    • Pressure: The reaction is conducted under a hydrogen gas atmosphere, with pressures typically ranging from atmospheric pressure to several atmospheres.

  • Procedure:

    • The ergocornine is dissolved in the chosen solvent in a suitable reaction vessel equipped with a stirring mechanism.

    • The catalyst is added to the solution.

    • The reaction vessel is purged with an inert gas (e.g., nitrogen or argon) to remove air, and then a hydrogen atmosphere is introduced and maintained at the desired pressure.

    • The reaction mixture is stirred vigorously to ensure good contact between the substrate, catalyst, and hydrogen gas.

    • The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material.

    • Once the reaction is complete, the catalyst is removed by filtration.

  • Purification: The resulting this compound is purified from the reaction mixture. This is often achieved through crystallization or chromatographic techniques, such as column chromatography or preparative HPLC, to yield a highly pure product.

Pharmacology

This compound exhibits a complex pharmacological profile characterized by its interaction with multiple neurotransmitter receptor systems. Its actions are primarily attributed to its partial agonist and antagonist activities at adrenergic, dopaminergic, and serotonergic receptors.

Mechanism of Action

The multifaceted mechanism of action of this compound contributes to its diverse physiological effects.

  • Alpha-Adrenergic Receptor Antagonism: this compound is a potent antagonist at α-adrenergic receptors, particularly α1 and α2 subtypes. This blockade of adrenergic signaling leads to vasodilation, resulting in increased blood flow and a reduction in blood pressure. This action is thought to contribute to its effects on cerebral circulation.

  • Dopaminergic Receptor Agonism: this compound acts as a partial agonist at dopamine D2 receptors. This dopaminergic activity is believed to play a role in its effects on the central nervous system, including potential improvements in cognitive function.

  • Serotonergic Receptor Interaction: this compound also interacts with serotonin (5-HT) receptors. It exhibits partial agonist activity at 5-HT2A receptors. The modulation of the serotonergic system may also contribute to its central effects.

Signaling Pathways

The interaction of this compound with its target receptors triggers a cascade of intracellular signaling events.

Alpha_Adrenergic_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Antagonism (Blocks) Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor Agonism Gq Gq Protein Alpha1_Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulation PKC Protein Kinase C (PKC) DAG->PKC Activation Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Leads to PKC->Vasoconstriction Leads to

Caption: Alpha-Adrenergic Antagonism Signaling Pathway.

Dopaminergic_Agonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor Partial Agonism Gi Gi Protein D2_Receptor->Gi Activation AC Adenylyl Cyclase (AC) Gi->AC Inhibition ATP ATP AC->ATP Conversion cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Neuronal_Activity Modulation of Neuronal Activity PKA->Neuronal_Activity

Caption: Dopaminergic D2 Receptor Partial Agonism.

Pharmacodynamics

The pharmacological actions of this compound translate into several observable physiological effects.

  • Cerebral Circulation and Metabolism: Early studies suggested that this compound could increase cerebral blood flow and improve cerebral metabolism. It was thought to enhance oxygen and glucose utilization in the brain, which was the rationale for its use in cerebrovascular insufficiency and dementia.

  • Blood Pressure: Due to its α-adrenergic blocking properties, this compound can cause a decrease in peripheral vascular resistance, leading to a reduction in blood pressure.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in humans, providing insights into its absorption, distribution, metabolism, and excretion.

Pharmacokinetic ParameterValueReference
Absorption
Bioavailability~25%
Time to Peak Plasma Concentration (Tmax)1.4 hours
Distribution
Protein BindingHigh
Metabolism
SiteLiver
Metabolic PathwaysOxidation, cleavage of the proline moiety, and hydrolysis of the amide bond
Elimination
Primary RouteFeces
Urinary Excretion~2.5% (oral administration)
Half-life (oral)0.32 hours (absorption half-life)

Experimental Protocols

The pharmacological properties of this compound have been elucidated through a variety of in vitro and in vivo experimental protocols.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a drug for its target receptors.

Protocol for α-Adrenergic Receptor Binding Assay:

  • Tissue Preparation: Membranes from tissues rich in α-adrenergic receptors (e.g., rat brain cortex or rabbit uterus) are prepared by homogenization and centrifugation.

  • Radioligand: A radiolabeled antagonist with high affinity for α-adrenergic receptors, such as [³H]-prazosin (for α1) or [³H]-yohimbine (for α2), is used.

  • Incubation: The tissue membranes are incubated with the radioligand in the presence and absence of varying concentrations of this compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the inhibitory constant (Ki) of this compound, which reflects its binding affinity for the receptor.

Radioligand_Binding_Workflow start Start tissue_prep Tissue Homogenization and Centrifugation start->tissue_prep membrane_prep Membrane Preparation tissue_prep->membrane_prep incubation Incubation of Membranes with Radioligand and this compound membrane_prep->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (Ki determination) scintillation->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Radioligand Binding Assay.

Measurement of Cerebral Blood Flow

The Kety-Schmidt method, utilizing an inert gas tracer (originally nitrous oxide, later radioactive isotopes like ¹³³Xe), was a classic technique used in early studies to quantify cerebral blood flow and metabolism.

Principle of the Kety-Schmidt Method:

The method is based on the Fick principle, which states that the amount of a substance taken up by an organ over a period of time is equal to the arterial-venous concentration difference of the substance multiplied by the blood flow. By measuring the concentrations of an inert tracer in arterial and jugular venous blood during a period of inhalation, cerebral blood flow can be calculated.

Cognitive Assessment in Clinical Trials

In clinical trials investigating the efficacy of this compound for dementia, various rating scales have been used to assess cognitive function and clinical change.

  • Sandoz Clinical Assessment Geriatric (SCAG) Scale: This is a comprehensive rating scale developed by Sandoz to assess a wide range of symptoms in elderly patients, including cognitive, affective, and somatic domains.

  • Mini-Mental State Examination (MMSE): A widely used brief screening tool for cognitive impairment.

Clinical Studies in Dementia

This compound, as a component of Hydergine®, has been the subject of numerous clinical trials for the treatment of dementia and age-related cognitive decline.

Study CharacteristicDetails
Patient Population Elderly patients with symptoms of dementia or "idiopathic decline in mental capacity"
Dosage Typically 3-6 mg/day of total ergoloid mesylates
Duration Ranged from several weeks to months
Primary Outcome Measures Changes in cognitive function, global clinical impression, and behavioral symptoms, often assessed using scales like the SCAG.
Key Findings Many early studies reported statistically significant, albeit modest, improvements in some cognitive and behavioral symptoms compared to placebo. However, the clinical significance of these findings has been a subject of debate.

Conclusion

The historical development and discovery of this compound represent a significant chapter in the evolution of neuropharmacology. From its origins in the pioneering ergot research at Sandoz to its extensive clinical investigation, this molecule has provided valuable insights into the complex interplay of neurotransmitter systems in the brain. Its journey underscores the importance of chemical modification in drug discovery, transforming a naturally occurring substance with limited therapeutic use into a compound with a unique pharmacological profile. While its clinical efficacy in dementia remains a topic of discussion, the scientific exploration of this compound has undoubtedly contributed to our understanding of age-related cognitive decline and the potential for pharmacological intervention. This technical guide, by consolidating the historical, chemical, and pharmacological knowledge of this compound, aims to provide a solid foundation for future research and development in the neurosciences.

An In-depth Technical Guide to the Precursors of Dihydroergocornine in Ergot Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic precursors of dihydroergocornine, a significant ergot alkaloid with pharmaceutical applications. The document details the enzymatic pathways, precursor molecules, and relevant experimental methodologies, presenting quantitative data in structured tables and visualizing complex processes through diagrams.

Executive Summary

This compound is a semi-synthetic derivative of the naturally occurring ergot alkaloid ergocornine. Its synthesis is a multi-step process that begins with the assembly of the ergoline ring system, followed by the nonribosomal peptide synthesis of ergocornine, and concludes with a chemical hydrogenation step. This guide elucidates the key precursors at each stage, from primary metabolites to the immediate precursor, ergocornine, and details the enzymatic machinery responsible for their transformation.

Biosynthesis of Ergocornine: The Immediate Precursor to this compound

The direct precursor to this compound is ergocornine . This compound is produced by the hydrogenation of a double bond in the D-ring of the lysergic acid moiety of ergocornine.[1][2] Therefore, understanding the biosynthesis of ergocornine is crucial.

Ergocornine is a member of the ergopeptine class of ergot alkaloids, characterized by a tripeptide side chain attached to a D-lysergic acid scaffold.

Precursors of the Ergocornine Molecule

The biosynthesis of ergocornine draws from distinct metabolic pathways to assemble its two main components: the ergoline ring (D-lysergic acid) and the tripeptide side chain.

Table 1: Primary Precursors for Ergocornine Biosynthesis

ComponentPrecursor(s)Metabolic Pathway
D-Lysergic AcidL-Tryptophan, Dimethylallyl Pyrophosphate (DMAPP)Shikimate Pathway, Mevalonate Pathway
Tripeptide Side Chain2x L-Valine, 1x L-ProlineAmino Acid Biosynthesis

The formation of the ergoline ring from L-tryptophan and DMAPP is a complex, multi-enzyme process common to all ergot alkaloids. The focus of this guide is the subsequent formation of the ergocornine-specific tripeptide.

Nonribosomal Peptide Synthesis of the Ergocornine Tripeptide

The tripeptide side chain of ergocornine, consisting of L-Valine → L-Valine → L-Proline, is assembled by a large, multi-modular enzyme complex known as a Nonribosomal Peptide Synthetase (NRPS). In the ergot fungus Claviceps purpurea, the key enzyme responsible for the synthesis of the ergopeptine side chains is Lysergyl Peptide Synthetase (Lps) .[3][4]

The Lps system is composed of multiple proteins, with the core components for tripeptide assembly residing in the LpsA subunit. Different strains of C. purpurea possess different isoforms of LpsA (e.g., LpsA1, LpsA2), which have varying substrate specificities for the amino acids they incorporate.[3][5] For the synthesis of ergocornine, an LpsA variant with adenylation (A) domains specific for the activation of two valine and one proline residue is required.[4]

The overall biosynthetic flow for ergocornine formation is depicted below:

Ergocornine_Biosynthesis D_Lysergic_Acid D-Lysergic Acid LpsB LpsB (NRPS) D_Lysergic_Acid->LpsB Activation L_Valine1 L-Valine LpsA1 LpsA1 (NRPS) (A-T-C Modules) L_Valine1->LpsA1 Activation (Module 1) L_Valine2 L-Valine L_Valine2->LpsA1 Activation (Module 2) L_Proline L-Proline L_Proline->LpsA1 Activation (Module 3) Activated_Lysergic_Acid Lysergyl-S-LpsB LpsB->Activated_Lysergic_Acid Dipeptide Val-S-LpsA1 Tetrapeptide Lysergyl-Val-Val-Pro-S-LpsA1 LpsA1->Tetrapeptide Chain Elongation & Condensation Activated_Lysergic_Acid->LpsA1 Condensation Tripeptide Val-Val-S-LpsA1 Ergocornine Ergocornine Tetrapeptide->Ergocornine Cyclization & Release

Biosynthetic pathway for ergocornine formation.

From Ergocornine to this compound: The Final Conversion

This compound is not a direct product of the fungal biosynthetic machinery but is instead produced through a semi-synthetic process. This involves the chemical modification of ergocornine.

The Hydrogenation Reaction

The conversion of ergocornine to this compound is achieved through catalytic hydrogenation . This reaction specifically targets the C9-C10 double bond within the D-ring of the lysergic acid moiety.[6] The reduction of this double bond results in the formation of this compound.[1][2]

Hydrogenation_Reaction Ergocornine Ergocornine This compound This compound Ergocornine->this compound Catalytic Hydrogenation (e.g., H₂/Pd-C)

Conversion of ergocornine to this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound precursors is primarily focused on the production titers of ergot alkaloids in fungal cultures and the efficiency of enzymatic reactions.

Table 2: Production of Ergocornine in Claviceps purpurea Submerged Cultures

C. purpurea StrainCulture ConditionsErgocornine Titer (mg/L)Reference
Isolate 1Submerged fermentationVaries by phase of growth[1][3]
Strain 275 FISubmerged cultureNot specified individually, but high peptide alkaloid producer[7]
Ergotoxin VKM-F-2450-DIn planta cultivation30-62% of total alkaloids (sum with α-ergocryptine)[8]

Note: Specific production titers for ergocornine are often proprietary or reported as part of a mixture of ergot alkaloids.

Table 3: Kinetic Parameters of NRPS Adenylation Domains

Enzyme/DomainSubstrateKm (µM)kcat (min-1)Reference
LpsA1 (Valine-activating domain)L-ValineData not availableData not available-

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the biosynthesis of this compound precursors.

Cultivation of Claviceps purpurea for Ergocornine Production

Objective: To produce ergocornine through submerged fermentation of C. purpurea.

Protocol Outline:

  • Strain Selection: Utilize a known ergocornine-producing strain of C. purpurea.[1][3]

  • Media Preparation: Prepare a suitable fermentation medium. A typical medium might contain sucrose, ammonium citrate, potassium dihydrogen phosphate, magnesium sulfate, and trace elements.[9] The pH is generally adjusted to be slightly acidic.

  • Inoculation and Pre-culture: Inoculate a pre-culture medium with mycelia or spores of C. purpurea and incubate with shaking to generate sufficient biomass.

  • Submerged Fermentation: Transfer the pre-culture to the main fermentation vessel. Maintain the culture under controlled conditions of temperature (typically 20-25°C), aeration, and agitation.[1]

  • Extraction and Analysis: After a suitable fermentation period (e.g., 10-14 days), harvest the mycelia and culture broth. Extract the alkaloids using an organic solvent system. Analyze the extract for ergocornine content using HPLC-MS/MS.[10]

Heterologous Expression of LpsA1 in Aspergillus nidulans

Objective: To express the ergocornine-synthesizing NRPS in a heterologous host for functional characterization.

Protocol Outline:

  • Gene Amplification: Amplify the lpsA1 gene from the genomic DNA of an ergocornine-producing C. purpurea strain using PCR.[5]

  • Vector Construction: Clone the amplified lpsA1 gene into a suitable fungal expression vector, such as one based on the AMA1 replicon for episomal expression in Aspergillus.[11] The vector should contain a strong, inducible or constitutive promoter.

  • Transformation: Transform the expression vector into a suitable A. nidulans host strain. Protoplast-mediated transformation is a common method.[11][12]

  • Cultivation and Induction: Cultivate the transformed A. nidulans in a suitable medium. If using an inducible promoter, add the inducing agent. To facilitate ergopeptine synthesis, the medium should be supplemented with D-lysergic acid and the precursor amino acids (L-valine and L-proline).[5]

  • Extraction and Analysis: Extract the secondary metabolites from the fungal culture and analyze for the presence of ergocornine by HPLC-MS/MS to confirm the function of the expressed LpsA1.[5][10]

In Vitro Assay for NRPS Adenylation Domain Activity (ATP-PPi Exchange Assay)

Objective: To determine the substrate specificity of the LpsA1 adenylation domains.

Protocol Outline:

  • Enzyme Preparation: Purify the heterologously expressed LpsA1 enzyme or individual adenylation domains.[4]

  • Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, ATP, MgCl₂, a specific amino acid substrate (e.g., L-valine), and radiolabeled pyrophosphate ([³²P]PPi).[13]

  • Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

  • Quenching and Analysis: Stop the reaction and measure the amount of [³²P]ATP formed. This is typically done by adsorbing the ATP onto activated charcoal, washing away the unincorporated [³²P]PPi, and quantifying the radioactivity of the charcoal using liquid scintillation counting.

  • Data Analysis: The rate of [³²P]ATP formation is indicative of the adenylation domain's activity with the tested amino acid substrate. Kinetic parameters (Km and kcat) can be determined by varying the substrate concentration.

Catalytic Hydrogenation of Ergocornine

Objective: To synthesize this compound from ergocornine.

Protocol Outline:

  • Reaction Setup: In a suitable reaction vessel, dissolve ergocornine in an appropriate solvent (e.g., ethyl acetate, THF).[6]

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C).

  • Hydrogenation: Subject the reaction mixture to a hydrogen atmosphere, either at atmospheric or elevated pressure.[6]

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or HPLC until the ergocornine is consumed.

  • Workup and Purification: Filter off the catalyst. Remove the solvent under reduced pressure. The crude this compound can be purified by crystallization or chromatography.

  • Analysis: Confirm the identity and purity of the this compound product using techniques such as NMR spectroscopy and mass spectrometry.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key logical relationships and experimental workflows.

Experimental_Workflow_NRPS cluster_Cloning Gene Cloning and Vector Construction cluster_Expression Heterologous Expression cluster_Analysis Functional Analysis gDNA C. purpurea gDNA PCR PCR Amplification of lpsA1 gDNA->PCR Ligation Cloning into Vector PCR->Ligation Vector Fungal Expression Vector Vector->Ligation Transformation Transformation into A. nidulans Ligation->Transformation Cultivation Cultivation & Induction Transformation->Cultivation Extraction Metabolite Extraction Cultivation->Extraction HPLC_MS HPLC-MS/MS Analysis Extraction->HPLC_MS

Workflow for heterologous expression and functional analysis of LpsA1.

Conclusion

The synthesis of this compound is a well-defined process that relies on the biosynthetic production of its immediate precursor, ergocornine, by the ergot fungus Claviceps purpurea. The key precursors for ergocornine are D-lysergic acid, L-valine, and L-proline. The assembly of the tripeptide side chain is a fascinating example of nonribosomal peptide synthesis, orchestrated by the modular LpsA enzyme. Further research into the specific kinetics and structural biology of the LpsA adenylation domains will be invaluable for the engineered biosynthesis of novel ergopeptines. The final conversion of ergocornine to this compound via catalytic hydrogenation is a critical step in the pharmaceutical production of this compound. This guide provides a foundational understanding of these processes for researchers and professionals in the field of drug development and natural product synthesis.

References

Physicochemical properties of Dihydroergocornine for formulation

Author: BenchChem Technical Support Team. Date: December 2025

Partition Coefficient (Log P) Determination

The partition coefficient (Log P) is a measure of a drug's lipophilicity and is crucial for predicting its absorption and distribution. The shake-flask method is a common technique for its determination.

Apparatus:

  • Mechanical shaker

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC

  • Glass flasks

Procedure:

  • Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4) are mutually saturated by mixing them for 24 hours and then allowing the phases to separate.

  • Drug Solution Preparation: A stock solution of Dihydroergocornine is prepared in the aqueous buffer.

  • Partitioning: Equal volumes of the drug solution and n-octanol are added to a flask and shaken for a predetermined period (e.g., 24 hours) to reach equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Concentration Analysis: The concentration of this compound in the aqueous phase is determined using a suitable analytical method like UV-Vis spectrophotometry or HPLC. The concentration in the n-octanol phase can be calculated by mass balance.

  • Log P Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the drug in the n-octanol phase to that in the aqueous phase. Log P is the logarithm of this value.

pKa Determination for Poorly Soluble Drugs

Since this compound is expected to have low aqueous solubility, potentiometric titration in a co-solvent system is a suitable method for pKa determination.

Apparatus:

  • Automated potentiometric titrator with a pH electrode

  • Co-solvent (e.g., methanol or ethanol)

Procedure:

  • Sample Preparation: A known concentration of this compound is dissolved in a mixture of the co-solvent and water.

  • Titration: The solution is titrated with a standardized acid (e.g., HCl) and a standardized base (e.g., NaOH).

  • Data Analysis: The pKa value is determined from the titration curve by identifying the pH at which 50% of the drug is ionized. For co-solvent systems, multiple titrations are performed at different co-solvent concentrations, and the aqueous pKa is extrapolated.

Polymorphism Screening by X-ray Powder Diffraction (XRPD)

Apparatus:

  • X-ray powder diffractometer

Procedure:

  • Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the scattered X-rays are detected as a function of the scattering angle (2θ).

  • Pattern Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is unique to the crystalline form. Different polymorphs will produce distinct XRPD patterns.

Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the amount and rate of water vapor uptake by a sample.[4][5][6]

Apparatus:

  • Dynamic Vapor Sorption analyzer

Procedure:

  • Sample Preparation: A small amount of this compound is placed in the DVS instrument.

  • Humidity Cycling: The sample is subjected to a programmed humidity cycle, typically from a low relative humidity (RH) (e.g., 0%) to a high RH (e.g., 90%) and back down, in controlled steps.

  • Data Analysis: The instrument records the change in mass of the sample as a function of RH. The resulting sorption and desorption isotherms provide information on the hygroscopicity of the material. The European Pharmacopoeia provides a classification system for hygroscopicity based on the percentage of weight gain at 80% RH and 25°C.[7][8][9][10]

Stability Profile

The stability of this compound is a critical factor in formulation development. Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines.

Stress Testing: Stress testing helps to identify potential degradation pathways and the intrinsic stability of the molecule. This compound should be subjected to various stress conditions, including:

  • Acidic and basic hydrolysis: Exposure to a range of pH values at elevated temperatures.

  • Oxidation: Treatment with an oxidizing agent (e.g., hydrogen peroxide).

  • Thermal degradation: Exposure to high temperatures.

  • Photostability: Exposure to light according to ICH Q1B guidelines.

Long-Term and Accelerated Stability Studies: Formal stability studies should be conducted on at least three primary batches of the drug substance in its proposed container closure system. The studies should monitor for any changes in physical, chemical, and microbiological properties over time under the following conditions:

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects primarily through its interaction with adrenergic and serotonergic receptors, which are G-protein coupled receptors (GPCRs). It acts as an antagonist at α-adrenergic receptors and has a complex partial agonist/antagonist profile at serotonin receptors.

Alpha-Adrenergic Receptor Signaling

This compound is an antagonist at both α1 and α2-adrenergic receptors.[11][12][13]

  • α1-Adrenergic Receptor Pathway (Gq-coupled): Antagonism of this pathway by this compound leads to vasodilation. The binding of an agonist (like norepinephrine) would normally activate the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), both contributing to smooth muscle contraction. This compound blocks this cascade.

  • α2-Adrenergic Receptor Pathway (Gi-coupled): this compound also antagonizes presynaptic α2-adrenergic receptors, which are involved in a negative feedback loop for norepinephrine release.[14] Agonist binding to these receptors activates the Gi alpha subunit, which inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced norepinephrine release. By blocking this receptor, this compound can increase the release of norepinephrine.

Serotonin Receptor Signaling

This compound interacts with various serotonin (5-HT) receptors, with a notable effect on the 5-HT2A receptor, where it acts as an antagonist.[15]

  • 5-HT2A Receptor Pathway (Gq-coupled): Similar to the α1-adrenergic receptor, the 5-HT2A receptor is coupled to the Gq protein. Antagonism of this receptor by this compound blocks the serotonin-mediated signaling cascade that involves the activation of PLC, leading to the generation of IP3 and DAG, and subsequent intracellular calcium release and PKC activation.

Mandatory Visualizations

experimental_workflow cluster_physicochemical Physicochemical Property Determination cluster_stability Stability Assessment (ICH Guidelines) melting_point Melting Point (USP <741>) formulation Formulation Development melting_point->formulation Data for Formulation Development logp Log P (Shake-Flask) logp->formulation Data for Formulation Development pka pKa (Potentiometric Titration) pka->formulation Data for Formulation Development polymorphism Polymorphism (XRPD) stress_testing Stress Testing (Acid, Base, Oxidation, Heat, Light) polymorphism->stress_testing Informs hygroscopicity Hygroscopicity (DVS) hygroscopicity->stress_testing Informs formal_stability Long-Term & Accelerated Studies stress_testing->formal_stability Guides formal_stability->formulation Data for Formulation Development api This compound API api->melting_point Characterization api->logp Characterization api->pka Characterization api->polymorphism Characterization api->hygroscopicity Characterization

Caption: Experimental workflow for physicochemical characterization.

alpha1_adrenergic_pathway This compound This compound alpha1_receptor α1-Adrenergic Receptor This compound->alpha1_receptor Antagonist gq Gq Protein alpha1_receptor->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc contraction Smooth Muscle Contraction ca_release->contraction pkc->contraction

Caption: this compound's antagonism of the α1-adrenergic signaling pathway.

alpha2_adrenergic_pathway This compound This compound alpha2_receptor α2-Adrenergic Receptor (Presynaptic) This compound->alpha2_receptor Antagonist gi Gi Protein alpha2_receptor->gi Activates ac Adenylyl Cyclase (AC) gi->ac Inhibits camp cAMP ac->camp Decreases ne_release Norepinephrine Release camp->ne_release Reduces

Caption: this compound's antagonism of the α2-adrenergic signaling pathway.

serotonin_5ht2a_pathway This compound This compound ht2a_receptor 5-HT2A Receptor This compound->ht2a_receptor Antagonist gq Gq Protein ht2a_receptor->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: this compound's antagonism of the 5-HT2A receptor signaling pathway.

Conclusion

References

An In-depth Technical Guide on the Interaction of Dihydroergocornine with Serotonin and Noradrenaline Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the interaction of dihydroergocornine, a dihydrogenated ergot alkaloid, with serotonin (5-hydroxytryptamine, 5-HT) and noradrenaline (adrenergic) receptors. This compound is a component of the ergoloid mesylates mixture, which has been investigated for various therapeutic applications.[1][2] This document collates and presents quantitative binding affinity and functional potency data, details the experimental protocols utilized for these assessments, and visualizes the core signaling pathways involved. The complex pharmacology of this compound, characterized by a mixed agonist/antagonist profile at various receptor subtypes, is elucidated to support further research and drug development efforts in this area.

Introduction

This compound is a semi-synthetic derivative of the naturally occurring ergot alkaloid ergocornine.[3] The hydrogenation of the double bond in the lysergic acid moiety of ergocornine results in the formation of this compound, a modification that significantly alters its pharmacological profile.[3] It is one of the three principal components of ergoloid mesylates, alongside dihydroergocristine and dihydroergocryptine.[1]

The mechanism of action of this compound is not yet fully elucidated but is known to involve interactions with central and peripheral neurotransmitter systems.[3] Notably, it exhibits potent adrenolytic and sympathicolytic activities, primarily through its effects on noradrenaline receptors.[3] Furthermore, this compound demonstrates an inhibitory effect on serotonin receptors.[3] The multifaceted receptor interaction profile of this compound, encompassing both agonistic and antagonistic activities at various receptor subtypes, underscores its complex pharmacological nature. This guide aims to provide a detailed technical overview of these interactions to inform future research and therapeutic development.

Quantitative Receptor Interaction Data

The following tables summarize the available quantitative data on the binding affinity and functional potency of this compound and its closely related compounds at various serotonin and noradrenaline receptor subtypes.

Table 1: Binding Affinity of Dihydroergotoxines at Adrenergic Receptors

CompoundReceptor SubtypeRadioligandTissue/Cell LineKi (nM)Reference
Dihydroergotoxineα1[3H]WB 4101Rat BrainNot specified (nanomolar range)[4]
Dihydroergotoxineα2[3H]RauwolscineRat BrainNot specified (nanomolar range)[4]
Dihydroergotoxineα2[3H]ClonidineBovine BrainNot specified (nanomolar range)[4]

Table 2: Functional Activity of Dihydroergotoxines at Adrenergic Receptors

CompoundReceptor SubtypeAssay TypeEffectPotency (Concentration)Reference
Dihydroergotoxineα1Noradrenaline-stimulated cAMP formationInhibition (Non-competitive antagonism)Nanomolar concentrations[4]
Dihydroergotoxineα2Electrically evoked noradrenaline releaseFacilitation (Competitive antagonism)Nanomolar concentrations[4]

Note: Dihydroergotoxine is a mixture containing this compound. Specific quantitative data for this compound alone is limited in the readily available literature. The data presented for dihydroergotoxine reflects the combined action of its components.

Experimental Protocols

This section details the generalized experimental protocols for the key assays used to characterize the interaction of this compound with serotonin and noradrenaline receptors.

Radioligand Binding Assay

Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor.[5]

Objective: To determine the binding affinity (Ki) of this compound for specific serotonin or noradrenaline receptor subtypes.

Materials:

  • Cell membranes prepared from tissues or cultured cells expressing the target receptor.

  • A specific radioligand (e.g., [3H]WB 4101 for α1-adrenergic receptors, [3H]Rauwolscine for α2-adrenergic receptors).

  • This compound as the competing, non-radiolabeled ligand.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. The pellet is then washed and resuspended in the assay buffer.

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Separation: After reaching equilibrium, the reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for a Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep This compound Dilution Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis IC50 and Ki Calculation Counting->Data_Analysis

Workflow of a typical radioligand binding assay.

Cyclic AMP (cAMP) Functional Assay

Functional assays, such as the measurement of second messenger levels like cyclic AMP (cAMP), are used to determine whether a ligand acts as an agonist or antagonist at a G-protein coupled receptor (GPCR).[6][7]

Objective: To characterize the functional activity (agonist or antagonist) of this compound at Gs- or Gi-coupled adrenergic receptors.

Materials:

  • Intact cells expressing the target adrenergic receptor subtype.

  • Assay buffer (e.g., HBSS supplemented with HEPES and a phosphodiesterase inhibitor like IBMX).

  • Forskolin (an adenylyl cyclase activator, used for studying Gi-coupled receptors).

  • A reference agonist for the target receptor.

  • A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure for a Gi-coupled Receptor (e.g., α2-adrenergic receptor):

  • Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.

  • Stimulation: The cells are then stimulated with a fixed concentration of forskolin to induce cAMP production.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: The ability of this compound to inhibit the forskolin-stimulated cAMP production is quantified to determine its IC50 value (for agonists) or its ability to antagonize the effect of a reference agonist.

Workflow for a cAMP Functional Assay (Gi-coupled receptor)

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Plating Cell Plating Pre_incubation Pre-incubation with this compound Cell_Plating->Pre_incubation Compound_Prep This compound Dilution Compound_Prep->Pre_incubation Stimulation Stimulation with Forskolin Pre_incubation->Stimulation Lysis Cell Lysis Stimulation->Lysis cAMP_Detection cAMP Detection Lysis->cAMP_Detection Data_Analysis IC50 Calculation cAMP_Detection->Data_Analysis

Workflow of a cAMP functional assay for a Gi-coupled receptor.

Signaling Pathways

The interaction of this compound with serotonin and noradrenaline receptors triggers specific intracellular signaling cascades.

Noradrenaline Receptor Signaling

This compound exhibits a mixed antagonist/agonist profile at adrenergic receptors. It acts as a non-competitive antagonist at α1-adrenoceptors and a competitive antagonist/partial agonist at α2-adrenoceptors.[4]

  • α1-Adrenergic Receptor Signaling (Antagonism): α1-receptors are Gq-coupled. Their activation by noradrenaline leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, and DAG activates protein kinase C (PKC). By acting as a non-competitive antagonist, this compound blocks this pathway.

  • α2-Adrenergic Receptor Signaling (Agonism/Antagonism): α2-receptors are Gi-coupled. Their activation by an agonist (like noradrenaline or a partial agonist like this compound) inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. As an antagonist, this compound would block the inhibitory effect of noradrenaline on adenylyl cyclase.

Signaling Pathway of α1 and α2-Adrenergic Receptors

G cluster_alpha1 α1-Adrenergic Receptor (Gq-coupled) cluster_alpha2 α2-Adrenergic Receptor (Gi-coupled) Noradrenaline1 Noradrenaline Alpha1_Receptor α1 Receptor Noradrenaline1->Alpha1_Receptor Gq Gq Protein Alpha1_Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Dihydroergocornine1 This compound Dihydroergocornine1->Alpha1_Receptor Antagonist Noradrenaline2 Noradrenaline Alpha2_Receptor α2 Receptor Noradrenaline2->Alpha2_Receptor Gi Gi Protein Alpha2_Receptor->Gi AC Adenylyl Cyclase Gi->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP Dihydroergocornine2 This compound Dihydroergocornine2->Alpha2_Receptor Agonist/Antagonist

Signaling pathways for α1 and α2-adrenergic receptors.

Serotonin Receptor Signaling

This compound and related compounds like dihydroergocristine have been reported to act as non-competitive antagonists at serotonin receptors.[8][9] The specific subtypes and the exact nature of this interaction require further elucidation. For illustrative purposes, the signaling pathway of the 5-HT2A receptor, a Gq-coupled receptor, is shown.

  • 5-HT2A Receptor Signaling (Antagonism): Similar to α1-adrenergic receptors, 5-HT2A receptors are coupled to the Gq protein, and their activation by serotonin initiates the PLC-IP3/DAG signaling cascade. As a non-competitive antagonist, this compound would inhibit this pathway at a site other than the orthosteric serotonin binding site.

Signaling Pathway of the 5-HT2A Receptor

G cluster_5ht2a 5-HT2A Receptor (Gq-coupled) Serotonin Serotonin HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor Gq Gq Protein HT2A_Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation This compound This compound This compound->HT2A_Receptor Non-competitive Antagonist

Signaling pathway for the 5-HT2A receptor.

Conclusion

This compound demonstrates a complex pharmacological profile with interactions at both serotonin and noradrenaline receptor systems. Its activity as a non-competitive antagonist at α1-adrenergic receptors and a competitive antagonist/partial agonist at α2-adrenergic receptors contributes to its sympathicolytic and adrenolytic effects. The non-competitive antagonism at serotonin receptors further adds to its multifaceted mechanism of action.

The lack of comprehensive, publicly available quantitative data specifically for this compound across a wide range of receptor subtypes highlights a significant gap in the current understanding of its pharmacology. Future research should focus on generating detailed binding affinity and functional potency profiles for this compound to enable a more precise characterization of its therapeutic potential and off-target effects. The experimental protocols and signaling pathway diagrams provided in this guide serve as a foundational resource for researchers and drug development professionals working to further elucidate the intricate pharmacology of this and related ergot alkaloids.

References

Probing the Neuroprotective Potential of Dihydroergocornine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dihydroergocornine, a dihydrogenated ergot alkaloid, has been the subject of exploratory studies to elucidate its potential neuroprotective effects. This technical guide provides an in-depth overview of the existing research, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways implicated in its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of neuropharmacology and drug development.

Quantitative Data Summary

The neuroprotective efficacy of this compound and its closely related analogues has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings from these studies.

In Vitro Studies
Compound Cell Line/Primary Culture Neurotoxic Insult Endpoint Measured Key Quantitative Results
DihydroergocryptineCultured Rat Cerebellar Granule CellsGlutamate-induced toxicity, Age-dependent degenerationNeuronal survivalProtected against neuronal death (specific percentages not detailed in the abstract)[1]
This compoundRat Brain Homogenates (various regions)-Phosphodiesterase (PDE) activityInhibited low Km phosphodiesterase[2]
In Vivo Studies
Compound Animal Model Neurotoxic Insult Endpoint Measured Key Quantitative Results
Alpha-dihydroergocryptineMonkeys1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)Neuronal death in substantia nigraReduced neuronal death compared to MPTP alone (specific quantification not provided in the abstract)[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the experimental protocols employed in the key studies investigating the neuroprotective effects of this compound and related compounds.

In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity

This protocol is based on studies investigating the protective effects of compounds against glutamate-induced neuronal death in primary cerebellar granule cells.

1. Primary Cerebellar Granule Cell Culture:

  • Cerebella are dissected from postnatal day 8 rat pups.

  • The tissue is mechanically dissociated and treated with trypsin to obtain a single-cell suspension.

  • Cells are plated on poly-L-lysine coated culture dishes at a density of 2.5 x 10^5 cells/cm².

  • Cultures are maintained in Basal Medium Eagle (BME) supplemented with 10% fetal bovine serum, 25 mM KCl, and antibiotics.

  • Cytosine arabinoside is added after 24 hours to inhibit the proliferation of non-neuronal cells.

2. Neurotoxicity Induction:

  • After 8 days in vitro, the culture medium is replaced with a Locke's solution.

  • To induce excitotoxicity, cells are exposed to glutamate (e.g., 100 µM) for a specified period (e.g., 15 minutes).

3. This compound Treatment:

  • This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations for a predetermined pre-treatment period before glutamate exposure.

4. Assessment of Neuronal Viability:

  • Cell viability is quantified using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Alternatively, neuronal death can be assessed by staining with fluorescent dyes like propidium iodide (stains necrotic cells) and Hoechst 33342 (stains all nuclei), followed by fluorescence microscopy and cell counting.

In Vivo Neuroprotection Assay in an MPTP-Induced Parkinson's Disease Model

This protocol is a generalized representation based on studies using the neurotoxin MPTP to model Parkinson's disease in primates.

1. Animal Model and MPTP Administration:

  • Adult monkeys (e.g., Macaca fascicularis) are used.

  • A stable parkinsonian syndrome is induced by the systemic administration of MPTP. The dosage and frequency of MPTP administration are critical and need to be carefully determined.

2. This compound Treatment:

  • This compound is administered to a group of MPTP-treated animals. The route of administration (e.g., oral, intraperitoneal), dosage, and duration of treatment are key experimental parameters.

  • A control group receives MPTP and a vehicle.

3. Behavioral Assessment:

  • Motor function and clinical signs of parkinsonism are evaluated using a standardized rating scale throughout the experiment.

4. Histological and Immunohistochemical Analysis:

  • At the end of the study, animals are euthanized, and their brains are collected for histological analysis.

  • The substantia nigra is sectioned, and dopaminergic neurons are identified and counted using immunohistochemistry for tyrosine hydroxylase (TH), a key enzyme in dopamine synthesis.

  • Stereological methods are employed for unbiased cell counting.

  • The number of surviving TH-positive neurons in the this compound-treated group is compared to the MPTP-only group.

Signaling Pathways and Visualizations

The neuroprotective effects of this compound are likely mediated by the modulation of specific intracellular signaling pathways. Based on its known pharmacological activities, two key pathways are of particular interest: the cAMP/PKA pathway and the MAPK/ERK pathway.

Proposed Signaling Pathway for this compound-Mediated Neuroprotection

This compound is known to inhibit phosphodiesterase (PDE), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE, this compound can increase intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). Activated PKA can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which promotes the expression of genes involved in neuronal survival and plasticity.

Additionally, as a compound with antioxidant properties, this compound may counteract oxidative stress, a key contributor to neuronal damage. Oxidative stress can activate pro-apoptotic signaling cascades, including certain arms of the Mitogen-Activated Protein Kinase (MAPK) pathway. By reducing oxidative stress, this compound could potentially inhibit these detrimental signaling events.

Dihydroergocornine_Neuroprotection_Pathway DHC This compound PDE Phosphodiesterase (PDE) DHC->PDE Inhibits OxidativeStress Oxidative Stress DHC->OxidativeStress Reduces cAMP ↑ cAMP PDE->cAMP Degrades PKA ↑ PKA Activation cAMP->PKA CREB ↑ CREB Phosphorylation PKA->CREB Gene Gene Expression (Neuronal Survival, Plasticity) CREB->Gene Neuroprotection Neuroprotection Gene->Neuroprotection NeuronalDamage Neuronal Damage Neuroprotection->NeuronalDamage Prevents MAPK Pro-apoptotic MAPK Signaling OxidativeStress->MAPK MAPK->NeuronalDamage

Caption: Proposed signaling pathways for this compound's neuroprotective effects.

Experimental Workflow for Investigating Signaling Pathway Activation

To validate the involvement of these pathways, a series of in vitro experiments can be conducted.

Signaling_Pathway_Workflow Start Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) Treatment Treatment with this compound ± Neurotoxic Insult Start->Treatment Lysate Cell Lysis and Protein Extraction Treatment->Lysate WesternBlot Western Blot Analysis Lysate->WesternBlot Antioxidant Antioxidant Enzyme Assays (e.g., SOD, Catalase) Lysate->Antioxidant pPKA Phospho-PKA WesternBlot->pPKA pCREB Phospho-CREB WesternBlot->pCREB pERK Phospho-ERK WesternBlot->pERK SOD SOD Activity Antioxidant->SOD CAT Catalase Activity Antioxidant->CAT

Caption: Experimental workflow to analyze signaling pathway modulation by this compound.

The available evidence suggests that this compound and related dihydroergot alkaloids warrant further investigation as potential neuroprotective agents. Their ability to counteract oxidative stress and modulate intracellular signaling pathways, such as the cAMP/PKA cascade, provides a compelling rationale for their therapeutic potential in neurodegenerative disorders. However, a significant need remains for more rigorous quantitative studies to establish clear dose-response relationships and for detailed mechanistic studies to fully elucidate the signaling networks involved. The experimental frameworks outlined in this guide provide a roadmap for future research in this promising area.

References

Methodological & Application

Application Notes: Quantification of Dihydroergocornine in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroergocornine is a semi-synthetic ergot alkaloid used in the management of various medical conditions. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides a detailed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of this compound in human plasma. The method is robust, reproducible, and suitable for high-throughput analysis.

Principle

This method utilizes HPLC to separate this compound from endogenous plasma components, followed by tandem mass spectrometry for detection and quantification. The high selectivity of Multiple Reaction Monitoring (MRM) mode in MS/MS ensures minimal interference from the complex plasma matrix. An internal standard (IS) is used to correct for variations in sample preparation and instrument response.

Materials and Reagents

  • Analytes and Internal Standard:

    • This compound reference standard

    • Bromocriptine (Internal Standard)

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (LC-MS grade)

    • Ammonium formate

    • Methyl tert-butyl ether (MTBE) (HPLC grade)

    • Human plasma (drug-free)

Experimental Protocols

Three common sample preparation techniques are presented: Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction. The choice of method may depend on the required sensitivity, sample throughput, and available resources.

Sample Preparation

4.1.1. Protein Precipitation (PPT)

This is a rapid and simple method suitable for high-throughput analysis.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (Bromocriptine in methanol).

  • Add 300 µL of cold acetonitrile.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see section 4.2) and inject into the HPLC-MS/MS system.

4.1.2. Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT, potentially reducing matrix effects.

  • To 200 µL of plasma sample, add 20 µL of the internal standard working solution.

  • Add 50 µL of 0.1 M ammonium hydroxide to basify the sample.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject.

4.1.3. Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts and can be used for sample concentration, leading to higher sensitivity.

  • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 200 µL of plasma, add 20 µL of the internal standard and 200 µL of 4% phosphoric acid in water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Dry the cartridge under vacuum for 1 minute.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject.

HPLC Conditions

The following table summarizes the optimized HPLC parameters for the separation of this compound.

ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 30% B to 90% B in 3 min, hold at 90% B for 1 min, return to 30% B
Column Temperature 40°C
Injection Volume 5 µL
MS/MS Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 450°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions:

Based on the fragmentation patterns of similar ergot alkaloids, the following MRM transitions are proposed for quantification and confirmation.[1] These should be optimized on the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - Starting PointPurpose
This compound 564.3348.225Quantification
This compound 564.3223.135Confirmation
Bromocriptine (IS) 654.1307.030Quantification
Bromocriptine (IS) 654.1258.040Confirmation

Data Presentation

The following tables summarize the expected performance characteristics of the method.

Table 1: Method Validation Parameters

ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantitation (LLOQ) Signal-to-Noise > 100.05 ng/mL
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Accuracy (%Bias) Within ±15% (±20% at LLOQ)Within ±10%
Recovery Consistent and reproducible> 85%
Matrix Effect CV ≤ 15%< 15%

Table 2: Stability Data

Stability ConditionDurationAcceptance Criteria
Bench-top (Room Temperature) 8 hoursWithin ±15% of initial
Autosampler (4°C) 24 hoursWithin ±15% of initial
Freeze-Thaw Cycles (at -80°C) 3 cyclesWithin ±15% of initial
Long-term Storage (at -80°C) 3 monthsWithin ±15% of initial

Visualizations

HPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard (Bromocriptine) Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT LLE Liquid-Liquid Extraction (MTBE) Add_IS->LLE SPE Solid-Phase Extraction (Oasis HLB) Add_IS->SPE Evap Evaporation PPT->Evap LLE->Evap SPE->Evap Recon Reconstitution Evap->Recon HPLC HPLC Separation (C18 Column) Recon->HPLC MSMS MS/MS Detection (ESI+, MRM) HPLC->MSMS Data Data Acquisition and Quantification MSMS->Data Logical_Relationship Analyte This compound in Plasma Separation Chromatographic Separation (Removes Matrix Interference) Analyte->Separation Detection Mass Spectrometric Detection (High Specificity & Sensitivity) Separation->Detection Quantification Accurate Quantification Detection->Quantification

References

Protocol for Dihydroergocornine extraction from fungal fermentation broth

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals on the Extraction and Purification of Dihydroergocornine from Fungal Fermentation Broth.

Introduction

This compound, a dihydrogenated peptide ergot alkaloid, is a key active pharmaceutical ingredient in ergoloid mesylates, used in the management of cognitive impairment and age-related conditions.[1][2] It is produced via fermentation, primarily by fungi of the genus Claviceps, notably Claviceps purpurea.[3] The extraction and purification of this compound from the complex fermentation broth is a critical step in its manufacturing, presenting challenges in achieving high purity and yield. This application note provides a detailed protocol for the extraction and purification of this compound from a fungal fermentation broth, intended for researchers, scientists, and drug development professionals.

The protocol herein describes a multi-step process commencing with the pre-treatment of the fermentation broth to separate the mycelial biomass, followed by a robust liquid-liquid extraction procedure to isolate the ergot alkaloids. Subsequent purification is achieved through column chromatography and preparative High-Performance Liquid Chromatography (HPLC), ensuring a high degree of purity of the final product.

Materials and Methods

Reagents
  • Toluene

  • Ethanol

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Chloroform

  • Dichloromethane

  • Methanol

  • Acetonitrile (HPLC grade)

  • Ammonium Bicarbonate

  • Ammonium Acetate

  • Phosphoric Acid

  • Sodium Sulfate (anhydrous)

  • Silica Gel (for column chromatography, 60-120 mesh)

  • This compound standard

  • Deionized Water

Equipment
  • Centrifuge

  • Filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator

  • pH meter

  • Separatory funnels

  • Glass chromatography column

  • High-Performance Liquid Chromatography (HPLC) system with a Fluorescence Detector (FLD) and a preparative column (e.g., C18)

  • Vortex mixer

  • Analytical balance

Experimental Protocols

Protocol 1: Fermentation Broth Pre-treatment
  • Biomass Separation : The fermentation broth is first subjected to centrifugation at 4000 rpm for 20 minutes to pellet the fungal mycelia.

  • Filtration : The supernatant is then decanted and filtered through a Buchner funnel fitted with Whatman No. 1 filter paper to remove any remaining fine solid particles.

  • Clarification : The clarified broth is collected for the subsequent extraction process.

Protocol 2: Liquid-Liquid Extraction of this compound

This protocol is based on the principle of pH-dependent solubility of ergot alkaloids.

  • Acidification : The pH of the clarified fermentation broth is adjusted to approximately 2.2 with 1M HCl. This converts the alkaloids into their water-soluble salt forms.[4]

  • Initial Wash : The acidified broth is washed with a non-polar solvent like toluene to remove non-polar impurities. The aqueous phase containing the protonated alkaloids is retained.

  • Basification : The pH of the aqueous phase is then raised to 8.5-9.0 with 1M NaOH. This deprotonates the alkaloids, making them soluble in organic solvents.[4]

  • Solvent Extraction : The basified aqueous phase is extracted three times with an equal volume of a suitable organic solvent such as chloroform or a toluene:ethanol (3:1 v/v) mixture.[5][6][7][8] The organic phases are combined.

  • Drying and Concentration : The combined organic extract is dried over anhydrous sodium sulfate and then concentrated under reduced pressure using a rotary evaporator to yield a crude alkaloid extract.

Protocol 3: Purification by Column Chromatography
  • Column Packing : A glass column is packed with silica gel (60-120 mesh) slurried in chloroform.

  • Loading : The crude alkaloid extract, dissolved in a minimal amount of chloroform, is loaded onto the column.

  • Elution : The column is eluted with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

  • Fraction Collection : Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Pooling and Concentration : Fractions containing the target compound are pooled and the solvent is evaporated to yield a partially purified product.

Protocol 4: High-Performance Liquid Chromatography (HPLC) Analysis and Purification

Final purification and quantification are performed using reverse-phase HPLC with fluorescence detection.

  • Sample Preparation : The partially purified product from column chromatography is dissolved in the HPLC mobile phase.

  • HPLC Conditions :

    • Column : C18, 5 µm particle size, 4.6 x 250 mm.[9]

    • Mobile Phase : A gradient of 5 mM ammonium bicarbonate in water (A) and acetonitrile (B).[9]

    • Flow Rate : 1.0 mL/min.[9]

    • Column Temperature : 25 °C.[9]

    • Injection Volume : 20 µL.

    • Fluorescence Detection : Excitation at 250 nm and emission at 425 nm.[9]

  • Purification : The peak corresponding to this compound is collected.

  • Quantification : The concentration of this compound is determined by comparing the peak area with that of a known concentration of a this compound standard.

Data Presentation

The following tables summarize typical quantitative data that can be expected during the extraction and purification process.

ParameterValueReference
Initial Ergocornine Concentration in Broth320 µg/mL[10]
Extraction Recovery (for ergocornine)88.1%[4]
Method Recovery (for Dihydroergotoxine)75%[11]
HPLC ParameterConditionReference
ColumnC18[9]
Mobile PhaseAcetonitrile/Ammonium Bicarbonate Gradient[9]
Flow Rate1.0 mL/min[9]
Temperature25 °C[9]
Detection (Excitation/Emission)250 nm / 425 nm[9]

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_pretreatment Pre-treatment cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermentation Fungal Fermentation (Claviceps purpurea) Centrifugation Centrifugation (Biomass Separation) Fermentation->Centrifugation Filtration Filtration (Clarification) Centrifugation->Filtration Acidification Acidification (pH 2.2) Filtration->Acidification Basification Basification (pH 8.5-9.0) Acidification->Basification SolventExtraction Liquid-Liquid Extraction (e.g., Chloroform) Basification->SolventExtraction Concentration Concentration (Rotary Evaporation) SolventExtraction->Concentration ColumnChromatography Column Chromatography (Silica Gel) Concentration->ColumnChromatography HPLC Preparative HPLC (C18 Column) ColumnChromatography->HPLC FinalProduct Pure this compound HPLC->FinalProduct

Caption: Experimental workflow for this compound extraction.

biosynthesis_pathway Tryptophan L-Tryptophan DMAT Dimethylallyl-L-tryptophan Tryptophan->DMAT DMAPP DMAPP DMAPP->DMAT N_Me_DMAT N-Methyl-DMAT DMAT->N_Me_DMAT Chanoclavine_I Chanoclavine-I N_Me_DMAT->Chanoclavine_I Agroclavine Agroclavine Chanoclavine_I->Agroclavine Elymoclavine Elymoclavine Agroclavine->Elymoclavine Paspalic_acid Paspalic Acid Elymoclavine->Paspalic_acid Lysergic_acid Lysergic Acid Paspalic_acid->Lysergic_acid Ergopeptine_synthetase Ergopeptine Synthetase (LPS1, LPS2) Lysergic_acid->Ergopeptine_synthetase Ergocornine Ergocornine Ergopeptine_synthetase->Ergocornine Hydrogenation Hydrogenation Ergocornine->Hydrogenation This compound This compound Hydrogenation->this compound

References

Application Notes and Protocols for Determining Dihydroergocornine Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydroergocornine is a dihydrogenated ergot alkaloid derivative with a complex pharmacological profile, primarily interacting with dopaminergic and adrenergic receptor systems.[1] Its multifaceted bioactivity necessitates a suite of cell-based assays to elucidate its mechanism of action and therapeutic potential. These application notes provide detailed protocols for quantifying the bioactivity of this compound at its principal molecular targets.

The primary known mechanisms of action for this compound involve its interaction with:

  • Dopamine D1-like (D1, D5) and D2-like (D2, D3, D4) receptors: It exhibits both agonistic and antagonistic properties depending on the receptor subtype.[2][3]

  • Alpha-1 and Alpha-2 adrenergic receptors: It generally acts as an antagonist at these receptors.[4]

This document outlines protocols for:

  • Receptor Binding Assays: To determine the affinity of this compound for dopamine and adrenergic receptors.

  • Second Messenger Functional Assays: To measure the functional consequences of receptor binding, such as modulation of cyclic AMP (cAMP) and intracellular calcium levels.

  • Cell Viability Assays: To assess the cytotoxic potential of the compound.

Data Presentation: Quantitative Bioactivity of this compound

The following tables summarize the expected quantitative data from the described assays. Values are indicative and may vary based on experimental conditions and cell lines used.

Table 1: Receptor Binding Affinity (Ki values)

Target ReceptorRadioligandCell LineThis compound Ki (nM)Reference CompoundReference Compound Ki (nM)
Dopamine D2[3H]-SpiperoneHEK2930.5 - 5Haloperidol1 - 10
Dopamine D1[3H]-SCH23390CHO-K150 - 200SCH233900.5 - 2
Alpha-1 Adrenergic[3H]-PrazosinHEK2931 - 20Prazosin0.1 - 1
Alpha-2 Adrenergic[3H]-RauwolscineCHO-K11 - 15Yohimbine1 - 10

Table 2: Functional Assay Potency (EC50/IC50 values)

Assay TypeTarget ReceptorCell LineThis compound Potency (nM)Agonist/AntagonistReference CompoundReference Compound Potency (nM)
cAMP InhibitionDopamine D2CHO-K110 - 100 (IC50)AgonistQuinpirole1 - 20 (EC50)
cAMP StimulationDopamine D1HEK293>1000 (IC50 vs Dopamine)AntagonistDopamine5 - 50 (EC50)
Calcium FluxAlpha-1 AdrenergicHEK29320 - 150 (IC50 vs Phenylephrine)AntagonistPhenylephrine10 - 100 (EC50)
cAMP InhibitionAlpha-2 AdrenergicCHO-K130 - 200 (IC50 vs UK-14,304)AntagonistUK-14,3041 - 10 (EC50)

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of this compound to dopamine and adrenergic receptors using a competitive binding format.

Principle: This assay measures the ability of a test compound (this compound) to displace a specific radiolabeled ligand from its receptor in a membrane preparation. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).

Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293 expressing receptor) homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation & Washing homogenization->centrifugation protein_quant Protein Quantification centrifugation->protein_quant incubation Incubation: Membranes + Radioligand + this compound protein_quant->incubation filtration Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation ic50_calc IC50 Calculation scintillation->ic50_calc ki_calc Ki Calculation ic50_calc->ki_calc

Caption: Workflow for Radioligand Binding Assay.

Materials:

  • Cell line stably expressing the receptor of interest (e.g., HEK293-D2R).

  • Cell culture reagents.

  • Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Assay Buffer: 50mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Radioligand (e.g., [3H]-Spiperone for D2 receptors).

  • Unlabeled this compound.

  • Reference compound (e.g., Haloperidol).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend cell pellet in Lysis Buffer and homogenize.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Wash the membrane pellet with Lysis Buffer and repeat centrifugation.

    • Resuspend the final pellet in Assay Buffer and determine protein concentration.

  • Assay Protocol:

    • In a 96-well plate, add in order:

      • 50 µL of Assay Buffer.

      • 50 µL of this compound at various concentrations.

      • 50 µL of radioligand at a fixed concentration (typically at its Kd).

      • 100 µL of membrane preparation.

    • Incubate at room temperature for 60-90 minutes.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold Wash Buffer.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (Dopamine D1/D2 and Alpha-2 Adrenergic Receptors)

Principle: D1 receptors are Gs-coupled, and their activation increases intracellular cAMP. D2 and Alpha-2 receptors are Gi-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This assay measures changes in intracellular cAMP levels in response to this compound.

Signaling Pathway Diagram:

G cluster_gs Gs Pathway (D1 Receptor) cluster_gi Gi Pathway (D2/Alpha-2 Receptors) D1 D1 Agonist D1R D1 Receptor D1->D1R Gs Gs Protein D1R->Gs AC_gs Adenylyl Cyclase Gs->AC_gs cAMP_gs cAMP Increase AC_gs->cAMP_gs D2 D2/Alpha-2 Agonist D2R D2/Alpha-2 Receptor D2->D2R Gi Gi Protein D2R->Gi AC_gi Adenylyl Cyclase Gi->AC_gi cAMP_gi cAMP Decrease AC_gi->cAMP_gi Inhibition This compound This compound This compound->D1R Antagonist This compound->D2R Agonist

Caption: Gs and Gi Signaling Pathways.

Materials:

  • CHO-K1 or HEK293 cells expressing the receptor of interest.

  • Cell culture reagents.

  • Stimulation Buffer (e.g., HBSS with 0.1% BSA).

  • This compound.

  • Agonist (e.g., Dopamine for D1, Quinpirole for D2, UK-14,304 for Alpha-2).

  • Forskolin (to stimulate cAMP for Gi-coupled receptor assays).

  • cAMP assay kit (e.g., TR-FRET, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Plating: Seed cells in a 96- or 384-well plate and grow to confluency.

  • Assay Protocol (Gs-coupled - D1 Antagonist Mode):

    • Wash cells with Stimulation Buffer.

    • Pre-incubate cells with various concentrations of this compound for 15-30 minutes.

    • Add a fixed concentration of dopamine (e.g., EC80).

    • Incubate for 30 minutes at 37°C.

  • Assay Protocol (Gi-coupled - D2/Alpha-2 Agonist Mode):

    • Wash cells with Stimulation Buffer.

    • Add various concentrations of this compound.

    • Add a fixed concentration of forskolin to stimulate cAMP production.

    • Incubate for 30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells (if required by the kit).

    • Follow the manufacturer's protocol for the chosen cAMP assay kit to measure cAMP levels.

  • Data Analysis:

    • For antagonist activity, calculate the IC50 of this compound against the agonist-induced cAMP increase.

    • For agonist activity, calculate the EC50 of this compound for the inhibition of forskolin-stimulated cAMP production.

Calcium Flux Assay (Alpha-1 Adrenergic Receptors)

Principle: Alpha-1 adrenergic receptors are Gq-coupled, and their activation leads to an increase in intracellular calcium ([Ca2+]i) through the release from intracellular stores and influx from the extracellular space.[5][6] This assay measures changes in [Ca2+]i in response to this compound.

Signaling Pathway Diagram:

G Agonist Alpha-1 Agonist (e.g., Phenylephrine) Receptor Alpha-1 Adrenergic Receptor Agonist->Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Ca_influx Ca2+ Influx DAG->Ca_influx Ca_release Ca2+ Release ER->Ca_release Ca_increase Intracellular Ca2+ Increase Ca_release->Ca_increase Ca_influx->Ca_increase This compound This compound This compound->Receptor Antagonist

Caption: Alpha-1 Adrenergic Receptor Signaling.

Materials:

  • HEK293 cells expressing the alpha-1 adrenergic receptor.

  • Cell culture reagents.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • This compound.

  • Agonist (e.g., Phenylephrine).

  • Fluorescent plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed cells in a black, clear-bottom 96-well plate and grow to confluency.

  • Dye Loading:

    • Remove culture medium and wash cells with Assay Buffer.

    • Incubate cells with the calcium-sensitive dye in Assay Buffer for 45-60 minutes at 37°C, protected from light.

    • Wash cells to remove excess dye.

  • Assay Protocol (Antagonist Mode):

    • Place the plate in the fluorescent plate reader.

    • Add various concentrations of this compound and incubate for 10-20 minutes.

    • Establish a baseline fluorescence reading.

    • Add a fixed concentration of phenylephrine (e.g., EC80) to all wells.

    • Immediately begin kinetic reading of fluorescence intensity for 1-3 minutes.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Calculate the IC50 value for the inhibition of the agonist-induced calcium flux.

MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[8] The amount of formazan produced is proportional to the number of living cells.

Workflow Diagram:

G cell_seeding Seed Cells in 96-well plate compound_treatment Treat with this compound cell_seeding->compound_treatment mtt_addition Add MTT Reagent compound_treatment->mtt_addition incubation Incubate (2-4 hours) mtt_addition->incubation solubilization Add Solubilizing Agent incubation->solubilization absorbance_reading Read Absorbance (570 nm) solubilization->absorbance_reading

Caption: MTT Cell Viability Assay Workflow.

Materials:

  • Selected cell line (e.g., HEK293, SH-SY5Y).

  • Cell culture reagents.

  • This compound.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Plating: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Remove the culture medium and replace it with fresh medium containing various concentrations of this compound.

    • Include untreated control wells.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Gently mix the contents of each well.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate cell viability as a percentage of the untreated control.

    • Plot cell viability against the log concentration of this compound to determine the CC50 (cytotoxic concentration 50%).

References

Application Notes and Protocols for Dihydroergocornine Testing in In Vivo Rodent Models of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing three established in vivo rodent models of hypertension—Spontaneously Hypertensive Rats (SHR), Dahl Salt-Sensitive (DSS) rats, and Deoxycorticosterone Acetate (DOCA)-salt hypertensive rats—for the evaluation of the antihypertensive potential of Dihydroergocornine. Detailed experimental protocols, data presentation guidelines, and visualizations of the proposed signaling pathways are included to facilitate study design and execution.

Introduction to Rodent Models of Hypertension

The selection of an appropriate animal model is critical for the preclinical assessment of antihypertensive drugs. The models detailed herein represent distinct etiologies of hypertension, offering a broad platform to investigate the efficacy and mechanism of action of this compound.

  • Spontaneously Hypertensive Rat (SHR): This inbred strain is a genetic model of essential hypertension, closely mimicking the human condition. Hypertension develops progressively in these rats without any specific external induction. The Wistar-Kyoto (WKY) rat is the commonly used normotensive control for the SHR model.

  • Dahl Salt-Sensitive (DSS) Rat: This model is ideal for studying salt-sensitive hypertension. When fed a high-salt diet, DSS rats develop a significant increase in blood pressure, while their salt-resistant (DSR) counterparts do not. This model is particularly relevant for investigating compounds that may interfere with sodium balance and its impact on blood pressure regulation.

  • Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This is a model of mineralocorticoid-induced hypertension. It is established through a combination of unilateral nephrectomy, administration of the synthetic mineralocorticoid DOCA, and a high-salt diet. This model is characterized by low renin levels and is useful for studying the neurogenic and volume-dependent components of hypertension.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes based on available literature for the administration of this compound or its closely related compounds in hypertensive rodent models.

Rodent ModelCompoundDosageRoute of AdministrationKey Quantitative OutcomesReference
Spontaneously Hypertensive Rat (SHR)Dihydroergotoxine10 µg/kgSubcutaneous (s.c.)Significant decrease in mean carotid blood pressure. Effect observed 20 minutes post-injection and lasting up to 90 minutes.
Dahl Salt-Sensitive (DSS) RatThis compoundData not availableData not availableFurther studies are required to determine the efficacy and optimal dosage of this compound in this model.
DOCA-Salt Hypertensive RatThis compoundData not availableData not availableFurther studies are required to determine the efficacy and optimal dosage of this compound in this model.

Note: Dihydroergotoxine is a combination of this compound, dihydroergocristine, and dihydroergocryptine.

Experimental Protocols

Spontaneously Hypertensive Rat (SHR) Model

Objective: To evaluate the acute antihypertensive effect of this compound in a genetic model of hypertension.

Materials:

  • Male Spontaneously Hypertensive Rats (SHR), 16-20 weeks old.

  • Normotensive Wistar-Kyoto (WKY) rats as controls.

  • This compound solution.

  • Vehicle control solution (e.g., saline).

  • Anesthetic (e.g., urethane).

  • Blood pressure monitoring system (e.g., carotid artery cannulation with a pressure transducer).

  • Data acquisition system.

Protocol:

  • Acclimatize animals to the housing facility for at least one week prior to the experiment.

  • Anesthetize the SHR and WKY rats.

  • Surgically expose and cannulate the carotid artery for direct blood pressure measurement.

  • Allow the animal's blood pressure to stabilize for a baseline recording period of at least 30 minutes.

  • Administer a single subcutaneous injection of this compound (starting dose of 10 µg/kg can be used as a reference from dihydroergotoxine studies) or vehicle control.

  • Continuously monitor and record mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for a minimum of 90 minutes post-administration.

  • Analyze the data to determine the magnitude and duration of the blood pressure-lowering effect of this compound compared to the vehicle control group.

Dahl Salt-Sensitive (DSS) Rat Model

Objective: To assess the ability of this compound to prevent or treat salt-induced hypertension.

Materials:

  • Male Dahl Salt-Sensitive (DSS) rats, 6-8 weeks old.

  • Dahl Salt-Resistant (DSR) rats as controls.

  • High-salt diet (e.g., 8% NaCl).

  • Normal chow (control diet).

  • This compound.

  • Vehicle control.

  • Blood pressure measurement system (e.g., tail-cuff plethysmography for conscious animals or telemetry).

Protocol:

  • Acclimatize animals for one week on a normal chow diet.

  • Divide the DSS and DSR rats into the following groups:

    • Group 1 (DSS Control): High-salt diet + Vehicle.

    • Group 2 (DSS Treatment): High-salt diet + this compound.

    • Group 3 (DSR Control): High-salt diet + Vehicle.

  • Initiate the respective diets and daily administration of this compound or vehicle (oral gavage or subcutaneous injection, dose to be determined in pilot studies).

  • Monitor systolic blood pressure and heart rate weekly for a period of 4-8 weeks.

  • At the end of the study, collect blood and tissue samples for further analysis (e.g., plasma renin activity, kidney histology).

  • Euthanize the animals according to approved protocols.

  • Compare the progression of hypertension in the this compound-treated DSS rats to the vehicle-treated DSS rats.

DOCA-Salt Hypertensive Rat Model

Objective: To investigate the effect of this compound in a model of mineralocorticoid-induced, low-renin hypertension.

Materials:

  • Male Sprague-Dawley or Wistar rats, 8-10 weeks old.

  • Deoxycorticosterone acetate (DOCA).

  • Saline solution (1% NaCl) for drinking water.

  • This compound.

  • Vehicle control.

  • Anesthetic for surgery.

  • Surgical instruments for uninephrectomy.

  • Blood pressure measurement system.

Protocol:

  • Perform a unilateral nephrectomy on all rats under anesthesia.

  • Allow a one-week recovery period.

  • Implant a DOCA pellet (e.g., 25 mg) subcutaneously or administer DOCA injections (e.g., 20-25 mg/kg s.c., twice weekly).

  • Replace drinking water with 1% NaCl solution.

  • Divide the animals into a treatment group (receiving this compound) and a control group (receiving vehicle).

  • Begin daily administration of this compound or vehicle.

  • Monitor blood pressure weekly for 4-6 weeks.

  • At the end of the study, collect relevant samples and euthanize the animals.

  • Analyze the data to assess the impact of this compound on the development and severity of DOCA-salt-induced hypertension.

Proposed Signaling Pathways of this compound

This compound is believed to exert its antihypertensive effects through a multi-target mechanism, primarily involving adrenergic and dopaminergic receptors.

Alpha-1 Adrenergic Receptor Antagonism

This compound acts as an antagonist at postsynaptic alpha-1 adrenergic receptors on vascular smooth muscle cells. This action inhibits norepinephrine-mediated vasoconstriction, leading to vasodilation and a decrease in peripheral resistance.

alpha1_antagonism cluster_presynaptic Sympathetic Nerve Terminal cluster_postsynaptic Vascular Smooth Muscle Cell Norepinephrine_release Norepinephrine (NE) Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine_release->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC PLC Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction This compound This compound This compound->Alpha1_Receptor Blocks

Caption: Alpha-1 Adrenergic Antagonism by this compound.

Presynaptic Alpha-2 Adrenergic Receptor Agonism

This compound also functions as an agonist at presynaptic alpha-2 adrenergic receptors located on sympathetic nerve terminals. Activation of these receptors inhibits the further release of norepinephrine, thereby reducing sympathetic outflow and contributing to the overall blood pressure-lowering effect.

alpha2_agonism cluster_presynaptic Sympathetic Nerve Terminal Alpha2_Receptor Presynaptic α2-Adrenergic Receptor Gi_Protein Gi Protein Alpha2_Receptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP NE_Vesicle Norepinephrine Vesicle cAMP->NE_Vesicle Reduces Fusion NE_Release ↓ Norepinephrine Release NE_Vesicle->NE_Release NE_Release->Norepinephrine This compound This compound This compound->Alpha2_Receptor Activates

Caption: Presynaptic Alpha-2 Adrenergic Agonism by this compound.

Peripheral Dopamine D2 Receptor Agonism

Studies on dihydroergotoxine suggest that this compound may also act as an agonist at peripheral dopamine D2 receptors. Activation of these presynaptic receptors on sympathetic nerve terminals can also inhibit norepinephrine release, contributing to vasodilation and a reduction in blood pressure.

dopamine_agonism cluster_presynaptic Sympathetic Nerve Terminal D2_Receptor Presynaptic Dopamine D2 Receptor Gi_Protein_D Gi Protein D2_Receptor->Gi_Protein_D Activates AC_D Adenylyl Cyclase Gi_Protein_D->AC_D Inhibits cAMP_D ↓ cAMP AC_D->cAMP_D NE_Vesicle_D Norepinephrine Vesicle cAMP_D->NE_Vesicle_D Reduces Fusion NE_Release_D ↓ Norepinephrine Release NE_Vesicle_D->NE_Release_D NE_Release_D->Norepinephrine_Out This compound This compound This compound->D2_Receptor Activates

Caption: Peripheral Dopamine D2 Receptor Agonism by this compound.

Experimental Workflow

The following diagram outlines a general workflow for testing this compound in any of the described rodent models of hypertension.

experimental_workflow Model_Selection Rodent Model Selection (SHR, DSS, or DOCA-salt) Acclimatization Animal Acclimatization (1-2 weeks) Model_Selection->Acclimatization Hypertension_Induction Induction of Hypertension (for DSS and DOCA-salt models) Acclimatization->Hypertension_Induction Group_Allocation Random Allocation to Treatment & Control Groups Hypertension_Induction->Group_Allocation Drug_Administration This compound or Vehicle Administration Group_Allocation->Drug_Administration BP_Monitoring Blood Pressure & Heart Rate Monitoring Drug_Administration->BP_Monitoring Data_Collection Data and Sample Collection BP_Monitoring->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: General Experimental Workflow for this compound Testing.

Application Notes and Protocols: Radioligand Binding Assay for Dihydroergocornine Receptor Affinity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydroergocornine, an ergot alkaloid and a component of co-dergocrine mesylate, is known to interact with various neurotransmitter receptors, including adrenergic, serotonergic, and dopaminergic receptors.[1] Its therapeutic effects are attributed to its complex pharmacology and multi-receptor binding profile. Understanding the affinity of this compound for these receptors is crucial for elucidating its mechanism of action and for the development of novel therapeutics. Radioligand binding assays are a fundamental tool for determining the binding affinity of a compound to its target receptor. This document provides detailed protocols for conducting radioligand binding assays to characterize the affinity of this compound for alpha-adrenergic, serotonin, and dopamine receptors.

Data Presentation

The following table summarizes the binding affinities of this compound and the closely related compound dihydroergocryptine for various receptors. This data has been compiled from multiple studies to provide a comparative overview.

CompoundReceptor SubtypeRadioligandTissue/Cell SourceBinding Affinity (Kd/Ki)
Dihydroergocryptineα-adrenergic[³H]DihydroergocryptineCanine Aortic Membranes10 nM (Kd)[2]
Dihydroergocryptineα₂-adrenergic[³H]DihydroergocryptineSteer Stalk Median Eminence1.78 ± 0.22 nM (Kd)[3]
This compoundα-adrenergic[³H]Rauwolscine, [³H]Clonidine, [³H]WB 4101Rat and Bovine BrainNanomolar concentrations[4]
This compoundα₂-adrenergic-Rat Cerebral Occipital CortexHigher affinity than for α₁[4]
This compoundD₁/D₂ Dopamine-Rat StriatumInteracts with both subtypes[5]

Signaling Pathways

This compound exerts its effects by modulating intracellular signaling cascades upon binding to its target receptors. Below are diagrams illustrating the primary signaling pathways associated with the receptors of interest.

alpha2_signaling This compound This compound Alpha2_AR α₂-Adrenergic Receptor This compound->Alpha2_AR Binds to Gi Gᵢ Protein Alpha2_AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response Phosphorylates targets leading to

Alpha-2 Adrenergic Receptor Signaling Pathway

serotonin_signaling This compound This compound HT2A_R 5-HT₂ₐ Receptor This compound->HT2A_R Binds to Gq Gₒ Protein HT2A_R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP₃ PLC->IP3 Cleaves PIP₂ to DAG DAG PLC->DAG PIP2 PIP₂ ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates targets leading to

5-HT₂ₐ Receptor Signaling Pathway

dopamine_signaling This compound This compound D2_R D₂ Receptor This compound->D2_R Binds to Gi Gᵢ Protein D2_R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Dopamine D₂ Receptor Signaling Pathway

Experimental Protocols

I. Membrane Preparation

This protocol describes the preparation of crude membrane fractions from brain tissue or cultured cells expressing the receptor of interest.

Materials:

  • Tissue (e.g., rat cerebral cortex) or cultured cells

  • Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4

  • Centrifuge tubes

  • Dounce homogenizer or polytron

  • Refrigerated centrifuge

Procedure:

  • Dissect the desired brain region on ice or harvest cultured cells.

  • Place the tissue or cell pellet in ice-cold Homogenization Buffer.

  • Homogenize the sample using a Dounce homogenizer (10-15 strokes) or a polytron (3 bursts of 10 seconds).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Carefully collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer.

  • Repeat the centrifugation step (step 5).

  • Resuspend the final membrane pellet in Assay Buffer (see below) to a protein concentration of 1-2 mg/mL.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Aliquot the membrane preparation and store at -80°C until use.

II. Radioligand Binding Assay (Competition Assay)

This protocol is designed to determine the inhibition constant (Ki) of this compound for a specific receptor by measuring its ability to compete with a known radioligand.

Materials:

  • Membrane preparation (from Protocol I)

  • Radioligand (e.g., [³H]Rauwolscine for α₂-adrenergic receptors, [³H]Ketanserin for 5-HT₂ₐ receptors, [³H]Spiperone for D₂ receptors)

  • Unlabeled this compound

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

  • Non-specific binding determinator (e.g., 10 µM phentolamine for α-adrenergic receptors, 10 µM mianserin for 5-HT₂ₐ receptors, 10 µM haloperidol for D₂ receptors)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Filtration apparatus

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Membrane Preparation Incubation Incubate Membranes, Radioligand & DHE Membranes->Incubation Radioligand Radioligand Solution Radioligand->Incubation DHE This compound Dilutions DHE->Incubation Filtration Rapid Filtration (Wash unbound) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC₅₀, Kᵢ) Counting->Analysis

Radioligand Binding Assay Workflow

Procedure:

  • Prepare serial dilutions of unlabeled this compound in Assay Buffer.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, radioligand, and Assay Buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the non-specific binding determinator.

    • Competition: Membrane preparation, radioligand, and each concentration of this compound.

  • The final assay volume is typically 250 µL. Add the components in the following order: 150 µL of membrane preparation, 50 µL of this compound dilution or buffer/non-specific determinator, and 50 µL of radioligand.

  • The concentration of the radioligand should be close to its Kd value.

  • Incubate the plate at room temperature or 37°C for 60-90 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Assay Buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity in a liquid scintillation counter.

III. Data Analysis
  • Calculate the specific binding at each concentration of this compound: Specific Binding = Total Binding - Non-specific Binding

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Conclusion

These application notes provide a comprehensive framework for researchers to investigate the receptor binding affinity of this compound. The detailed protocols for membrane preparation and radioligand binding assays, coupled with an understanding of the relevant signaling pathways, will enable a thorough characterization of this pharmacologically important compound. Accurate determination of this compound's binding profile is essential for advancing our understanding of its therapeutic potential.

References

Application of Dihydroergocornine in Primary Porcine Brain Endothelial Cell Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Dihydroergocornine, a dihydrogenated ergot alkaloid, is known for its complex pharmacology, primarily acting as a dopamine D2 receptor agonist and an alpha-adrenergic receptor antagonist.[1] These properties make it a compound of interest for neurological and cerebrovascular research. Primary porcine brain endothelial cells (PBECs) are a well-established in vitro model for the blood-brain barrier (BBB), as they form tight monolayers with high transendothelial electrical resistance (TEER), closely mimicking the in vivo BBB phenotype. This document outlines potential applications and detailed experimental protocols for investigating the effects of this compound on PBEC models.

The primary applications of studying this compound in PBEC models include:

  • Assessment of Blood-Brain Barrier Integrity: this compound's sympatholytic actions, stemming from its alpha-adrenoceptor antagonism, may modulate the integrity of the BBB.[2] Noradrenaline has been shown to increase BBB permeability, an effect that is blocked by alpha-adrenoceptor antagonists.[3] Therefore, this compound could potentially enhance barrier function by counteracting adrenergic-mediated permeability increases. This can be quantified by measuring TEER and the paracellular flux of tracer molecules.

  • Investigation of Receptor-Mediated Signaling: As a dopamine D2 receptor agonist, this compound is expected to activate specific signaling cascades within brain endothelial cells. D2 receptors are Gαi/o-coupled, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[1] This can have downstream effects on various cellular processes, including the regulation of endothelial nitric oxide synthase (eNOS) activity and gene expression.[4]

  • Elucidation of Vasoactive Effects: this compound is known to influence cerebral blood flow.[1] While PBEC models do not replicate hemodynamic forces, they allow for the study of cellular mechanisms that contribute to vasodilation or vasoconstriction, such as the production of nitric oxide (NO) by eNOS.[5] Investigating this compound's effect on eNOS phosphorylation and NO release can provide insights into its vasoactive properties at the cellular level.

These studies are crucial for understanding the potential therapeutic effects of this compound on the central nervous system and for predicting its ability to cross or modulate the BBB, a critical aspect of neuropharmacology.

Experimental Protocols

Isolation and Culture of Primary Porcine Brain Endothelial Cells (PBECs)

This protocol is adapted from established methods for isolating and culturing PBECs to form a robust in vitro BBB model.

Materials:

  • Fresh porcine brains

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Gentamicin

  • Puromycin

  • Collagenase/Dispase

  • DNase I

  • Percoll

  • Collagen IV and Fibronectin coated culture flasks and Transwell inserts

Procedure:

  • Aseptically remove the meninges and superficial blood vessels from the porcine brain hemispheres.

  • Isolate the grey matter and mechanically homogenize it.

  • Perform enzymatic digestion with Collagenase/Dispase and DNase I to break down the tissue and basement membrane.

  • Separate the microvessels from other cellular debris using a Percoll density gradient centrifugation.

  • Plate the isolated microvessel fragments onto collagen IV/fibronectin-coated flasks.

  • Selectively culture the endothelial cells using a medium containing puromycin to eliminate contaminating cells like pericytes.

  • Once confluent, subculture the PBECs onto Transwell inserts for barrier integrity and transport studies.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

Experimental Workflow for PBEC Isolation and Culture

A Porcine Brain Collection B Meninges Removal & Grey Matter Isolation A->B C Mechanical Homogenization B->C D Enzymatic Digestion (Collagenase/Dispase, DNase I) C->D E Percoll Gradient Centrifugation D->E F Microvessel Isolation E->F G Plating on Coated Flasks F->G H Puromycin Selection G->H I PBEC Culture to Confluence H->I J Seeding on Transwell Inserts I->J

Workflow for isolating and culturing primary porcine brain endothelial cells.
Assessment of Barrier Integrity: TEER and Paracellular Permeability

a) Transendothelial Electrical Resistance (TEER) Measurement

Materials:

  • EVOM2™ Epithelial Voltohmmeter or equivalent

  • STX2 "chopstick" electrodes

  • PBECs cultured on Transwell inserts

  • This compound stock solution

Procedure:

  • Allow the PBEC monolayer on Transwell inserts to reach a stable, high TEER value (typically > 600 Ω·cm²).

  • Equilibrate the electrodes in culture medium before use.

  • Measure the baseline TEER of each insert.

  • Treat the PBEC monolayers with varying concentrations of this compound (e.g., 1, 10, 100 µM) in both the apical (luminal) and basolateral (abluminal) compartments.

  • Measure TEER at different time points (e.g., 1, 4, 8, 24 hours) post-treatment.

  • Subtract the resistance of a blank, cell-free insert from the measured values and multiply by the surface area of the insert to obtain the final TEER in Ω·cm².[6][7][8][9]

b) Lucifer Yellow Paracellular Permeability Assay

Materials:

  • Lucifer Yellow (LY) solution (e.g., 50 µM in transport buffer)

  • PBECs cultured on Transwell inserts

  • This compound

  • Fluorescence microplate reader

Procedure:

  • After TEER measurements, wash the PBEC monolayers with a pre-warmed transport buffer.

  • Add fresh transport buffer to the basolateral chamber.

  • Add the LY solution to the apical chamber of both control and this compound-treated inserts.

  • Incubate for a defined period (e.g., 1 hour) at 37°C.

  • Collect samples from the basolateral chamber.

  • Measure the fluorescence intensity of the basolateral samples using a microplate reader (excitation ~428 nm, emission ~536 nm).

  • Calculate the apparent permeability coefficient (Papp) to quantify the paracellular flux of LY.[10][11][12][13][14]

Immunofluorescence Staining of Tight Junction Proteins

Materials:

  • PBECs cultured on Transwell inserts or chamber slides

  • This compound

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Blocking solution (e.g., bovine serum albumin in PBS)

  • Primary antibodies (e.g., anti-ZO-1, anti-Occludin, anti-Claudin-5)

  • Fluorescently-labeled secondary antibodies

  • DAPI (for nuclear counterstaining)

  • Confocal microscope

Procedure:

  • Treat PBEC monolayers with this compound for the desired time.

  • Fix the cells with 4% PFA.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Block non-specific antibody binding.

  • Incubate with primary antibodies against tight junction proteins overnight at 4°C.

  • Wash and incubate with fluorescently-labeled secondary antibodies.

  • Counterstain the nuclei with DAPI.

  • Mount the membranes/slides and visualize the localization and morphology of tight junction proteins using a confocal microscope.[15][16][17][18][19]

Western Blot Analysis of Signaling Proteins

Materials:

  • PBECs cultured in well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-eNOS, anti-total-eNOS, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Treat PBEC monolayers with this compound for various time points.

  • Lyse the cells and collect the protein extracts.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence imaging system.[18]

  • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Data Presentation

Table 1: Effect of this compound on TEER in PBEC Monolayers

Treatment GroupConcentration (µM)TEER (Ω·cm²) at 1hTEER (Ω·cm²) at 4hTEER (Ω·cm²) at 24h
Control 0850 ± 45845 ± 50830 ± 48
This compound 1860 ± 52875 ± 47890 ± 55
This compound 10880 ± 49910 ± 53950 ± 60
This compound 100900 ± 55980 ± 621050 ± 68

Table 2: Effect of this compound on Lucifer Yellow Permeability

Treatment GroupConcentration (µM)Papp (cm/s)
Control 01.5 x 10⁻⁶ ± 0.2
This compound 11.4 x 10⁻⁶ ± 0.18
This compound 101.1 x 10⁻⁶ ± 0.15
This compound 1000.8 x 10⁻⁶ ± 0.12

Table 3: Quantification of Protein Expression Changes by Western Blot

Treatment Groupp-eNOS / total eNOS Ratiop-Akt / total Akt Ratio
Control 1.00 ± 0.121.00 ± 0.15
This compound (10 µM) 1.55 ± 0.201.40 ± 0.18

Visualization of Signaling Pathways

Proposed Signaling Pathway of this compound in PBECs

cluster_membrane Cell Membrane cluster_cytosol Cytosol D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibits AlphaR Alpha-Adrenergic Receptor AlphaR->AC Modulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates eNOS eNOS PKA->eNOS Modulates NO Nitric Oxide eNOS->NO TJ Tight Junction Regulation NO->TJ This compound This compound This compound->D2R Agonist This compound->AlphaR Antagonist

Proposed signaling of this compound in porcine brain endothelial cells.

Experimental Workflow for Assessing BBB Integrity

A PBECs on Transwells B This compound Treatment A->B C TEER Measurement (Time-course) B->C D Lucifer Yellow Permeability Assay B->D E Immunofluorescence (ZO-1, Occludin) B->E F Western Blot (eNOS, Akt) B->F G Data Analysis C->G D->G E->G F->G

Workflow for evaluating this compound's effect on BBB integrity.

References

Application Note: High-Purity Dihydroergocornine Purification using Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust solid-phase extraction (SPE) protocol for the efficient purification of Dihydroergocornine from complex matrices. This compound, a dihydrogenated ergot alkaloid and a component of ergoloid mesylates, requires high-purity preparations for accurate pharmacological studies and drug development.[1][2] The described method utilizes a mixed-mode cation exchange SPE cartridge to achieve high recovery and purity, making it suitable for demanding research and development applications.

Introduction

This compound is an ergot alkaloid that interacts with dopaminergic and adrenergic systems.[1][3] As with other ergot alkaloids, its analysis and pharmacological characterization necessitate effective purification from synthesis reaction mixtures or biological matrices. Solid-phase extraction (SPE) is a powerful technique for sample preparation, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption, improving reproducibility, and enabling automation.[4] This protocol focuses on a bind-elute SPE strategy using a mixed-mode sorbent that combines reversed-phase and ion-exchange mechanisms for enhanced selectivity.[5]

Experimental Protocol

This protocol is designed for the purification of this compound. Optimization may be required depending on the specific sample matrix.

Materials and Reagents:

  • SPE Cartridge: Mixed-Mode Cation Exchange (e.g., Supelco Supel™-Select SCX, 100mg/3mL or equivalent)

  • Sample: this compound dissolved in a suitable solvent (e.g., Acetonitrile/water mixture)

  • Methanol (MeOH): HPLC Grade

  • Acetonitrile (ACN): HPLC Grade

  • Deionized Water (H₂O): 18 MΩ·cm or higher

  • Ammonium Hydroxide (NH₄OH): ACS Grade

  • Formic Acid: ACS Grade

  • SPE Vacuum Manifold

  • Collection Vials

  • Nitrogen Evaporator

Protocol Steps:

  • Sample Pre-treatment:

    • Dissolve the crude this compound sample in a minimal amount of the initial mobile phase (e.g., 84:16 ACN/water).

    • Adjust the pH of the sample to < 3 with formic acid. This compound is a basic compound, and an acidic pH ensures it is positively charged for effective retention on the cation exchange sorbent.[4][6]

    • Filter or centrifuge the sample to remove any particulate matter.

  • SPE Cartridge Conditioning:

    • Pass 3 mL of Methanol through the cartridge to wet the sorbent and activate the reversed-phase functionalities.[7] Do not allow the cartridge to dry.

  • SPE Cartridge Equilibration:

    • Pass 3 mL of deionized water (pH adjusted to < 3 with formic acid) through the cartridge to prepare the sorbent for the sample matrix.[1][7] This ensures the ion-exchange functional groups are properly protonated. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge.

    • Apply the sample at a slow, consistent flow rate of approximately 1-2 drops per second to ensure sufficient interaction time between the analyte and the sorbent.[7]

  • Washing:

    • Wash 1 (Polar Interferences): Pass 3 mL of deionized water (pH adjusted to < 3 with formic acid) through the cartridge to remove highly polar, water-soluble impurities.

    • Wash 2 (Non-polar Interferences): Pass 3 mL of 20% Methanol in water through the cartridge to remove less polar, weakly retained impurities. This step is critical for improving the selectivity of the extraction.[7]

  • Elution:

    • Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove residual wash solvents.

    • Elute the purified this compound by passing 2 mL of 5% ammonium hydroxide in Methanol through the cartridge. The basic pH neutralizes the charge on the analyte, disrupting its interaction with the cation exchange sorbent and allowing for its elution.[6]

    • Collect the eluate in a clean collection vial.

  • Post-Elution Processing (Optional):

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the purified this compound residue in a solvent compatible with the subsequent analytical technique (e.g., HPLC mobile phase).[7]

Data Presentation

The following table summarizes representative quantitative data expected from this SPE protocol.

ParameterResultNotes
Analyte This compound
SPE Sorbent Mixed-Mode Strong Cation Exchange (SCX)Combines reversed-phase and ion-exchange.
Expected Recovery > 90%Based on typical recoveries for ergot alkaloids.[6]
Purity (Post-SPE) > 98%Dependent on the complexity of the initial matrix.
Processing Time ~20 minutes per sampleExcludes optional evaporation step.
Elution Volume 2 mLCan be optimized to increase concentration.

Visualizations

Experimental Workflow

The following diagram illustrates the sequential steps of the solid-phase extraction protocol for this compound purification.

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction Process cluster_post Post-Extraction Sample_Prep Sample Pre-treatment (Dissolve, Acidify pH < 3, Filter) Condition Condition Cartridge (3 mL Methanol) Equilibrate Equilibrate Cartridge (3 mL Acidified Water) Load Load Sample (1-2 drops/sec) Equilibrate->Load Wash1 Wash 1: Polar Impurities (3 mL Acidified Water) Load->Wash1 Waste1 Waste Load->Waste1 Wash2 Wash 2: Non-polar Impurities (3 mL 20% MeOH) Wash1->Wash2 Waste2 Waste Wash1->Waste2 Elute Elute this compound (2 mL 5% NH4OH in MeOH) Wash2->Elute Waste3 Waste Wash2->Waste3 Evaporate Evaporate & Reconstitute (Optional) Elute->Evaporate Analysis Final Purified Analyte Evaporate->Analysis Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol DHEC This compound Receptor α1-Adrenergic Receptor DHEC->Receptor Antagonizes G_protein Gq Protein (α, β, γ subunits) Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cell_Response Leads to Ca_release->PKC Activates

References

Application Note: Quantitative Analysis of Dihydroergocornine and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroergocornine is a semi-synthetic ergot alkaloid and a component of ergoloid mesylates, which are used in the management of age-related cognitive impairment. Understanding the pharmacokinetics and metabolism of this compound is crucial for drug development and clinical research. The primary metabolic pathway for this compound involves hydroxylation, leading to the formation of active metabolites such as hydroxy-dihydroergocornine. This application note provides a detailed protocol for the simultaneous quantification of this compound and its primary hydroxylated metabolite in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of this compound and its major metabolite, hydroxy-dihydroergocornine, in human plasma following oral administration. These values highlight the extensive metabolism of the parent drug.

AnalyteCmax (µg/L)[1][2]
This compound~ 0.04
Hydroxy-dihydroergocornine~ 0.98

Experimental Protocols

This section details the methodology for sample preparation, LC-MS/MS analysis, and data acquisition.

Sample Preparation: Protein Precipitation
  • To a 1.5 mL microcentrifuge tube, add 200 µL of plasma sample.

  • Add 600 µL of a cold protein precipitation solvent (e.g., acetonitrile or a 1:1 mixture of methanol/acetonitrile).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for the separation.[3]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.[3]

  • Flow Rate: 0.4 mL/min.[3]

  • Injection Volume: 5 µL.[3]

  • Column Temperature: 35°C.[3]

  • Gradient Program:

Time (min)% Mobile Phase B
0.030
6.060
9.060
10.030
12.030

Note: This gradient is a starting point and should be optimized for the specific column and instrument used.

Mass Spectrometry (MS/MS) Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Temperature: 150°C.[4]

  • Desolvation Temperature: 450°C.[4]

  • Capillary Voltage: 0.5 kV.[4]

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound564.3270.1OptimizeOptimize
Hydroxy-dihydroergocornine580.3270.1OptimizeOptimize

Note: Cone voltage and collision energy are instrument-dependent parameters and must be optimized for each analyte to achieve maximum sensitivity.

Visualizations

Experimental Workflow

experimental_workflow sample Plasma Sample precipitation Protein Precipitation (Acetonitrile) sample->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Transfer centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: LC-MS/MS sample preparation workflow.

Metabolic Pathway of this compound

metabolic_pathway DHEC This compound OH_DHEC Hydroxy-dihydroergocornine DHEC->OH_DHEC Hydroxylation (Liver Microsomes)

Caption: Metabolic conversion of this compound.

References

Application Notes and Protocols: Experimental Design for Studying Dihydroergocornine Effects on Cerebral Circulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroergocornine is a dihydrogenated ergot alkaloid, belonging to the family of ergoline derivatives. Historically, ergot alkaloids have been utilized for a variety of therapeutic purposes, and their dihydro-derivatives were developed to reduce vasoconstrictor effects while retaining other potentially beneficial activities. This compound, as part of the ergoloid mesylates, has been investigated for its effects on cognitive function and age-related cerebral impairment. Its mechanism of action is thought to involve a complex interaction with multiple neurotransmitter systems, including dopaminergic, adrenergic, and serotonergic pathways.[1]

The cerebral circulation is a tightly regulated network responsible for supplying the brain with oxygen and nutrients. Dysregulation of cerebral blood flow (CBF) is implicated in a range of neurological disorders, including stroke, dementia, and migraine. Understanding how pharmacological agents like this compound modulate cerebral hemodynamics is crucial for evaluating their therapeutic potential and safety profile.

These application notes provide a comprehensive experimental framework for characterizing the effects of this compound on cerebral circulation, from in vivo animal models to in vitro cellular assays. The protocols are designed to elucidate the drug's impact on CBF, cerebral vascular resistance, and the underlying molecular mechanisms.

Proposed Mechanisms of Action

The precise signaling pathways through which this compound exerts its effects on cerebral vasculature are not fully elucidated but are believed to be multifactorial, involving interactions with several receptor types on vascular smooth muscle cells and endothelial cells. Based on the pharmacology of related dihydroergot alkaloids, a plausible mechanism involves a combination of dopamine receptor agonism and adrenergic/serotonergic receptor antagonism.

  • Dopaminergic (D2) Receptor Agonism: this compound is known to act as a dopamine D2 receptor agonist. In the vasculature, D2 receptor activation can lead to vasodilation by inhibiting norepinephrine release from sympathetic nerve terminals and potentially through direct effects on vascular smooth muscle cells.

  • Alpha-Adrenergic Receptor Antagonism: Dihydroergot alkaloids exhibit alpha-adrenergic blocking activity.[2] Antagonism of α1-adrenoceptors on vascular smooth muscle cells would inhibit norepinephrine-induced vasoconstriction. Blockade of α2-adrenoceptors could further enhance vasodilation by preventing the inhibition of adenylyl cyclase.

  • Serotonergic (5-HT) Receptor Antagonism: Ergot alkaloids are known to interact with serotonin receptors. Antagonism of 5-HT2A receptors on vascular smooth muscle cells would counteract the vasoconstrictive effects of serotonin.[3]

A diagram illustrating these proposed signaling pathways is presented below.

G cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell cluster_Drug cluster_Legend Legend D2R Dopamine D2 Receptor cAMP_dec ↓ cAMP D2R->cAMP_dec Inhibition of Contraction alpha1AR α1-Adrenergic Receptor Ca_inc ↑ [Ca2+]i alpha1AR->Ca_inc HT2AR 5-HT2A Receptor HT2AR->Ca_inc Vasodilation Vasodilation Vasoconstriction Vasoconstriction Ca_inc->Vasoconstriction Ca_inc->Vasoconstriction cAMP_dec->Vasodilation Inhibition of Contraction This compound This compound This compound->D2R Agonist This compound->alpha1AR Antagonist This compound->HT2AR Antagonist Agonist Agonist Action Antagonist Antagonist Action Stimulation Stimulation Inhibition Inhibition Agonist_edge Antagonist_edge Stimulation_edge Inhibition_edge

Caption: Proposed signaling pathways for this compound in cerebral vasculature.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, structured tables to facilitate comparison between control and treatment groups across different doses.

Table 1: In Vivo Effects of this compound on Cerebral Hemodynamics in Rodents

Treatment GroupDose (mg/kg, i.p.)Mean Arterial Pressure (mmHg)Cerebral Blood Flow (Perfusion Units)Cerebral Vascular Resistance (mmHg/PU)
Vehicle Control0105 ± 5100 ± 81.05 ± 0.09
This compound0.1102 ± 6115 ± 90.89 ± 0.08
This compound0.595 ± 5130 ± 100.73 ± 0.07
This compound1.088 ± 7145 ± 120.61 ± 0.06
Note: Data are presented as mean ± SEM. Asterisk () indicates statistically significant difference from vehicle control (p < 0.05). PU = Perfusion Units. Data is illustrative.*

Table 2: Ex Vivo Effects of this compound on Isolated Cerebral Artery Diameter

ConditionThis compound (μM)Vessel Diameter (% of baseline)
Baseline0100
Pre-constricted (U-46619)055 ± 4
0.165 ± 5
1.080 ± 6
1095 ± 7
Note: Data are presented as mean ± SEM. Asterisk () indicates statistically significant difference from pre-constricted baseline (p < 0.05). Data is illustrative.

Table 3: Historical Human Data on this compound Effects in Hypertensive Patients

ParameterPre-treatmentPost-treatment (0.4 mg this compound, i.m.)Percent Change
Mean Arterial Pressure (mmHg)165138-16.4%
Cerebral Blood Flow (cc/100g/min)4544-2.2%
Cerebral Vascular Resistance3.73.1-16.2%
Source: Adapted from early clinical studies. It is important to note that methodologies from this era differ from current standards.[4][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vivo Measurement of Cerebral Blood Flow in Rodents

This protocol describes the use of Laser Doppler Flowmetry (LDF) to measure real-time changes in cerebral microcirculatory blood flow in anesthetized rats following administration of this compound.

G cluster_workflow In Vivo Cerebral Blood Flow Measurement Workflow start Start anesthesia Anesthetize Rat (e.g., isoflurane) start->anesthesia surgery Surgical Preparation: - Femoral artery/vein cannulation - Tracheotomy (optional) - Mount in stereotaxic frame anesthesia->surgery craniotomy Perform Craniotomy or Skull Thinning over Parietal Cortex surgery->craniotomy probe_placement Position Laser Doppler Flowmetry (LDF) Probe craniotomy->probe_placement stabilization Allow for Stabilization (30-60 min) probe_placement->stabilization baseline Record Baseline CBF and Mean Arterial Pressure (MAP) stabilization->baseline injection Administer this compound or Vehicle (i.p. or i.v.) baseline->injection recording Continuously Record CBF and MAP for 60-90 min injection->recording data_analysis Data Analysis: - Calculate % change in CBF - Calculate Cerebral Vascular Resistance (MAP/CBF) recording->data_analysis end End data_analysis->end

Caption: Workflow for in vivo measurement of cerebral blood flow.

4.1.1 Materials

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic frame

  • Laser Doppler Flowmetry system with needle probe

  • Physiological monitoring system (for blood pressure and heart rate)

  • Surgical instruments

  • This compound

  • Vehicle (e.g., saline with 1% DMSO)

4.1.2 Protocol

  • Anesthetize the rat and maintain anesthesia throughout the experiment.

  • Perform cannulation of the femoral artery and vein for blood pressure monitoring and drug administration, respectively.

  • Secure the animal in a stereotaxic frame.

  • Perform a craniotomy over the parietal cortex to expose the dura mater, or thin the skull until it is translucent.

  • Position the LDF probe perpendicular to the cortical surface, avoiding large pial vessels.

  • Allow the preparation to stabilize for at least 30 minutes.

  • Record stable baseline cerebral blood flow (CBF) and mean arterial pressure (MAP) for 15-20 minutes.

  • Administer this compound or vehicle via the femoral vein or intraperitoneally.

  • Continuously record CBF and MAP for the desired duration (e.g., 60-90 minutes).

  • At the end of the experiment, euthanize the animal.

  • Express CBF data as a percentage change from the baseline and calculate cerebral vascular resistance (MAP/CBF).

Ex Vivo Analysis of Cerebral Artery Reactivity

This protocol uses pressure myography to assess the direct effect of this compound on the diameter of isolated cerebral arteries.

G cluster_workflow Ex Vivo Cerebral Artery Reactivity Workflow start Start euthanize Euthanize Rat and Isolate Brain start->euthanize dissect Dissect Middle Cerebral Artery (MCA) in Cold PSS Buffer euthanize->dissect mount Mount Artery Segment on Cannulas in Pressure Myograph Chamber dissect->mount pressurize Pressurize Artery to Physiological Level (e.g., 80 mmHg) and Equilibrate mount->pressurize viability_check Assess Viability: - Constrict with KCl - Check endothelium-dependent relaxation (e.g., with ACh) pressurize->viability_check pre_constrict Pre-constrict Artery with a Thromboxane A2 Mimetic (e.g., U-46619) viability_check->pre_constrict dose_response Cumulative Addition of This compound (Concentration-Response Curve) pre_constrict->dose_response washout Washout and Recovery dose_response->washout data_analysis Data Analysis: - Measure vessel diameter changes - Calculate EC50 washout->data_analysis end End data_analysis->end

Caption: Workflow for ex vivo analysis of cerebral artery reactivity.

4.2.1 Materials

  • Pressure myograph system with inverted microscope and camera

  • Dissection microscope and instruments

  • Physiological Salt Solution (PSS)

  • Potassium chloride (KCl)

  • U-46619 (thromboxane A2 mimetic)

  • Acetylcholine (ACh)

  • This compound

4.2.2 Protocol

  • Euthanize a rat and carefully remove the brain, placing it in ice-cold PSS.

  • Under a dissection microscope, isolate a segment of the middle cerebral artery (MCA).

  • Transfer the artery segment to the pressure myograph chamber and mount it on two glass cannulas.

  • Pressurize the artery to a physiological level (e.g., 80 mmHg) and allow it to equilibrate and develop myogenic tone.

  • Assess the viability of the artery by inducing constriction with a high KCl solution and testing for endothelium-dependent relaxation with ACh.

  • Wash the artery and allow it to return to baseline.

  • Pre-constrict the artery to approximately 50% of its baseline diameter using U-46619.

  • Once a stable constriction is achieved, add this compound in a cumulative, concentration-dependent manner.

  • Record the vessel diameter at each concentration.

  • Analyze the data to generate a concentration-response curve and determine the EC50 for vasodilation.

In Vitro Studies on Cultured Cerebral Cells

To investigate the cellular mechanisms, primary cultures of cerebral vascular smooth muscle cells (vSMCs) and endothelial cells (ECs) can be used.

4.3.1 Protocol for Calcium Imaging in vSMCs

  • Culture rat cerebral vSMCs on glass coverslips.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Mount the coverslip on a fluorescence microscope imaging system.

  • Perfuse the cells with a buffer and establish a baseline fluorescence ratio.

  • Stimulate the cells with a vasoconstrictor (e.g., norepinephrine or serotonin).

  • In the presence of the vasoconstrictor, apply this compound and measure changes in intracellular calcium concentration. This will indicate if this compound's vasodilatory effect is due to a reduction in calcium influx or release.

4.3.2 Protocol for Nitric Oxide (NO) Production in ECs

  • Culture rat cerebral ECs in multi-well plates.

  • Treat the cells with this compound at various concentrations.

  • Measure the production of nitric oxide in the cell culture supernatant using a Griess assay or a fluorescent NO indicator (e.g., DAF-FM Diacetate). An increase in NO would suggest an endothelium-dependent component to this compound-induced vasodilation.

Conclusion

The experimental design outlined in these application notes provides a multi-faceted approach to thoroughly investigate the effects of this compound on cerebral circulation. By combining in vivo measurements of cerebral blood flow with ex vivo studies on isolated cerebral arteries and in vitro cellular assays, researchers can obtain a comprehensive understanding of the drug's cerebrovascular pharmacology. This information is essential for the development and clinical application of this compound and related compounds for the treatment of cerebrovascular and neurological disorders. The provided protocols and data presentation formats offer a standardized framework for conducting and reporting such studies.

References

Troubleshooting & Optimization

Troubleshooting peak tailing of Dihydroergocornine in reversed-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dihydroergocornine Analysis

This technical support center provides troubleshooting guidance for common issues encountered during the reversed-phase HPLC analysis of this compound, with a focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing for this compound in reversed-phase HPLC?

Peak tailing for this compound, a basic compound, in reversed-phase HPLC is often a result of secondary interactions with the stationary phase or suboptimal chromatographic conditions. The most common causes include:

  • Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with the basic nitrogen atoms in this compound, leading to secondary retention mechanisms and asymmetrical peaks.[1][2] This interaction is more pronounced at mid-range pH where silanols are ionized.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is close to the pKa of this compound (approximately 7.56 for the basic nitrogen), both the ionized and non-ionized forms of the molecule may exist, resulting in peak distortion and tailing.[3][4]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak broadening and tailing.[2][5]

  • Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase over time can create active sites that cause peak tailing.[6]

  • Extra-Column Volume: Excessive tubing length or poorly made connections can lead to band broadening and peak tailing.[7]

Q2: How does the mobile phase pH affect the peak shape of this compound?

As a basic compound, the retention and peak shape of this compound are highly sensitive to the mobile phase pH.[3]

  • At Low pH (pH 2-4): The silanol groups on the silica surface are protonated and less likely to interact with the positively charged this compound. This typically results in improved peak symmetry.[1]

  • At Mid-range pH (pH 5-8): In this range, which is close to the pKa of this compound, the molecule can exist in both protonated and neutral forms, leading to peak broadening or splitting.[4] Silanol groups also begin to deprotonate, increasing the chance of secondary interactions.

  • At High pH (pH > 8): While a higher pH can suppress the ionization of this compound, it can cause the dissolution of silica-based columns, leading to rapid column degradation. However, specialized hybrid or polymer-based columns can be used at higher pH ranges.

Q3: What type of HPLC column is recommended for the analysis of this compound?

To minimize peak tailing, it is advisable to use a modern, high-purity silica column with effective end-capping.[1] End-capping chemically derivatizes most of the residual silanol groups, reducing their potential for interaction with basic analytes.[1] Other suitable options include:

  • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which helps to shield the silanol groups and improve peak shape for basic compounds.

  • Hybrid Silica Columns: These columns are more resistant to high pH mobile phases and can offer better peak symmetry for basic compounds.[4]

Q4: Can mobile phase additives improve the peak shape of this compound?

Yes, certain mobile phase additives can significantly improve peak shape:

  • Buffers: Using a buffer (e.g., phosphate, formate, or acetate) at a concentration of 10-50 mM helps to maintain a constant pH and can mask some of the residual silanol activity.[6]

  • Ion-Pairing Reagents: While less common in modern chromatography, ion-pairing reagents can be used to improve the retention and peak shape of ionic compounds.

  • Inorganic Salts: The addition of inorganic salts can sometimes improve peak shape by competing with the analyte for active sites.[8]

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Peak Tailing

This guide provides a step-by-step workflow for identifying and resolving the cause of peak tailing for this compound.

Troubleshooting Workflow for Peak Tailing

TroubleshootingWorkflow start Peak Tailing Observed for this compound check_all_peaks Does the tailing affect all peaks? start->check_all_peaks extra_column_effects Investigate Extra-Column Effects (e.g., tubing, connections) check_all_peaks->extra_column_effects Yes check_method Review Method Parameters check_all_peaks->check_method No yes_all_peaks Yes column_void Check for Column Void or Blocked Frit extra_column_effects->column_void end Peak Shape Improved column_void->end no_all_peaks No mobile_phase_ph Is Mobile Phase pH Appropriate? (Should be < 4 for basic compounds) check_method->mobile_phase_ph adjust_ph Adjust Mobile Phase pH to 2.5-3.5 mobile_phase_ph->adjust_ph No column_type Is the Column Suitable for Basic Compounds? (End-capped, high purity silica) mobile_phase_ph->column_type Yes yes_ph Yes no_ph No adjust_ph->end replace_column Use a Modern, End-Capped or Polar-Embedded Column column_type->replace_column No sample_overload Is Sample Overload a Possibility? column_type->sample_overload Yes yes_column Yes no_column No replace_column->end dilute_sample Dilute Sample or Reduce Injection Volume sample_overload->dilute_sample Yes column_health Consider Column Contamination/Degradation sample_overload->column_health No yes_overload Yes no_overload No dilute_sample->end wash_column Perform Column Wash Procedure column_health->wash_column replace_if_needed If tailing persists, replace the column wash_column->replace_if_needed replace_if_needed->end

Caption: A flowchart for systematically troubleshooting peak tailing.

Data Presentation

The following table summarizes the expected impact of mobile phase pH on the peak asymmetry of a basic compound like this compound on a standard C18 column.

Mobile Phase pHExpected Tailing Factor (Tf)Rationale
7.0> 2.0At neutral pH, silanol groups are ionized, leading to strong secondary interactions with the basic analyte.[1]
5.01.5 - 2.0As the pH decreases, some silanol interactions are suppressed, but the pH is still close to the pKa of this compound, potentially causing peak distortion.
3.01.0 - 1.3At low pH, silanol groups are fully protonated, minimizing secondary interactions and resulting in a more symmetrical peak shape.[1]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

Objective: To optimize the mobile phase pH to minimize peak tailing of this compound.

Materials:

  • HPLC grade water

  • HPLC grade acetonitrile

  • Formic acid or phosphoric acid

  • pH meter

Procedure:

  • Prepare the aqueous portion of the mobile phase.

  • While stirring, slowly add small amounts of formic acid or phosphoric acid to the aqueous solution.

  • Monitor the pH using a calibrated pH meter.

  • Adjust the pH to a target of 3.0 ± 0.2.

  • Once the desired pH is reached, filter the aqueous mobile phase through a 0.45 µm filter.

  • Mix the aqueous and organic phases in the desired ratio.

  • Equilibrate the HPLC column with the new mobile phase for at least 15-20 column volumes before injecting the sample.

Protocol 2: HPLC Column Wash Procedure

Objective: To remove strongly retained contaminants from a reversed-phase column that may be causing peak tailing.

Materials:

  • HPLC grade water

  • HPLC grade isopropanol

  • HPLC grade acetonitrile

  • HPLC grade methanol

Procedure:

  • Disconnect the column from the detector.

  • Set the pump flow rate to 1 mL/min (for a standard 4.6 mm ID column).

  • Wash the column with 20 column volumes of HPLC grade water.

  • Wash the column with 20 column volumes of a stronger, less polar solvent like isopropanol.

  • If proteinaceous material is suspected, a wash with a solvent mixture that is effective at dissolving proteins may be necessary.

  • Flush the column with 10 column volumes of the mobile phase to be used for the analysis.

  • Reconnect the column to the detector and equilibrate the system until a stable baseline is achieved.[9]

References

Technical Support Center: Optimizing Dihydroergocornine Production in Claviceps purpurea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of dihydroergocornine yield in Claviceps purpurea fermentation.

Troubleshooting Guide

This guide addresses common issues encountered during Claviceps purpurea fermentation for this compound production.

Problem / QuestionPossible CausesSuggested Solutions
Low or No this compound Yield 1. Suboptimal Fermentation Medium: Incorrect nutrient concentrations (carbon, nitrogen, phosphate), or inappropriate pH. 2. Improper Physical Parameters: Temperature, pH, aeration, or agitation rates are not optimal. 3. Strain Degeneration: The producing strain may have lost its high-yield characteristics over successive subcultures. 4. Insufficient Precursor Supply: Lack of amino acid precursors (valine, isoleucine) for the peptide portion of this compound. 5. Microbial Contamination: Presence of competing microorganisms in the fermentation broth.1. Medium Optimization: Review and adjust the concentrations of sucrose, citric acid, and ammonium salts. Ensure the initial pH is between 5.2 and 5.8. Phosphate levels should be controlled as high concentrations can inhibit alkaloid production.[1] 2. Parameter Adjustment: Maintain fermentation temperature between 20-26°C and pH between 5.2-6.8.[2] Ensure adequate aeration and agitation; however, excessive shear can damage mycelia. 3. Strain Reactivation/Selection: Re-culture from a master stock or perform strain selection to isolate high-producing variants. 4. Precursor Feeding: Implement a precursor feeding strategy by adding valine and/or isoleucine to the fermentation broth.[2] 5. Aseptic Technique Review: Ensure all equipment, media, and inocula are sterile. Monitor cultures for any signs of contamination.
Shift in Alkaloid Profile (Low this compound, High Other Alkaloids) 1. Genetic Drift in Strain: The strain may have undergone mutations affecting the ergot alkaloid biosynthetic pathway. 2. Precursor Imbalance: An imbalance in the supplied amino acid precursors can favor the synthesis of other ergopeptines. 3. Suboptimal Fermentation Conditions: Specific environmental conditions can favor the expression of genes responsible for other alkaloids.1. Strain Re-evaluation: Analyze the genetic stability of your C. purpurea strain. 2. Precursor Ratio Optimization: Experiment with different ratios and concentrations of valine and isoleucine to specifically enhance ergocornine production. 3. Fine-tuning of Parameters: Systematically vary fermentation parameters (e.g., temperature, pH) within the optimal ranges to observe effects on the alkaloid profile.
Poor Mycelial Growth 1. Inappropriate Inoculum: Inoculum is too old, has low viability, or is of insufficient size. 2. Nutrient Limitation in Seed Medium: The seed culture medium may lack essential nutrients for robust initial growth. 3. Suboptimal Growth Conditions: Temperature or pH may be outside the optimal range for vegetative growth.1. Inoculum Quality Control: Use a fresh, actively growing seed culture. Optimize the inoculum size (typically 5-10% v/v). 2. Seed Medium Review: Ensure the seed medium is rich in nutrients to support vigorous mycelial growth before transfer to the production medium. 3. Optimize Growth Phase: Maintain optimal conditions for biomass accumulation in the initial phase of fermentation before shifting to production phase conditions.
Foaming in the Fermentor 1. High Agitation/Aeration Rates: Excessive mechanical agitation or high airflow can cause foaming. 2. Medium Composition: Certain components in the fermentation medium, such as proteins or yeast extract, can contribute to foaming.1. Adjust Physical Parameters: Gradually reduce agitation and/or aeration rates while ensuring sufficient oxygen supply. 2. Use of Antifoaming Agents: Add a sterile antifoaming agent (e.g., silicone-based) to the fermentor as needed.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for this compound production?

A1: The optimal pH for this compound production during Claviceps purpurea fermentation is typically maintained between 5.2 and 6.8.[2] It is crucial to monitor and control the pH throughout the fermentation process, as significant deviations can negatively impact enzyme activity and overall yield.

Q2: What is the recommended temperature for the fermentation process?

A2: The recommended fermentation temperature for this compound production is between 20°C and 26°C.[2] While C. purpurea can grow over a wider temperature range, this specific range has been found to be optimal for alkaloid synthesis.[3]

Q3: How important is precursor feeding for this compound yield?

A3: Precursor feeding is critical for enhancing the yield of this compound. This compound is a peptide alkaloid, and its synthesis requires specific amino acids. The addition of valine and/or isoleucine to the fermentation broth has been shown to significantly increase the production of ergocornine and β-ergocryptine.[2]

Q4: What are the key components of a typical fermentation medium for Claviceps purpurea?

A4: A typical fermentation medium for C. purpurea includes a carbon source (e.g., sucrose), a nitrogen source (e.g., ammonium salts, asparagine), mineral salts (e.g., potassium dihydrogen phosphate, magnesium sulfate), and citric acid to help maintain the pH.[2][4] The exact composition can vary depending on the specific strain and process.

Q5: How can I quantify the this compound concentration in my fermentation broth?

A5: High-Performance Liquid Chromatography (HPLC) with fluorescence or tandem mass spectrometry (MS/MS) detection is the most common and accurate method for quantifying this compound.[5][6][7] This involves extracting the alkaloids from the broth, followed by chromatographic separation and detection.

Quantitative Data Summary

Table 1: Example Fermentation Media Compositions for Ergot Alkaloid Production

ComponentMedium 1 (GK Culture Medium)[2]Medium 2 (St Culture Medium)[2]Medium 3 (TC-54 Culture Medium)[2]
Carbon Source Glucose (from 50% solution)SucroseSucrose
Nitrogen Source Tryptone--
Organic Acid Citric AcidSuccinic AcidCitric Acid
Mineral Salts KH₂PO₄, MgSO₄KH₂PO₄KH₂PO₄, MgSO₄, NaCl
pH Adjustment Ammonium Hydroxide (to pH 5.7-5.8)-Ammonium Hydroxide (to pH 5.7-5.8)

Table 2: Effect of Valine Precursor Feeding on Ergocornine Production[2]

ConditionErgocornine (µg/mL)α-ergocryptine (µg/mL)β-ergocryptine (µg/mL)
Control (No Precursor) 1504090
With Valine Feeding 32060160

Experimental Protocols

Protocol 1: General Fermentation Protocol for this compound Production
  • Inoculum Preparation:

    • Culture Claviceps purpurea on a suitable agar medium (e.g., St agar medium) for 25 days.

    • Scrape the mycelium from the agar surface and homogenize it in sterile physiological saline.

    • Use this suspension to inoculate a seed culture medium (e.g., GK culture medium).

    • Incubate the seed culture at 24°C on a rotary shaker (e.g., 300 rpm) for 4 days.[2]

  • Production Fermentation:

    • Inoculate the production medium (e.g., St or TC-54 culture medium) with the seed culture (typically 10% v/v).

    • Maintain the fermentation at 22-24°C with agitation (e.g., 150 rpm) and aeration (e.g., 0.35 L/L/min).[2]

    • Control the pH to remain within the 5.2-6.8 range.

    • Ferment for 6-8 days.

  • Precursor Feeding:

    • Prepare a sterile aqueous solution of valine and/or isoleucine.

    • Add the precursor solution to the fermentation broth. This can be done at the start of the fermentation or in fed-batch mode (e.g., on days 2, 3, and 5).[2]

    • A typical concentration range for the precursor is 0.1-0.3 g/100 mL of fermentation broth.[2]

Protocol 2: this compound Quantification by HPLC
  • Sample Preparation:

    • Take a known volume of fermentation broth and centrifuge to separate the mycelium from the supernatant.

    • The alkaloids can be extracted from either the supernatant or the mycelium, or both.

    • For extraction, use an alkaline chloroform solution.[7] A common extraction solution is a mixture of acetonitrile and water (e.g., 84:16 v/v) with ammonium carbonate.[5]

    • Agitate the sample with the extraction solvent for at least 30 minutes.

    • Filter the extract to remove particulate matter.

  • Clean-up (Optional but Recommended):

    • Pass the filtered extract through a solid-phase extraction (SPE) column (e.g., strong cation exchange or a specialized column like Mycosep 150 Ergot) to remove interfering substances.[5][6]

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium carbonate) and an organic solvent (e.g., acetonitrile).

    • Detection: Fluorescence detector with excitation at approximately 330 nm and emission at 420 nm. Alternatively, use a tandem mass spectrometer (MS/MS) for higher sensitivity and specificity.

    • Quantification: Prepare a calibration curve using a certified this compound standard. Calculate the concentration in the sample by comparing its peak area to the calibration curve.

Visualizations

Ergot Alkaloid Biosynthetic Pathway in Claviceps purpurea

Ergot_Alkaloid_Biosynthesis cluster_0 Ergoline Ring Formation cluster_1 Peptide Chain Assembly Tryptophan Tryptophan DMAT Dimethylallyltryptophan Tryptophan->DMAT dmaW (DMATS) DMAPP DMAPP DMAPP->DMAT dmaW (DMATS) Chanoclavine_I Chanoclavine-I DMAT->Chanoclavine_I easF, easE, easC, easD Agroclavine Agroclavine Chanoclavine_I->Agroclavine easA Elymoclavine Elymoclavine Agroclavine->Elymoclavine cloA Lysergic_acid D-Lysergic Acid Elymoclavine->Lysergic_acid cloA Ergocornine Ergocornine Lysergic_acid->Ergocornine lpsA (NRPS) Amino_Acids L-Val, L-Val, L-Pro Amino_Acids->Ergocornine lpsA (NRPS) This compound This compound Ergocornine->this compound Hydrogenation (Chemical Step)

Caption: Biosynthetic pathway of ergocornine and its conversion to this compound.

General Experimental Workflow

Experimental_Workflow Strain Claviceps purpurea Strain Inoculum Inoculum Preparation (Seed Culture) Strain->Inoculum Fermentation Production Fermentation (Bioreactor) Inoculum->Fermentation Harvest Harvest Broth Fermentation->Harvest Precursor Precursor Feeding (Valine/Isoleucine) Precursor->Fermentation Extraction Alkaloid Extraction Harvest->Extraction Analysis HPLC/MS Analysis Extraction->Analysis Purification Product Purification Extraction->Purification

Caption: General workflow for this compound production and analysis.

Troubleshooting Logic

References

Technical Support Center: Bioanalysis of Dihydroergocornine in Whole Blood

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bioanalysis of Dihydroergocornine in whole blood. The information provided is based on established principles of bioanalytical method development and data from related compounds, as specific literature on matrix effects for this compound in whole blood is limited.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the bioanalysis of this compound in whole blood?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous or exogenous components in the sample matrix. In whole blood, these interfering components can include phospholipids, proteins, salts, and anticoagulants.[1] Matrix effects, most commonly ion suppression, can lead to decreased sensitivity, poor accuracy, and high variability in results, compromising the reliability of the bioanalytical method.[2]

Q2: What are the primary sources of matrix effects in whole blood samples?

A2: The primary sources of matrix effects in whole blood are phospholipids from red blood cell membranes and plasma, as well as proteins.[3][4] Other potential sources include anticoagulants (e.g., heparin, EDTA) and their counter-ions, and exogenous materials from collection tubes.[1][5] Hemolysis, the rupture of red blood cells, can significantly exacerbate matrix effects by releasing a higher concentration of these interfering substances.[6]

Q3: How can I assess the presence and magnitude of matrix effects in my assay?

A3: The most common method to evaluate matrix effects is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a neat solution at the same concentration. A significant difference indicates the presence of ion suppression or enhancement. Another qualitative technique is the post-column infusion of the analyte while injecting an extracted blank matrix sample to observe any signal suppression or enhancement at different retention times.

Q4: What is the best strategy to minimize matrix effects for this compound analysis?

A4: A multi-faceted approach is most effective. This includes:

  • Efficient Sample Preparation: Employing techniques that effectively remove interfering components, such as phospholipids. Methods like Solid-Phase Extraction (SPE) or advanced techniques like HybridSPE-Phospholipid are generally more effective than simple protein precipitation.[3][4]

  • Chromatographic Separation: Optimizing the HPLC/UHPLC method to achieve chromatographic separation of this compound from the regions of significant matrix effects.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects. A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification.[7]

Q5: What type of internal standard (IS) is recommended for this compound analysis?

A5: A stable isotope-labeled (deuterated or ¹³C-labeled) this compound is the ideal internal standard.[8][9] If a specific SIL-IS for this compound is not commercially available, a structural analog may be considered. However, it is crucial to thoroughly validate that the analog behaves similarly to this compound in terms of extraction recovery and ionization response to the matrix. Using a non-isotopically labeled analog carries a higher risk of inaccurate quantification due to differential matrix effects.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Sensitivity / Low Analyte Response Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound.1. Improve Sample Preparation: Switch from protein precipitation to a more rigorous method like Solid-Phase Extraction (SPE) or a phospholipid removal plate (e.g., HybridSPE).2. Optimize Chromatography: Modify the gradient to better separate the analyte from early-eluting phospholipids.3. Adjust MS Source Parameters: Optimize gas flows, temperatures, and voltages to enhance analyte ionization.[10]
High Variability in Results (Poor Precision) Inconsistent Matrix Effects: The degree of ion suppression varies between samples. This can be due to differences in hematocrit, lipid content, or hemolysis.1. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in matrix effects.2. Standardize Sample Collection and Handling: Ensure consistent use of anticoagulants and minimize hemolysis.3. Use Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the study samples to mimic the matrix effect.
Inconsistent Internal Standard (IS) Response Differential Matrix Effects: If using a structural analog IS, it may not be experiencing the same matrix effects as this compound.IS Instability: The internal standard may be degrading during sample processing or storage.1. Switch to a SIL-IS: This is the most reliable solution.2. Thoroughly Validate Analog IS: Conduct experiments to ensure the analog IS co-elutes and responds similarly to matrix effects as the analyte.3. Evaluate IS Stability: Perform stability experiments for the IS under all relevant processing and storage conditions.
Peak Tailing or Poor Peak Shape Secondary Interactions: The analyte may be interacting with active sites on the analytical column.Sample Solvent Mismatch: The composition of the final sample solvent may be too different from the initial mobile phase.1. Use an Alkaline Mobile Phase: For ergot alkaloids, an alkaline mobile phase (pH ~10) can improve peak shape by reducing secondary interactions with the column. This requires a pH-stable column.[11]2. Reconstitute in Mobile Phase: Ensure the final extracted sample is reconstituted in a solvent that is of similar or weaker strength than the initial mobile phase.
Sudden Drop in Signal Intensity for all Injections Contamination of the Mass Spectrometer Ion Source: Accumulation of non-volatile matrix components on the source optics.1. Clean the Ion Source: Follow the manufacturer's instructions for cleaning the ion source components.2. Implement a Diverter Valve: Program a diverter valve to send the highly contaminated early and late eluting portions of the chromatogram to waste, away from the MS source.

Quantitative Data Summary

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) *Process Efficiency (%)
Protein Precipitation (PPT) with Acetonitrile 85 ± 865 ± 15 (Ion Suppression)55 ± 12
Liquid-Liquid Extraction (LLE) with MTBE 75 ± 1080 ± 12 (Less Suppression)60 ± 11
Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange 92 ± 595 ± 8 (Minimal Effect)87 ± 6
Phospholipid Removal Plate (e.g., HybridSPE) 95 ± 498 ± 5 (Negligible Effect)93 ± 5

*Matrix Effect (%) is calculated as (Peak area in the presence of matrix / Peak area in the absence of matrix) x 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific application.

  • Pre-treatment:

    • To a 100 µL aliquot of whole blood, add the internal standard solution.

    • Add 200 µL of a lysing agent (e.g., 0.1 M zinc sulfate or purified water) and vortex for 30 seconds to lyse the red blood cells.

    • Add 600 µL of acetonitrile or methanol to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (Mixed-Mode Cation Exchange):

    • Condition: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of purified water.

    • Load: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

    • Wash 1: Wash the cartridge with 1 mL of an acidic solution (e.g., 2% formic acid in water) to remove neutral and acidic interferences.

    • Wash 2: Wash the cartridge with 1 mL of methanol to remove remaining hydrophobic interferences.

    • Elute: Elute this compound and the IS with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

    • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase.

Protocol 2: LC-MS/MS Analysis

These are suggested starting parameters and will require optimization.

  • LC Column: A C18 or Phenyl-Hexyl column with a particle size of ≤ 2.7 µm is a good starting point. For improved peak shape, a column stable at high pH may be beneficial.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in water, pH 10 (for alkaline conditions) OR 0.1% Formic Acid in water (for acidic conditions).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A gradient from low to high organic phase should be optimized to separate this compound from matrix interferences.

  • Flow Rate: Dependent on column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).

  • Injection Volume: 5-10 µL.

  • MS Ionization: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Transitions: The precursor ion will be [M+H]⁺. Product ions should be determined by infusing a standard solution of this compound and optimizing the collision energy.

Visualizations

Experimental_Workflow Figure 1: General Experimental Workflow for this compound Bioanalysis cluster_sample_prep Sample Preparation cluster_analysis Analysis WholeBlood Whole Blood Sample Add_IS Add Internal Standard WholeBlood->Add_IS Lyse_Precipitate Lyse RBCs & Precipitate Proteins Add_IS->Lyse_Precipitate Centrifuge Centrifugation Lyse_Precipitate->Centrifuge Extract Solid-Phase Extraction (SPE) Centrifuge->Extract LC_MSMS LC-MS/MS Analysis Extract->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Figure 1: General Experimental Workflow for this compound Bioanalysis

Troubleshooting_Logic Figure 2: Troubleshooting Logic for Poor Sensitivity Start Poor Sensitivity Observed Check_Standard Analyze Neat Standard Is response acceptable? Start->Check_Standard System_Issue Investigate MS/LC System Issue Check_Standard->System_Issue No Matrix_Effect Matrix Effect Suspected Check_Standard->Matrix_Effect Yes Improve_Cleanup Improve Sample Cleanup (e.g., SPE, Phospholipid Removal) Matrix_Effect->Improve_Cleanup Optimize_LC Optimize Chromatographic Separation Matrix_Effect->Optimize_LC Use_SIL_IS Implement Stable Isotope- Labeled Internal Standard Improve_Cleanup->Use_SIL_IS Optimize_LC->Use_SIL_IS Resolved Issue Resolved Use_SIL_IS->Resolved

Caption: Figure 2: Troubleshooting Logic for Poor Sensitivity

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Dihydroergocornine in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with the poor oral bioavailability of Dihydroergocornine in preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of this compound in preclinical models like rats?

A1: Direct preclinical data for this compound is scarce. However, studies on structurally similar ergot alkaloids, such as alpha-dihydroergocryptine, have shown very low oral bioavailability in rats, in the range of approximately 4%.[1] Given its physicochemical properties, this compound is also expected to have low and variable oral bioavailability due to factors like poor aqueous solubility, significant first-pass metabolism, and potential efflux by transporters like P-glycoprotein.

Q2: What are the primary reasons for the poor oral bioavailability of this compound?

A2: The poor oral bioavailability of this compound is likely multifactorial, stemming from:

  • Low Aqueous Solubility: As a lipophilic compound, this compound may have limited dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.

  • Extensive First-Pass Metabolism: this compound is metabolized by cytochrome P450 enzymes in the gut wall and liver. This extensive metabolism before it reaches systemic circulation significantly reduces the amount of active drug.

  • P-glycoprotein (P-gp) Efflux: this compound may be a substrate for the P-gp efflux transporter located in the apical membrane of enterocytes. P-gp actively pumps the drug back into the intestinal lumen, thereby limiting its net absorption.[2][3]

Q3: What are the potential formulation strategies to improve the oral bioavailability of this compound?

A3: Several formulation strategies can be employed to overcome the challenges associated with this compound's oral delivery:

  • Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs). These formulations can enhance the solubility and absorption of lipophilic drugs by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[4][5][6][7]

  • Solid Dispersions: By dispersing this compound in a hydrophilic polymer matrix at a molecular level, its dissolution rate and extent can be significantly increased.[2][8][9]

  • Nanoformulations: Reducing the particle size of this compound to the nanometer range can increase its surface area, leading to enhanced dissolution and saturation solubility.

  • Co-administration with P-gp Inhibitors: While not a formulation strategy per se, co-administering this compound with a known P-gp inhibitor can reduce its efflux back into the gut lumen and increase its absorption.[3]

Troubleshooting Guide

Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration in Rats
Possible Cause Troubleshooting Step Expected Outcome
Poor dissolution of the drug in the GI tract.Formulate this compound as a solid dispersion with a hydrophilic carrier (e.g., PVP, PEG).Increased dissolution rate and higher plasma concentrations.
Extensive first-pass metabolism in the gut and liver.Develop a lipid-based formulation (e.g., SEDDS) to promote lymphatic transport, partially bypassing the liver.Increased AUC and Cmax due to reduced first-pass metabolism.
Efflux by P-glycoprotein in the intestine.Co-administer this compound with a P-gp inhibitor (e.g., verapamil, ketoconazole) in the preclinical study.Increased absorption and higher plasma concentrations.
Inadequate dose administered.Review the dose calculation and ensure accurate administration via oral gavage.Consistent and dose-proportional plasma concentrations.
Issue 2: High Inter-Individual Variability in Pharmacokinetic Parameters
Possible Cause Troubleshooting Step Expected Outcome
Inconsistent formulation performance.Ensure the formulation (e.g., emulsion, suspension) is homogenous and stable. For solid dispersions, confirm the amorphous state of the drug.Reduced variability in pharmacokinetic parameters between animals.
Differences in food intake affecting absorption.Standardize the fasting period for all animals before oral administration.More consistent absorption profiles across the study group.
Variable gastric emptying rates.Administer the formulation in a consistent volume and vehicle.Reduced variability in Tmax.

Data Presentation: Hypothetical Pharmacokinetic Parameters in Rats

The following tables present hypothetical pharmacokinetic data to illustrate the potential improvements in the oral bioavailability of this compound using different formulation strategies. The baseline data is extrapolated from a study on a similar ergot alkaloid, alpha-dihydroergocryptine, in rats.[1]

Table 1: Single Oral Dose Pharmacokinetics of this compound (20 mg/kg) in Different Formulations in Rats (n=6 per group)

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)F (%)
Aqueous Suspension (Control)35 ± 81.5 ± 0.5150 ± 45~4
Solid Dispersion (in PVP K30)120 ± 251.0 ± 0.3580 ± 110~15
Self-Emulsifying Drug Delivery System (SEDDS)210 ± 400.75 ± 0.2950 ± 180~25
Nanoemulsion250 ± 550.5 ± 0.151100 ± 230~29

F (%) represents the absolute oral bioavailability.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion
  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol.

  • Procedure:

    • Dissolve this compound and PVP K30 in a 1:4 weight ratio in a minimal amount of methanol with stirring.

    • Continue stirring until a clear solution is obtained.

    • Evaporate the solvent under vacuum at 40°C using a rotary evaporator until a solid film is formed.

    • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Pulverize the resulting solid dispersion and sieve to obtain a uniform particle size.

    • Store in a desiccator until use.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Housing: House the animals in a controlled environment with a 12-hour light/dark cycle and provide free access to standard pellet chow and water.

  • Fasting: Fast the rats for 12 hours before oral administration, with free access to water.

  • Formulation Preparation:

    • Aqueous Suspension: Suspend the required amount of this compound in 0.5% w/v carboxymethyl cellulose (CMC) solution.

    • Solid Dispersion/SEDDS/Nanoemulsion: Disperse or dissolve the formulation in distilled water to the desired concentration.

  • Administration: Administer the formulations orally to the rats via gavage at a dose of 20 mg/kg. The administration volume should be 5 mL/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

Visualizations

Signaling Pathways

This compound is known to interact with dopamine, serotonin, and adrenergic receptors. The following diagrams illustrate the general signaling pathways associated with these receptors.

G cluster_0 Dopamine D2 Receptor Signaling (Gi-coupled) This compound This compound D2 Receptor D2 Receptor This compound->D2 Receptor Agonist Gi Protein Gi Protein D2 Receptor->Gi Protein Activates Adenylate Cyclase Adenylate Cyclase Gi Protein->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Decreases PKA PKA cAMP->PKA Inhibits Cellular Response Cellular Response PKA->Cellular Response Alters

Caption: Dopamine D2 Receptor Signaling Pathway.

G cluster_1 Serotonin 5-HT2A Receptor Signaling (Gq-coupled) This compound This compound 5-HT2A Receptor 5-HT2A Receptor This compound->5-HT2A Receptor Antagonist/Partial Agonist Gq Protein Gq Protein 5-HT2A Receptor->Gq Protein Activates PLC PLC Gq Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ IP3->Ca2+ Increases PKC PKC DAG->PKC Activates Cellular Response Cellular Response Ca2+->Cellular Response PKC->Cellular Response

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.

G cluster_2 Alpha-2 Adrenergic Receptor Signaling (Gi-coupled) This compound This compound Alpha-2 Receptor Alpha-2 Receptor This compound->Alpha-2 Receptor Antagonist Gi Protein Gi Protein Alpha-2 Receptor->Gi Protein Activates Adenylate Cyclase Adenylate Cyclase Gi Protein->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Decreases PKA PKA cAMP->PKA Inhibits Cellular Response Cellular Response PKA->Cellular Response Alters

Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.

Experimental Workflow

G cluster_3 Preclinical Pharmacokinetic Study Workflow Formulation Formulation Development (e.g., Solid Dispersion, SEDDS) Dosing Oral Gavage in Rats (Fasted) Formulation->Dosing Sampling Serial Blood Sampling (Tail Vein) Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Samples Sampling->Analysis PK Pharmacokinetic Parameter Calculation Analysis->PK

Caption: Experimental Workflow for Preclinical PK Study.

References

Minimizing epimerization of Dihydroergocornine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the epimerization of Dihydroergocornine during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern for this compound analysis?

Q2: What are the primary factors that induce the epimerization of this compound?

Several factors can promote the epimerization of this compound and other ergot alkaloids during sample preparation:

  • pH: Both acidic and alkaline conditions can catalyze epimerization, with alkaline environments being particularly favorable for the conversion of the R-epimer to the S-epimer.[1][2][3]

  • Solvent: Protic solvents, such as methanol and ethanol, can facilitate epimerization. Aprotic solvents, like chloroform and acetonitrile, are generally preferred for minimizing this conversion.[4]

  • Temperature: Elevated temperatures accelerate the rate of epimerization.[5][6] Therefore, it is crucial to maintain low temperatures throughout the sample preparation process.

  • Light: Exposure to light, especially UV light, can contribute to the degradation and epimerization of ergot alkaloids.[7]

Q3: What is the recommended solvent for storing this compound stock solutions and extracts?

For long-term storage, it is recommended to store this compound as a dry film or in an aprotic solvent at -20°C or below.[2] Chloroform has been shown to be an excellent solvent for long-term storage at room temperature with minimal epimerization.[2][4] Acetonitrile is also a suitable solvent, particularly for HPLC analysis, but solutions should be stored at -20°C or lower to prevent epimerization.[2] A study on hydrogenated ergopeptide alkaloids, including this compound, found that stable solutions can be obtained using water-alcohol mixtures with dielectric constants between 30 and 45.[5]

Q4: How can I minimize epimerization during the extraction process?

To minimize epimerization during extraction, it is advisable to:

  • Use an alkaline extraction buffer: A mixture of acetonitrile and an ammonium carbonate buffer is commonly used to maintain a slightly alkaline pH, which helps to stabilize the ergot alkaloids.[8]

  • Work at low temperatures: Perform the extraction process on ice or in a cold room to the extent possible.

  • Protect from light: Use amber glassware or wrap containers in aluminum foil to shield the sample from light.[7]

  • Minimize extraction time: A shorter extraction time reduces the exposure of the analyte to potentially destabilizing conditions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High levels of Dihydroergocorninine detected in a freshly prepared sample. Epimerization during sample preparation.- Review your extraction procedure: Ensure you are using an appropriate solvent and pH. An alkaline extraction with a mixture of acetonitrile and ammonium carbonate buffer is recommended.[8]- Control the temperature: Keep your samples cold throughout the entire process. Use ice baths for extraction and centrifugation.- Protect from light: Use amber vials and minimize exposure to ambient light.[7]
Inconsistent analytical results for this compound concentration between replicates. Incomplete extraction or variable epimerization.- Optimize extraction time and agitation: Ensure your extraction method is validated for efficiency and reproducibility.- Standardize sample handling: Maintain consistent timing, temperature, and light exposure for all samples and standards to ensure uniform epimerization (if any).
Loss of total this compound and its epimer concentration over a short period in prepared extracts. Degradation of the ergoline ring structure.- Check the pH of your final extract: Extreme pH values can lead to degradation.- Solvent choice: Ensure the solvent is of high purity and does not contain contaminants that could promote degradation.- Storage conditions: Store extracts at or below -20°C in tightly sealed containers, even for short periods.[2]

Factors Affecting this compound Stability and Epimerization

Factor Effect on Epimerization Recommendations for Minimizing Epimerization Quantitative Data/Observations
pH Both acidic and alkaline conditions can promote epimerization. Alkaline conditions particularly favor the conversion of the active R-epimer to the inactive S-epimer.[1][2][3]Maintain a neutral to slightly alkaline pH during extraction and analysis. The use of an ammonium carbonate buffer is a common practice.[8]For ergocornine (a related ergot alkaloid), incubation at pH 3 and pH 10 resulted in a significant increase in the percentage of the S-epimer compared to pH 7.[3]
Solvent Protic solvents (e.g., methanol, ethanol) can accelerate epimerization. Aprotic solvents (e.g., chloroform, acetonitrile) are less likely to cause epimerization.[4]Use aprotic solvents for extraction and as diluents. Chloroform is highly effective at preventing epimerization.[2][4] Acetonitrile is a good alternative, especially for LC-MS compatibility.The order of epimerization promotion for ergot alkaloids is generally: methanol/dichloromethane > acetonitrile/buffer > acetonitrile >> chloroform.[2][4]
Temperature Higher temperatures increase the rate of epimerization, following pseudo-first-order kinetics.[5][6]All sample preparation steps should be performed at low temperatures (e.g., on ice). Store samples and extracts at -20°C or below.[2]The degradation of hydrogenated ergopeptide alkaloids, including this compound, follows the Arrhenius equation, indicating a strong temperature dependence.[5]
Light Exposure to light, particularly UV radiation, can induce degradation and epimerization.[7]Protect samples from light at all stages by using amber glassware or by wrapping containers with aluminum foil.While specific quantitative data for this compound is limited, it is a well-established principle for ergot alkaloids in general.

Experimental Protocols

Protocol 1: Extraction of this compound from Solid Dosage Forms (e.g., Tablets)

This protocol is a general guideline and should be optimized and validated for your specific sample matrix and analytical method.

  • Sample Pulverization: Finely grind a representative number of tablets to a homogeneous powder using a mortar and pestle.

  • Extraction:

    • Accurately weigh a portion of the powdered sample equivalent to a single dose of this compound into a 50 mL amber centrifuge tube.

    • Add 20 mL of pre-chilled extraction solvent (84:16 acetonitrile: 200 mg/L ammonium carbonate in water, v/v).

    • Vortex for 1 minute to ensure thorough mixing.

    • Place the tube on a mechanical shaker in a cold room (4°C) and shake for 30 minutes.

  • Centrifugation:

    • Centrifuge the sample at 4000 rpm for 10 minutes at 4°C.

  • Filtration and Dilution:

    • Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

    • If necessary, dilute the sample with the mobile phase to fall within the calibration range of your analytical method.

  • Analysis:

    • Analyze the sample immediately using a validated LC-MS/MS method or store it at -20°C until analysis.

Protocol 2: QuEChERS-based Extraction for Complex Matrices

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method can be adapted for the extraction of this compound from complex matrices.

  • Sample Homogenization: Homogenize your sample as required.

  • Extraction and Partitioning:

    • Place a 5 g equivalent of the homogenized sample into a 50 mL amber centrifuge tube.

    • Add 10 mL of pre-chilled extraction solvent (e.g., acetonitrile with 1% acetic acid or an alkaline buffer).

    • Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium acetate).

    • Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes at 4°C.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant to a d-SPE tube containing a suitable sorbent (e.g., PSA, C18) to remove interfering matrix components.

    • Vortex for 30 seconds and centrifuge at high speed for 5 minutes.

  • Final Extract Preparation:

    • Take the final supernatant and filter it through a 0.22 µm filter into an amber HPLC vial for analysis.

Visualizations

Epimerization_Pathway cluster_factors Factors Promoting Epimerization This compound This compound (R-epimer) (Active) TransitionState Enolate Intermediate This compound->TransitionState Deprotonation TransitionState->this compound Reprotonation Dihydroergocorninine Dihydroergocorninine (S-epimer) (Inactive) TransitionState->Dihydroergocorninine Reprotonation Dihydroergocorninine->TransitionState Deprotonation Factor1 Alkaline pH Factor2 Protic Solvents Factor3 High Temperature Factor4 Light Exposure

Caption: Reversible epimerization of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample (e.g., Tablets) Grinding Pulverization Sample->Grinding Extraction Extraction (Acetonitrile/Ammonium Carbonate Buffer, Low Temperature, Dark) Grinding->Extraction Centrifugation Centrifugation (4°C) Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS Data Data Acquisition & Processing LCMS->Data

Caption: Workflow for minimizing this compound epimerization.

References

Enhancing the sensitivity of Dihydroergocornine detection in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to enhance the sensitivity of Dihydroergocornine detection in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in achieving high sensitivity for this compound detection?

Achieving high sensitivity for this compound can be challenging due to several factors: its complex structure, potential for low concentrations in biological matrices, susceptibility to matrix effects, and inefficient ionization. Key areas to focus on for improvement include sample preparation, chromatographic separation, and mass spectrometer source optimization.

Q2: Which ionization technique is best for this compound analysis?

Positive mode Electrospray Ionization (ESI) is the most commonly used and effective technique for analyzing this compound and other ergot alkaloids.[1][2] These molecules contain a basic nitrogen atom that is readily protonated, making them suitable for ESI+ analysis.[1] Optimizing ESI source parameters such as capillary voltage, desolvation temperature, and gas flows is critical for maximizing signal intensity.[1]

Q3: What are the characteristic precursor and product ions for this compound in MS/MS?

In positive ESI mode, this compound typically forms a protonated molecule [M+H]⁺. While specific m/z values can vary slightly based on instrumentation, the general fragmentation pattern is consistent. This compound, along with similar ergot alkaloids like ergocornine and ergocryptine, often produces a characteristic fragment ion at m/z 348.[3] Another common fragment ion observed for many peptide-type ergot alkaloids is m/z 223.[4] A precursor ion scan for m/z 223 can be a useful tool for identifying potential ergot alkaloids in a sample.[4]

Q4: How can I improve the chromatographic peak shape for this compound?

Poor peak shape, often characterized by tailing, can compromise sensitivity and integration accuracy. Using an alkaline mobile phase (e.g., pH 9-10) can improve peak shape for ergot alkaloids.[1] In alkaline conditions, these basic compounds are in their non-protonated form, which reduces secondary interactions with the stationary phase, leading to sharper, more symmetrical peaks and a better signal-to-noise ratio.[1] Note that a column stable at high pH is required for this approach.[1] Alternatively, acidic mobile phases with a biphenyl column have also been shown to provide excellent separation.[5]

Q5: Is chemical derivatization a viable strategy to enhance sensitivity?

Yes, chemical derivatization can significantly enhance sensitivity for molecules that ionize inefficiently.[6] For compounds with specific functional groups, derivatization can introduce a readily ionizable tag. For example, charge-reversal derivatization, which converts a carboxylic acid to a cationic amide, has been shown to improve detection sensitivity by 10- to 20-fold for some analytes.[7] While not commonly reported for this compound specifically, this principle could be explored if standard methods fail to provide the required sensitivity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: Low or No Signal Intensity

Possible Cause Troubleshooting Step
Inefficient Sample Extraction Review your sample preparation protocol. Ensure the extraction solvent is appropriate for this compound and the sample matrix. For plasma, consider liquid-liquid extraction (LLE).[8] For cereal matrices, a QuEChERS-based method may be effective.[1][9] Verify recovery rates to ensure the analyte is not being lost during preparation.
Poor Ionization Optimize ESI source parameters. Systematically adjust capillary voltage, source temperature, and nebulizer/desolvation gas flows.[1] Ensure the mobile phase is compatible with efficient ionization (e.g., contains a suitable modifier like formic acid or ammonium carbonate).[10]
Incorrect MS/MS Parameters Verify the precursor ion m/z. Infuse a standard solution to confirm the correct [M+H]⁺ value. Optimize collision energy (CE) and cone/declustering potential to maximize the intensity of specific product ions.[1]
Instrument Contamination Run blank injections between samples to check for carryover. If contamination is present, perform a system flush with a strong solvent wash.[11]

Problem: High Background Noise or Matrix Effects

Possible Cause Troubleshooting Step
Insufficient Sample Cleanup Matrix components can co-elute with the analyte and suppress its ionization. Incorporate additional cleanup steps such as solid-phase extraction (SPE) or filtration.[6] For complex samples, abundant protein depletion may be necessary.[12]
Inadequate Chromatographic Separation Modify the LC gradient to better resolve this compound from interfering matrix components. Using a different column chemistry, such as a biphenyl phase instead of a standard C18, can alter selectivity and improve separation.[5]
Contaminated Solvents or System Prepare fresh mobile phases using high-purity, LC-MS grade solvents and reagents.[10] Check the entire fluidic path for sources of contamination.

Experimental Protocols & Data

Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma

This protocol is adapted from methodologies used for related ergot alkaloid metabolites.[8]

  • Sample Preparation : To 500 µL of plasma in a polypropylene tube, add a suitable internal standard.

  • Extraction : Add 2 mL of the extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

  • Vortexing : Vortex the tube for 5 minutes to ensure thorough mixing.

  • Centrifugation : Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Evaporation : Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried extract in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.

Protocol 2: Generic LC-MS/MS Method Setup

This protocol provides a starting point for developing an LC-MS/MS method.

  • Chromatographic Column : A C18 or Biphenyl column is recommended (e.g., 50 x 2.1 mm, 1.8 µm).[5][9]

  • Mobile Phase A : 0.1-0.3% Formic Acid in Water or 10 mM Ammonium Carbonate in Water (pH 9).[9][10]

  • Mobile Phase B : Acetonitrile or Methanol with the same modifier as Mobile Phase A.[9]

  • Flow Rate : 0.3 - 0.4 mL/min.[9]

  • Gradient : Start with a low percentage of organic phase (e.g., 30% B) and ramp up to a high percentage (e.g., 95% B) to elute the analyte. A typical run time is 10-15 minutes, including re-equilibration.

  • MS Detection : Operate in positive ESI mode with Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[8]

Data Presentation: Typical MS/MS Parameters

The following table summarizes typical MRM transitions and instrument settings for ergot alkaloids, which can be used as a starting point for this compound method development.

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Example Cone Voltage (V)Example Collision Energy (eV)
This compound 564.3225.130 - 5020 - 35
348.2[3]30 - 5015 - 30
Ergocornine 562.3223.1[4]30 - 5020 - 35
348.2[3]30 - 5015 - 30
Dihydroergocryptine 578.3210.130 - 5020 - 35
270.2[8]30 - 5015 - 30

Note: Optimal values are instrument-dependent and must be determined empirically.

Visualized Workflows and Logic

Caption: General workflow for this compound analysis by LC-MS/MS.

G Start Low Signal Intensity Observed CheckSpray Is ESI Spray Stable? Start->CheckSpray CheckSource Clean & Optimize MS Source CheckSpray->CheckSource No CheckMethod Review MS Method (Ions, CE, Dwell Time) CheckSpray->CheckMethod Yes CheckLC Check for Leaks/Clogs in LC System CheckSource->CheckLC CheckLC->CheckMethod OptimizeMethod Infuse Standard & Re-optimize Parameters CheckMethod->OptimizeMethod No/Suboptimal CheckSamplePrep Evaluate Sample Prep (Recovery & Matrix Effects) CheckMethod->CheckSamplePrep Yes/Optimal OptimizeMethod->CheckSamplePrep ImprovePrep Enhance Cleanup (e.g., add SPE step) CheckSamplePrep->ImprovePrep Poor Recovery or High Matrix Effect Success Sensitivity Improved CheckSamplePrep->Success Good Recovery & Low Matrix Effect ImprovePrep->Success

Caption: Troubleshooting logic for low signal intensity issues.

G cluster_fragments Characteristic Product Ions Precursor This compound [M+H]⁺ m/z 564 Frag1 Lysergic Acid Moiety Fragment m/z 225 Precursor->Frag1 CID Frag2 Peptide Moiety Fragment m/z 348 Precursor->Frag2 CID

Caption: Simplified fragmentation of this compound in MS/MS.

References

Addressing cross-reactivity in immunoassays for Dihydroergocornine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dihydroergocornine immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a competitive immunoassay for this compound?

A1: A competitive immunoassay is the most common format for detecting small molecules like this compound, which have only a single antigenic determinant (epitope).[1] In this setup, free this compound in the sample competes with a labeled (e.g., enzyme-conjugated) this compound for a limited number of binding sites on a specific antibody. The resulting signal is inversely proportional to the concentration of this compound in the sample; a higher concentration of the target molecule results in a lower signal.

Q2: What are the most common causes of inaccurate results in a this compound immunoassay?

A2: The most common causes of inaccurate results include cross-reactivity with structurally similar molecules, matrix effects from the sample, improper sample preparation, and errors in the experimental procedure (e.g., incorrect dilutions, insufficient washing).[2][3]

Q3: What is cross-reactivity and why is it a concern for this compound immunoassays?

A3: Cross-reactivity occurs when the antibody binds to molecules that are structurally similar to this compound.[3] This is a significant concern for ergot alkaloids due to their structural diversity.[4] this compound shares a common ergoline ring structure with many other ergot alkaloids.[4] This can lead to false-positive results or an overestimation of the this compound concentration.[3]

Q4: How can I minimize matrix effects in my samples?

A4: Matrix effects are caused by components in the sample (e.g., proteins, lipids) that interfere with the antibody-antigen binding.[5] Common methods to minimize matrix effects include sample dilution, using a matrix-matched calibration curve, and employing appropriate sample extraction and clean-up procedures.[3][5]

Troubleshooting Guide

Issue 1: High Background Signal

A high background signal can mask the specific signal from your analyte, leading to reduced assay sensitivity.

Possible Cause Recommended Solution
Insufficient Blocking Optimize the blocking buffer. Try different blocking agents (e.g., 1-5% BSA, casein) and incubation times (1-2 hours at room temperature).[6]
Antibody Concentration Too High Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a good signal-to-noise ratio.
Inadequate Washing Increase the number of wash steps or the volume of wash buffer. Ensure complete removal of wash buffer between steps.[6] Adding a detergent like Tween-20 (0.05%) to the wash buffer can also help.[6]
Cross-Contamination Use fresh pipette tips for each reagent and sample. Avoid splashing between wells.
Issue 2: Weak or No Signal

A weak or absent signal can indicate a problem with one or more of the assay components or steps.

Possible Cause Recommended Solution
Reagent Degradation Ensure all reagents, especially the enzyme conjugate and substrate, are stored correctly and are within their expiration date. Prepare fresh working solutions for each assay.
Incorrect Antibody Concentration The concentration of the capture or detection antibody may be too low. Perform a titration to find the optimal concentration.
Suboptimal Incubation Times/Temperatures Adhere strictly to the recommended incubation times and temperatures in the protocol. Deviations can significantly affect binding kinetics.
Inactive Enzyme Conjugate Verify the activity of the enzyme conjugate. Use a positive control to confirm its functionality.
Issue 3: High Variability Between Replicates (High %CV)

High coefficient of variation (%CV) between replicate wells can compromise the reliability of your results.

Possible Cause Recommended Solution
Pipetting Errors Ensure pipettes are properly calibrated. Use consistent pipetting techniques, such as reverse pipetting for viscous solutions. Change pipette tips for each sample and standard.
Inconsistent Washing Automate the washing steps if possible, or ensure manual washing is performed consistently across all wells.
Edge Effects Avoid using the outer wells of the microplate, as they are more susceptible to temperature fluctuations and evaporation. Fill the outer wells with buffer or water.
Improper Mixing Ensure all reagents and samples are thoroughly mixed before adding them to the wells.

Cross-Reactivity Data (Representative Example)

The following table provides a representative example of cross-reactivity data for a hypothetical this compound-specific immunoassay. Actual cross-reactivity will vary depending on the specific antibody used.

Compound Structural Similarity to this compound Representative Cross-Reactivity (%)
This compound -100
ErgocornineHigh (unsaturated C9-C10 bond)50 - 80
DihydroergocristineHigh (different substituent at C-5')20 - 40
ErgocristineModerate (unsaturated C9-C10 bond and different substituent at C-5')10 - 20
DihydroergocryptineHigh (different substituent at C-5')15 - 35
ErgocryptineModerate (unsaturated C9-C10 bond and different substituent at C-5')5 - 15
ErgotamineModerate (different peptide moiety)< 5
LysergolLow (lacks the peptide moiety)< 1

Note: This data is for illustrative purposes only.

Experimental Protocols

Protocol 1: Competitive ELISA for this compound Quantification

This protocol outlines the steps for a typical competitive ELISA to quantify this compound.

  • Coating: Coat a 96-well microplate with a this compound-protein conjugate (e.g., DHEC-BSA) at an optimized concentration (e.g., 1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Competition: In a separate plate or tubes, prepare serial dilutions of your this compound standards and samples. Add a fixed concentration of the anti-dihydroergocornine antibody to each well containing the standards and samples. Incubate for 1 hour at room temperature.

  • Incubation: Transfer 100 µL of the pre-incubated standard/sample-antibody mixtures to the coated and blocked microplate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three to five times with wash buffer.

  • Detection: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) at an optimized dilution. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate four to five times with wash buffer.

  • Substrate Addition: Add 100 µL of TMB substrate to each well. Incubate in the dark for 10-20 minutes.

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

Protocol 2: Assessing Cross-Reactivity

This protocol describes how to determine the cross-reactivity of your immunoassay with potentially interfering compounds.

  • Prepare Standard Curve: Prepare a standard curve for this compound as described in the competitive ELISA protocol.

  • Prepare Cross-Reactant Solutions: Prepare serial dilutions of the potential cross-reacting compounds (e.g., other ergot alkaloids) in the same buffer used for the this compound standards.

  • Run Competitive ELISA: Run the competitive ELISA with the serial dilutions of the cross-reactants in the same way as the this compound standards.

  • Calculate IC50 Values: For both this compound and each cross-reactant, determine the concentration that causes 50% inhibition of the maximum signal (IC50).

  • Calculate Percent Cross-Reactivity: Use the following formula to calculate the percent cross-reactivity for each compound:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Visualizations

This compound and Structurally Related Ergot Alkaloids

Caption: Structural relationships between this compound and other ergot alkaloids.

Competitive ELISA Workflow

cluster_plate_prep Plate Preparation cluster_competition Competition cluster_detection Detection coat Coat plate with DHEC-protein conjugate wash1 Wash coat->wash1 block Block non-specific sites wash1->block incubate Add mixture to coated plate mix Mix sample/standard with anti-DHEC antibody mix->incubate wash2 Wash incubate->wash2 add_secondary Add enzyme-conjugated secondary antibody wash2->add_secondary wash3 Wash add_secondary->wash3 add_substrate Add TMB substrate wash3->add_substrate stop Stop reaction add_substrate->stop read Read absorbance at 450 nm stop->read

Caption: Workflow for a competitive ELISA for this compound.

Troubleshooting Logic for High Background

start High Background Signal Observed check_blocking Is blocking sufficient? start->check_blocking check_washing Are washing steps adequate? check_blocking->check_washing Yes optimize_blocking Optimize blocking buffer (agent, concentration, time) check_blocking->optimize_blocking No check_antibody_conc Is antibody concentration too high? check_washing->check_antibody_conc Yes increase_washing Increase wash steps or buffer volume check_washing->increase_washing No titrate_antibody Titrate primary and secondary antibodies check_antibody_conc->titrate_antibody Yes end Problem Resolved check_antibody_conc->end No optimize_blocking->end increase_washing->end titrate_antibody->end

Caption: Troubleshooting workflow for high background signal in an immunoassay.

References

Optimization of liquid-liquid extraction for Dihydroergocornine from plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of liquid-liquid extraction (LLE) of Dihydroergocornine from plasma samples. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting this compound from plasma using LLE?

A1: For effective extraction of this compound and other ergot alkaloids, it is generally recommended to adjust the plasma sample to an alkaline pH, typically around 9.0.[1] This is because ergot alkaloids are basic compounds that are more soluble in organic solvents at higher pH levels.

Q2: Which organic solvent is best for this compound extraction?

A2: Several organic solvents can be used for the LLE of ergot alkaloids. The choice of solvent can significantly impact extraction efficiency. While a definitive single "best" solvent is not universally established and may depend on specific experimental conditions, common and effective solvents include dichloromethane, and mixtures such as toluene/ethanol.[2] Acetonitrile mixed with an ammonium carbonate buffer has also been shown to yield high recoveries for various ergot alkaloids.[3][4]

Q3: How can I minimize emulsion formation during the extraction process?

A3: Emulsion formation is a common issue in LLE, especially with plasma samples. To minimize this, consider the following:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the extraction tube multiple times.

  • Centrifugation: Spinning the sample in a centrifuge can help break up emulsions.

  • Addition of Salt: Adding a small amount of a salt like sodium chloride can increase the ionic strength of the aqueous phase and promote phase separation.

  • Solvent Choice: Using a less polar solvent may sometimes reduce the likelihood of emulsion formation.

Q4: I am observing low recovery of this compound. What are the possible causes and solutions?

A4: Low recovery can stem from several factors:

  • Suboptimal pH: Ensure the pH of the plasma sample is appropriately alkaline (around 9.0) to facilitate the transfer of this compound into the organic phase.[1]

  • Inappropriate Solvent: The chosen organic solvent may not be optimal for this compound. Experiment with different solvents or solvent mixtures to improve recovery.

  • Insufficient Mixing: Ensure thorough but gentle mixing to allow for adequate partitioning of the analyte between the two phases.

  • Analyte Degradation: this compound can be sensitive to light and temperature. Protect samples from light and keep them cool during processing. The stability of ergot alkaloids is also dependent on the solvent used.[5][6]

  • Matrix Effects: Components in the plasma matrix can interfere with the extraction and subsequent analysis, leading to ion suppression or enhancement in LC-MS/MS analysis.[7][8][9][10]

Q5: How can I address matrix effects in my LC-MS/MS analysis of this compound?

A5: Matrix effects can significantly impact the accuracy and precision of your results. To mitigate them:

  • Optimize Sample Cleanup: A well-optimized LLE protocol is the first step. Ensure complete separation of the organic and aqueous layers.

  • Use a Matrix-Matched Calibrator: Prepare your calibration standards in a blank plasma matrix that is free of the analyte to compensate for matrix effects.[11]

  • Dilution: Diluting the final extract can sometimes reduce the concentration of interfering matrix components.

  • Internal Standard: Use a suitable internal standard, preferably a stable isotope-labeled version of this compound, to correct for variations in extraction efficiency and matrix effects.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape in Chromatogram - Incompatible reconstitution solvent with the mobile phase.- High concentration of non-volatile salts in the final extract.- Evaporate the organic extract to dryness and reconstitute in a solvent that is compatible with the initial mobile phase.- Ensure the extraction protocol minimizes the carryover of salts. Consider a back-extraction step if necessary.
Inconsistent Recovery - Incomplete phase separation.- Variable mixing time or intensity.- Temperature fluctuations during extraction.- Centrifuge the samples to ensure a clear separation of the aqueous and organic layers.- Standardize the mixing procedure (e.g., use a mechanical rotator for a fixed time).- Perform the extraction at a controlled temperature.
Analyte Instability (Epimerization) - Exposure to acidic or strongly alkaline conditions for extended periods.- Use of certain organic solvents.- Minimize the time the analyte is in contact with acidic or highly alkaline solutions.[6]- Choose a solvent that is known to minimize epimerization, such as chloroform for long-term storage, although less common for LLE due to safety concerns. Acetonitrile is a common choice but may require storage at low temperatures.[6]

Experimental Protocols

General Liquid-Liquid Extraction Protocol for this compound from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Pipette a known volume of plasma (e.g., 500 µL) into a clean extraction tube.

  • pH Adjustment:

    • Add a small volume of a suitable base (e.g., 1M sodium hydroxide or ammonium hydroxide) to adjust the pH of the plasma sample to approximately 9.0.

    • Vortex briefly to mix.

  • Addition of Internal Standard (if applicable):

    • Spike the sample with an appropriate internal standard.

  • Liquid-Liquid Extraction:

    • Add a pre-determined volume of the selected organic solvent (e.g., 3 mL of dichloromethane or a toluene/ethanol mixture).

    • Cap the tube and mix gently by inversion for a specified time (e.g., 10-15 minutes) to avoid emulsion formation.

  • Phase Separation:

    • Centrifuge the tubes at a moderate speed (e.g., 3000 x g) for 10 minutes to facilitate phase separation.

  • Collection of Organic Phase:

    • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

    • Reconstitute the dried residue in a small volume of a solvent compatible with the analytical method (e.g., mobile phase for LC-MS/MS).

    • Vortex to ensure complete dissolution.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Quantitative Data Summary

The following table summarizes hypothetical recovery data for this compound based on common LLE parameters. This data is for illustrative purposes and should be confirmed experimentally.

Extraction Solvent pH Solvent to Plasma Ratio (v/v) Hypothetical Mean Recovery (%) Hypothetical RSD (%)
Dichloromethane9.06:1855.2
Ethyl Acetate9.06:1786.5
Toluene:Ethanol (9:1)9.06:1924.8
Methyl tert-butyl ether (MTBE)9.06:1885.0
Acetonitrile/Ammonium Carbonate Buffer7.43:1954.5

Visualizations

Experimental Workflow for LLE of this compound

LLE_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Preparation start Start: Plasma Sample ph_adjust pH Adjustment to ~9.0 start->ph_adjust is_spike Internal Standard Spiking ph_adjust->is_spike add_solvent Add Organic Solvent is_spike->add_solvent mix Gentle Mixing add_solvent->mix centrifuge Centrifugation for Phase Separation mix->centrifuge collect_organic Collect Organic Phase centrifuge->collect_organic evaporate Evaporation collect_organic->evaporate reconstitute Reconstitution evaporate->reconstitute end LC-MS/MS Analysis reconstitute->end

Caption: Workflow for the liquid-liquid extraction of this compound from plasma.

Logical Relationship for Troubleshooting Low Recovery

Troubleshooting_Low_Recovery cluster_causes Potential Causes cluster_solutions Solutions low_recovery Low Recovery of this compound cause1 Suboptimal pH low_recovery->cause1 cause2 Inappropriate Solvent low_recovery->cause2 cause3 Analyte Degradation low_recovery->cause3 cause4 Matrix Effects low_recovery->cause4 solution1 Adjust pH to ~9.0 cause1->solution1 solution2 Test Different Solvents cause2->solution2 solution3 Protect from Light & Heat cause3->solution3 solution4 Optimize Cleanup / Use Matrix-Matched Standards cause4->solution4

Caption: Troubleshooting logic for low this compound recovery.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Dihydroergocornine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Dihydroergocornine in human plasma, with a focus on validation according to the U.S. Food and Drug Administration (FDA) guidelines. As the pharmaceutical industry moves towards greater harmonization, this document references the principles outlined in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guidance, which has been adopted by the FDA.[1][2][3]

This compound, a derivative of ergot alkaloids, requires sensitive and selective bioanalytical methods to accurately characterize its pharmacokinetic profile in clinical studies. This guide will compare two prominent analytical techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While HPLC-FLD has been traditionally used for the analysis of ergot alkaloids, LC-MS/MS has emerged as the gold standard due to its superior sensitivity and specificity.

Methodology Comparison: HPLC-FLD vs. LC-MS/MS

The choice of analytical technique is critical for a robust bioanalytical assay. Below is a comparative overview of HPLC-FLD and a proposed LC-MS/MS method for this compound analysis.

FeatureHPLC with Fluorescence Detection (HPLC-FLD)Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation by HPLC followed by detection of native fluorescence of the analyte.Separation by HPLC followed by ionization and mass-based detection of the parent ion and specific fragment ions.
Specificity Moderate. Relies on chromatographic separation and the intrinsic fluorescence of the analyte. Susceptible to interference from other fluorescent compounds in the plasma matrix.High to Very High. The use of specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM) provides a high degree of certainty in analyte identification, minimizing the impact of interfering substances.[1]
Sensitivity Generally in the low ng/mL range. May not be sufficient for low-dose pharmacokinetic studies.High. Typically achieves sensitivity in the pg/mL range, making it ideal for quantifying low concentrations of this compound and its metabolites in plasma.
Matrix Effect Less susceptible to ion suppression or enhancement. However, endogenous fluorescent compounds can interfere.Prone to matrix effects (ion suppression or enhancement) which can impact accuracy and precision.[4] Requires careful evaluation and mitigation strategies during method development.[4]
Development Time Generally shorter development time compared to LC-MS/MS.More complex method development due to the need for optimization of mass spectrometric parameters.
Throughput Moderate.High. Can be automated for the analysis of a large number of samples.
Recommendation Suitable for preliminary studies or when higher sensitivity is not required.Recommended method for regulated bioanalysis in clinical trials due to its superior sensitivity, specificity, and robustness.

Proposed Bioanalytical Method: LC-MS/MS for this compound

This section details a proposed experimental protocol for the validation of an LC-MS/MS method for the quantification of this compound in human plasma.

Experimental Protocol
  • Sample Preparation: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be employed to isolate this compound and an appropriate internal standard (IS), such as a stable isotope-labeled this compound, from human plasma. The final extract is evaporated and reconstituted in a solvent compatible with the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: A high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive mode.

    • Detection: Selected Reaction Monitoring (SRM) of the precursor and product ions for both this compound and the internal standard.

Validation According to FDA Guidelines

A full validation of the bioanalytical method must be performed to ensure the reliability of the analytical results.[1] The following tables summarize the key validation parameters and their acceptance criteria as per FDA guidelines.

Table 1: Calibration Curve and Linearity
ParameterAcceptance Criteria
Calibration Standards A minimum of six non-zero standards, a blank, and a zero standard.[5]
Correlation Coefficient (r²) ≥ 0.99 is generally expected.
Accuracy of Back-calculated Concentrations Within ±15% of the nominal value for each standard (±20% at the Lower Limit of Quantification - LLOQ).[6]
LLOQ Response At least 5 times the response of the blank sample.[7][8]
Table 2: Accuracy and Precision

Accuracy and precision are determined by analyzing Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

ParameterWithin-Run (Intra-batch)Between-Run (Inter-batch)
Accuracy (% Bias) Within ±15% of nominal values (±20% at LLOQ).[7]Within ±15% of nominal values (±20% at LLOQ).[7]
Precision (%CV) ≤15% (≤20% at LLOQ).[7]≤15% (≤20% at LLOQ).[7]
Table 3: Selectivity, Specificity, and Matrix Effect
ParameterExperimental ApproachAcceptance Criteria
Selectivity & Specificity Analysis of at least six different batches of blank human plasma.[1][6]No significant interfering peaks at the retention time of the analyte (>20% of LLOQ response) or the IS (>5% of IS response).[1][6]
Matrix Effect Analysis of QC samples prepared in at least six different sources of matrix.[1][6]The precision (%CV) of the calculated concentrations should be ≤15%.[1]
Table 4: Stability

The stability of this compound in human plasma must be evaluated under various conditions that mimic sample handling and storage.

Stability TestConditionsAcceptance Criteria
Freeze-Thaw Stability Minimum of three freeze-thaw cycles.Mean concentration within ±15% of nominal values.
Short-Term (Bench-Top) Stability At room temperature for a duration that reflects the expected sample handling time.Mean concentration within ±15% of nominal values.
Long-Term Stability At the intended storage temperature (e.g., -20°C or -80°C) for a period that exceeds the expected storage duration of study samples.Mean concentration within ±15% of nominal values.
Stock Solution Stability At room temperature and refrigerated conditions.Mean response within a specified percentage of the initial response.

Visualizing the Validation Workflow

The following diagrams illustrate the key aspects of the bioanalytical method validation process.

Bioanalytical_Method_Validation_Workflow MethodDevelopment Method Development FullValidation Full Validation MethodDevelopment->FullValidation Selectivity Selectivity & Specificity FullValidation->Selectivity AccuracyPrecision Accuracy & Precision FullValidation->AccuracyPrecision CalibrationCurve Calibration Curve & Linearity FullValidation->CalibrationCurve Stability Stability FullValidation->Stability MatrixEffect Matrix Effect FullValidation->MatrixEffect ValidatedMethod Validated Method Selectivity->ValidatedMethod AccuracyPrecision->ValidatedMethod CalibrationCurve->ValidatedMethod Stability->ValidatedMethod MatrixEffect->ValidatedMethod SampleAnalysis Study Sample Analysis ValidatedMethod->SampleAnalysis

Caption: Bioanalytical method validation workflow as per FDA guidelines.

Validation_Parameters_Relationship CoreParameters Core Validation Parameters Selectivity Selectivity CoreParameters->Selectivity Accuracy Accuracy CoreParameters->Accuracy Precision Precision CoreParameters->Precision Linearity Linearity CoreParameters->Linearity Stability Stability CoreParameters->Stability ReliableData Reliable Pharmacokinetic Data Selectivity->ReliableData Accuracy->ReliableData Precision->ReliableData Linearity->ReliableData Stability->ReliableData

Caption: Interrelationship of key validation parameters for reliable data.

References

A Comparative Analysis of Dihydroergocornine and Bromocriptine at Dopamine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two ergot-derived compounds, Dihydroergocornine and Bromocriptine, focusing on their interactions with dopamine receptors. This document synthesizes available experimental data on their binding affinities and functional activities, outlines the methodologies used in these key experiments, and visualizes relevant biological pathways and experimental workflows.

Introduction

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in regulating a myriad of physiological functions within the central nervous system, including motor control, cognition, and emotional processing. They are classified into two main families: the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) receptors. The D1-like receptors typically couple to Gαs/olf G-proteins to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP), whereas D2-like receptors couple to Gαi/o G-proteins to inhibit adenylyl cyclase and decrease cAMP levels.

This compound, a component of the drug co-dergocrine (Hydergine®), and Bromocriptine are both ergot alkaloid derivatives that have been investigated for their therapeutic potential in conditions associated with dopaminergic dysfunction. Understanding their distinct profiles at dopamine receptor subtypes is crucial for elucidating their mechanisms of action and guiding further drug development.

Quantitative Data Presentation

The following tables summarize the available quantitative data on the binding affinities (Ki) and functional activities (EC50, Emax) of this compound and Bromocriptine at dopamine receptors. It is important to note that comprehensive data for this compound across all receptor subtypes is limited in publicly available literature.

Table 1: Binding Affinities (Ki, nM) of this compound and Bromocriptine at Dopamine Receptor Subtypes

CompoundD1D2D3D4D5
This compound Data not availableData not availableData not availableData not availableData not available
α-Dihydroergocryptine *35.4[1]Data not availableData not availableData not availableData not available
Bromocriptine ~440[2]~8[2]~5[2]~290[2]~450[2]

*α-Dihydroergocryptine is a closely related component of co-dergocrine.

Table 2: Functional Activity (EC50, Emax) of this compound and Bromocriptine at Dopamine Receptors

CompoundReceptorAssayParameterValueReference
This compound D1cAMP stimulationEC50Similar to other co-dergocrine components[3]
D1cAMP stimulationEfficacyLower than other co-dergocrine components[3]
D2Inhibition of tritium overflowPotency~50x higher than D1 activity[3]
Bromocriptine D2cAMP inhibitionPotency1/100th as potent as other ergot alkaloids[4]
D2 vs D3MitogenesisFunctional Selectivity10-fold selective for D2[5]
D1Functional AssayActivityPartial Antagonist[6]

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and cAMP functional assays.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

Principle: This assay measures the ability of an unlabeled test compound (e.g., this compound or Bromocriptine) to compete with a radiolabeled ligand for binding to the target receptor.

Detailed Methodology:

  • Membrane Preparation:

    • Cells or tissues expressing the dopamine receptor subtype of interest are homogenized in a cold lysis buffer.

    • The homogenate is centrifuged to pellet the cell membranes containing the receptors.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Competitive Binding Assay:

    • A fixed concentration of a radiolabeled ligand with known high affinity for the receptor is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled test compound are added to the incubation mixture.

    • The mixture is incubated to allow binding to reach equilibrium.

  • Separation and Detection:

    • The receptor-bound radioligand is separated from the unbound radioligand via rapid filtration through a glass fiber filter.

    • The radioactivity trapped on the filter, which is proportional to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radiolabeled ligand.

cAMP Functional Assay

Objective: To determine the functional activity (potency - EC50, and efficacy - Emax) of a test compound at D1-like (stimulation) or D2-like (inhibition) receptors.

Principle: This assay measures the ability of a test compound to modulate the intracellular levels of cyclic AMP (cAMP), a second messenger whose production is regulated by dopamine receptors.

Detailed Methodology:

  • Cell Culture:

    • Cells stably expressing the dopamine receptor subtype of interest are cultured to an appropriate density.

  • Compound Treatment:

    • For D1-like receptor agonism, cells are treated with increasing concentrations of the test compound.

    • For D2-like receptor agonism, cells are first stimulated with an agent like forskolin (to increase basal cAMP levels) and then treated with increasing concentrations of the test compound.

  • cAMP Measurement:

    • After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as:

      • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A competitive immunoassay where endogenously produced cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

      • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay where the interaction of antibody-coated acceptor beads and streptavidin-coated donor beads is modulated by the amount of cAMP produced.

  • Data Analysis:

    • A dose-response curve is generated by plotting the cAMP levels against the concentration of the test compound.

    • The EC50 value (the concentration of the compound that produces 50% of the maximal response) and the Emax value (the maximum response produced by the compound) are determined from this curve.

Mandatory Visualizations

Signaling Pathways

Dopamine Receptor Signaling Pathways cluster_d1 D1-like Receptor Signaling cluster_d2 D2-like Receptor Signaling D1_Agonist D1 Agonist (e.g., Dopamine, this compound) D1R D1/D5 Receptor D1_Agonist->D1R Binds Gs Gαs/olf D1R->Gs Activates AC_stim Adenylyl Cyclase Gs->AC_stim Stimulates cAMP_inc ↑ cAMP AC_stim->cAMP_inc ATP to cAMP PKA Protein Kinase A cAMP_inc->PKA Activates Cellular_Response_Stim Excitatory Cellular Response PKA->Cellular_Response_Stim D2_Agonist D2 Agonist (e.g., Dopamine, Bromocriptine) D2R D2/D3/D4 Receptor D2_Agonist->D2R Binds Gi Gαi/o D2R->Gi Activates AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec ATP to cAMP Cellular_Response_Inhib Inhibitory Cellular Response cAMP_dec->Cellular_Response_Inhib

Caption: Dopamine receptor signaling pathways.

Experimental Workflows

Experimental_Workflows cluster_binding Radioligand Binding Assay Workflow cluster_functional cAMP Functional Assay Workflow Membrane_Prep 1. Membrane Preparation Incubation 2. Incubation (Radioligand + Test Compound) Membrane_Prep->Incubation Filtration 3. Filtration (Separate Bound/Unbound) Incubation->Filtration Detection 4. Scintillation Counting Filtration->Detection Analysis_Ki 5. Data Analysis (Calculate Ki) Detection->Analysis_Ki Cell_Culture 1. Cell Culture (Receptor Expression) Compound_Add 2. Compound Addition Cell_Culture->Compound_Add cAMP_Measure 3. cAMP Measurement (e.g., TR-FRET) Compound_Add->cAMP_Measure Analysis_EC50 4. Data Analysis (Calculate EC50/Emax) cAMP_Measure->Analysis_EC50

Caption: Experimental workflows for key assays.

Logical Relationships

Comparative_Analysis_Logic Compound_Comparison Compound Comparison: This compound vs. Bromocriptine Binding_Affinity Binding Affinity (Ki) Compound_Comparison->Binding_Affinity Functional_Activity Functional Activity (EC50, Emax) Compound_Comparison->Functional_Activity D1_Family D1-like Receptors (D1, D5) Binding_Affinity->D1_Family D2_Family D2-like Receptors (D2, D3, D4) Binding_Affinity->D2_Family Functional_Activity->D1_Family Functional_Activity->D2_Family Receptor_Selectivity Receptor Selectivity Profile D1_Family->Receptor_Selectivity Functional_Profile Functional Profile (Agonist/Antagonist/Partial Agonist) D1_Family->Functional_Profile D2_Family->Receptor_Selectivity D2_Family->Functional_Profile Therapeutic_Implications Therapeutic Implications Receptor_Selectivity->Therapeutic_Implications Functional_Profile->Therapeutic_Implications

Caption: Logical flow of the comparative analysis.

Comparative Discussion

Based on the available data, this compound and Bromocriptine exhibit distinct profiles at dopamine receptors.

Bromocriptine demonstrates a clear selectivity and high affinity for the D2-like receptor family, particularly D2 and D3 subtypes.[2] Its functional activity is consistent with this binding profile, acting as a potent agonist at D2-like receptors, which leads to the inhibition of cAMP production.[7][8] At D1-like receptors, Bromocriptine has significantly lower affinity and acts as a partial antagonist.[2][6][9] This profile underlies its therapeutic efficacy in conditions such as Parkinson's disease and hyperprolactinemia, which are primarily associated with D2 receptor signaling deficits.

This compound , as a component of co-dergocrine, appears to have a more complex profile. The available evidence suggests it may act as an agonist at D1 receptors, stimulating cAMP formation, and also possess potent activity at D2 receptors, leading to the inhibition of neurotransmitter release.[3] The potency of its D2-mediated effects appears to be significantly higher than its D1-mediated effects.[3] However, a lack of comprehensive binding and functional data for this compound across all five dopamine receptor subtypes makes a direct and complete comparison with Bromocriptine challenging. The activity of this compound at D1 receptors, in contrast to Bromocriptine's antagonism, suggests a different spectrum of potential therapeutic applications and side effects.

Conclusion

References

A Comparative In Vitro Analysis of Dihydroergocornine and its Parent Compound Ergocornine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of Dihydroergocornine and its parent ergot alkaloid, ergocornine. The information presented herein is a synthesis of data from multiple experimental studies to delineate the pharmacological profiles of these two compounds, primarily at dopamine and alpha-adrenergic receptors.

Executive Summary

This compound, a hydrogenated derivative of ergocornine, exhibits a distinct in vitro pharmacological profile compared to its parent compound. While both ergolines interact with dopaminergic and adrenergic systems, dihydrogenation at the 9,10 position of the lysergic acid moiety in this compound appears to modify its receptor affinity and functional activity. This compound generally acts as a potent antagonist at alpha-adrenoceptors and displays a mixed agonist/antagonist profile at dopamine receptors. Ergocornine is primarily characterized as a dopamine receptor agonist. This guide summarizes the available quantitative data, details the experimental methodologies for key assays, and provides visual representations of relevant signaling pathways and workflows.

Quantitative Potency Comparison

The following table summarizes the in vitro receptor binding affinities and functional potencies of this compound and ergocornine from various studies. It is important to note that direct comparative studies are limited, and the data presented is collated from different sources, which may involve variations in experimental conditions.

Receptor SubtypeParameterThis compoundErgocornineReference
Dopamine Receptors
D1Functional Activity (cAMP formation)Partial AgonistAgonist[1][2]
D2Functional Activity (Inhibition of evoked tritium overflow)Inhibitory EffectAgonist[1][2]
Alpha-Adrenergic Receptors
Alpha-1Functional Activity (NA-stimulated cAMP)Antagonist (non-competitive)-[3]
Alpha-2Functional Activity (evoked NA release)Antagonist (competitive)-[3]
Alpha-Adrenoceptors (general)Receptor BindingPotent displacement of radioligands-[3]

Data for ergocornine at alpha-adrenergic receptors in a directly comparable functional assay was not available in the reviewed literature.

Key Experimental Methodologies

The data presented in this guide are derived from established in vitro pharmacological assays. The following are detailed protocols for the key experimental techniques used to characterize the potency of this compound and ergocornine.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.[3] These assays involve incubating a radiolabeled ligand with a receptor preparation (e.g., cell membranes) in the presence of varying concentrations of the compound of interest.

Experimental Protocol:

  • Receptor Preparation: Membranes from cells or tissues expressing the target receptor are isolated by homogenization and centrifugation.[4]

  • Incubation: The receptor preparation is incubated with a specific radioligand (e.g., [3H]rauwolscine for alpha-2 adrenoceptors, [3H]clonidine for alpha-2 adrenoceptors, or [3H]WB 4101 for alpha-1 adrenoceptors) and various concentrations of the unlabeled test compound (this compound or ergocornine).[3]

  • Separation: Bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.[4]

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays for G-Protein Coupled Receptors (GPCRs)

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. For GPCRs like dopamine and adrenergic receptors, these assays often measure changes in second messenger levels (e.g., cAMP) or downstream signaling events.[5]

Dopamine D1 Receptor Functional Assay (cAMP Accumulation):

  • Cell Culture: Cells expressing the D1 dopamine receptor are cultured.

  • Incubation: The cells are incubated with the test compound (this compound or ergocornine) at various concentrations.

  • Stimulation: Adenylyl cyclase is stimulated to produce cAMP.

  • Measurement: The intracellular concentration of cAMP is measured, typically using an immunoassay.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined to assess agonist potency. For antagonists, the assay is performed in the presence of a known agonist to determine the concentration that inhibits 50% of the agonist response (IC50). This compound has been shown to stimulate cAMP formation, indicating partial agonism at D1 receptors.[1]

Dopamine D2 Receptor Functional Assay (Modulation of Neurotransmitter Release):

  • Tissue Preparation: Brain slices (e.g., rat striatum) are prepared and pre-incubated with a radiolabeled neurotransmitter, such as [3H]choline.[1]

  • Stimulation: The slices are electrically stimulated to evoke the release of the radiolabeled neurotransmitter.

  • Incubation: The tissue slices are incubated with the test compound (this compound or ergocornine) prior to and during stimulation.

  • Quantification: The amount of radioactivity released into the superfusate is measured.

  • Data Analysis: The inhibitory effect of the compound on neurotransmitter release is quantified. This compound has been shown to inhibit the electrically evoked overflow of tritium from rat striatal slices, suggesting an inhibitory role at D2 receptors.[1]

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

G D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_protein->AC Inhibits Ligand This compound or Ergocornine (Agonist) Ligand->D2R ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Inhibition of Neurotransmitter Release PKA->Cellular_Response Leads to

Caption: Dopamine D2 Receptor Signaling Pathway.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_receptor 1. Prepare receptor source (e.g., cell membranes) prep_ligands 2. Prepare radioligand and test compounds incubation 3. Incubate receptor, radioligand, and test compound prep_ligands->incubation Add to wells filtration 4. Separate bound and free ligand via filtration incubation->filtration counting 5. Quantify bound radioactivity (scintillation counting) filtration->counting analysis 6. Calculate IC50 and Ki values counting->analysis

Caption: Radioligand Binding Assay Workflow.

Conclusion

The hydrogenation of ergocornine to this compound results in a compound with a more complex pharmacological profile. While ergocornine is primarily a dopamine agonist, this compound exhibits potent alpha-adrenergic antagonism and a mixed agonist/antagonist profile at dopamine D1 and D2 receptors, respectively. This comparative guide highlights the key in vitro differences between these two ergot alkaloids, providing a valuable resource for researchers in pharmacology and drug development. The provided experimental protocols and diagrams offer a foundational understanding of the methods used to elucidate these properties. Further direct comparative studies would be beneficial for a more precise quantitative assessment.

References

A Comparative Guide to the Cross-Validation of Dihydroergocornine Quantification Methods Between Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two primary analytical methods for the quantification of Dihydroergocornine: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The objective is to offer a resource for inter-laboratory cross-validation, ensuring data comparability and reliability across different research settings. This document outlines the performance characteristics of each method, detailed experimental protocols, and a general framework for conducting a cross-validation study.

Method Performance Comparison

The selection of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the performance characteristics of HPLC-FLD and LC-MS/MS based on available literature for ergot alkaloids.

Table 1: Performance Characteristics of HPLC-FLD for Ergot Alkaloid Quantification

Performance ParameterReported Values
Limit of Detection (LOD)0.185 - 5 µg/kg
Limit of Quantification (LOQ)0.655 - 10 µg/kg[1][2]
Linearity (R²)≥ 0.99
Recovery82 - 120%[2]
Precision (RSD)< 15%

Table 2: Performance Characteristics of LC-MS/MS for Ergot Alkaloid Quantification

Performance ParameterReported Values
Limit of Detection (LOD)0.005 - 0.5 µg/kg
Limit of Quantification (LOQ)0.02 - 3.2 µg/kg[3][4]
Linearity (R²)≥ 0.99
Recovery76.5 - 120%[5]
Precision (RSD)< 15%[4]

Experimental Protocols

Detailed and standardized experimental protocols are critical for ensuring the reproducibility of results between laboratories.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method is a robust and widely used technique for the quantification of ergot alkaloids.

1. Sample Preparation (Extraction and Clean-up)

  • Extraction: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is commonly employed.[6]

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and 10 mL of a 5 mM ammonium carbonate solution.

    • Vortex for 1 minute.

    • Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Clean-up: Dispersive solid-phase extraction (d-SPE) is used for extract purification.[7]

    • Take a 1 mL aliquot of the acetonitrile (upper) layer and transfer it to a d-SPE tube containing PSA (primary secondary amine) and C18 sorbents.

    • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase.

2. HPLC-FLD Conditions

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and ammonium carbonate buffer is typically used.[8]

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Column Temperature: 25 - 30 °C.

  • Injection Volume: 20 - 100 µL.

  • Fluorescence Detection: Excitation wavelength of ~330 nm and an emission wavelength of ~415 nm.[9]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it suitable for detecting trace amounts of this compound.

1. Sample Preparation

  • The extraction and clean-up procedures are similar to those for HPLC-FLD. However, due to the higher sensitivity of LC-MS/MS, a simpler "dilute-and-shoot" approach may be possible for cleaner matrices after initial extraction.

2. LC-MS/MS Conditions

  • Column: A high-resolution C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile/methanol and water, both containing a small amount of formic acid or ammonium formate.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 5 - 20 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.

Inter-Laboratory Cross-Validation Workflow

A cross-validation study is essential to ensure that different laboratories can produce comparable results.[10] This process involves comparing the performance of the analytical methods between the participating labs.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase A Define Study Protocol & Acceptance Criteria B Select Participating Laboratories A->B C Prepare & Distribute Standardized Samples (QCs & Blinded Samples) B->C D Lab 1: Method Validation/Transfer & Sample Analysis C->D E Lab 2: Method Validation/Transfer & Sample Analysis C->E F Centralized Data Collection D->F E->F G Statistical Analysis of Results (e.g., Bland-Altman, t-test) F->G H Compare Results Against Acceptance Criteria G->H I Investigation of Discrepancies H->I If criteria not met J Final Report & Conclusion on Method Comparability H->J I->J

Inter-laboratory cross-validation workflow.

Decision-Making for Method Selection

The choice between HPLC-FLD and LC-MS/MS depends on the specific requirements of the study. This flowchart can guide researchers in selecting the most appropriate method.

MethodSelection Start Start: Define Analytical Needs Q1 High Sensitivity Required? (Trace Levels) Start->Q1 Q2 Complex Sample Matrix? Q1->Q2 No LCMS LC-MS/MS is Recommended Q1->LCMS Yes Q3 High Throughput Needed? Q2->Q3 No ConsiderLCMS Consider LC-MS/MS for Better Selectivity Q2->ConsiderLCMS Yes Q3->LCMS Yes HPLC HPLC-FLD is a Suitable Option Q3->HPLC No ConsiderLCMS->Q3

Decision flowchart for analytical method selection.

References

A Comparative Analysis of Dihydroergocornine and Dihydroergotamine in Preclinical Migraine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the preclinical efficacy of Dihydroergocornine and Dihydroergotamine, two ergot alkaloids with historical and current relevance in migraine therapy. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of their pharmacological profiles and performance in established migraine models.

Introduction

Migraine is a complex neurological disorder characterized by debilitating headaches and associated symptoms. The trigeminovascular system and the release of calcitonin gene-related peptide (CGRP) are key players in its pathophysiology. Ergot alkaloids, such as Dihydroergotamine (DHE), have long been a therapeutic option. This guide delves into the preclinical data for DHE and its lesser-studied counterpart, this compound, to provide a comparative perspective on their potential mechanisms of action.

Receptor Binding Profiles

The therapeutic and adverse effects of this compound and Dihydroergotamine are dictated by their interactions with a wide range of receptors. Dihydroergotamine exhibits a broad pharmacological profile, with high affinity for serotonin, dopamine, and adrenergic receptors.[1][2] This multi-receptor activity is believed to contribute to its efficacy in migraine.[1] In contrast, detailed receptor binding data for this compound specifically in the context of migraine is limited, though its interaction with adrenergic and dopaminergic receptors is established.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Receptor SubtypeThis compound (Data not available for all subtypes)Dihydroergotamine
Serotonin (5-HT)
5-HT1A-Agonist Activity
5-HT1B-Potent Agonist (IC50: 0.58 nM)[3]
5-HT1D-Potent Agonist
5-HT1F-Antagonist Activity (IC50: 149 nM)[3]
5-HT2A-Agonist Activity
5-HT2B-Agonist Activity
5-HT2C-Agonist Activity
Dopamine (D)
D1-Antagonist Activity
D2Agonist/Antagonist properties notedPotent Agonist/Antagonist (IC50: 0.47 nM)[3]
D3-Antagonist Activity
D4-Antagonist Activity
D5-Antagonist Activity
Adrenergic (α)
α1Potent AntagonistAntagonist Activity
α2APotent AntagonistAntagonist Activity
α2B-Agonist Activity (IC50: 2.8 nM)[3]
α2C-Antagonist Activity

Efficacy in Preclinical Migraine Models

The efficacy of anti-migraine compounds is often evaluated in animal models that mimic aspects of the human condition. Key models include the stimulation of the trigeminal ganglion to induce changes associated with migraine and the induction of cortical spreading depression (CSD), a neural event linked to migraine aura.

Trigeminal Ganglion Stimulation Model

This model involves the electrical or chemical stimulation of the trigeminal ganglion, a key structure in the transmission of headache pain.[4] Stimulation leads to the release of CGRP and activation of central pain pathways.

Dihydroergotamine has been shown to be effective in this model. It inhibits the activation of neurons in the trigeminal nucleus caudalis, a critical relay center for migraine pain, as indicated by a reduction in the expression of the neuronal activity marker c-Fos.[5] Furthermore, DHE has been demonstrated to inhibit the release of CGRP from trigeminal nerves.[6]

This compound has not been extensively studied in the trigeminal ganglion stimulation model. A 1950 clinical study suggested it was less effective than DHE in treating migraine patients, though it also exhibited lower toxicity.[7] The lack of preclinical data in this specific model prevents a direct comparison of efficacy.

Cortical Spreading Depression (CSD) Model

CSD is a wave of profound neuronal and glial depolarization that spreads across the cerebral cortex and is considered the physiological correlate of migraine aura.[8] While not a direct model of migraine pain, it is used to study the upstream events that can trigger headache.

There is a lack of published studies evaluating the effects of either This compound or Dihydroergotamine on the induction or propagation of CSD. Therefore, a direct comparison of their efficacy in this model cannot be made at this time.

In Vitro CGRP Release

Calcitonin Gene-Related Peptide (CGRP) is a key neuropeptide in migraine pathophysiology, and its release from trigeminal neurons is a critical event. In vitro assays measuring CGRP release from cultured trigeminal ganglion neurons provide a valuable tool to assess the peripheral activity of potential anti-migraine drugs.

Dihydroergotamine has been shown to inhibit stimulated CGRP release from trigeminal ganglion neurons in vitro.[9][10] This action is thought to be mediated through its agonist activity at presynaptic 5-HT1B/1D receptors.[9][10]

There is currently no available data on the effect of This compound on CGRP release from trigeminal neurons.

Experimental Protocols

Trigeminal Ganglion Stimulation and c-Fos Immunohistochemistry (Adapted from Goadsby & Hoskin, 1997)
  • Animal Preparation: Anesthetized cats are placed in a stereotaxic frame. The superior sagittal sinus (SSS), a structure innervated by the trigeminal nerve, is exposed.

  • Stimulation: The SSS is electrically stimulated for a defined period to activate trigeminal afferents.

  • Drug Administration: Dihydroergotamine or vehicle is administered intravenously prior to or following SSS stimulation.

  • Tissue Processing: Two hours after stimulation, the animal is perfused, and the brainstem is removed and sectioned.

  • c-Fos Staining: Sections are processed for c-Fos immunohistochemistry to identify activated neurons in the trigeminal nucleus caudalis.

  • Quantification: The number of c-Fos-positive neurons is counted and compared between treatment groups.

In Vitro CGRP Release Assay (General Protocol)
  • Cell Culture: Primary cultures of trigeminal ganglion neurons are established from rodents.

  • Stimulation: Neurons are depolarized using a stimulus such as high potassium concentration or capsaicin to induce CGRP release.

  • Drug Incubation: Cells are pre-incubated with varying concentrations of Dihydroergotamine, this compound, or vehicle before stimulation.

  • Sample Collection: The cell culture supernatant is collected.

  • CGRP Measurement: The concentration of CGRP in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The inhibition of stimulated CGRP release by the test compounds is calculated.

Signaling Pathways and Experimental Workflows

G cluster_upstream Migraine Trigger (e.g., CSD) cluster_trigeminal Trigeminovascular System Activation cluster_downstream Migraine Symptoms Cortical Spreading Depression Cortical Spreading Depression Trigeminal Ganglion Trigeminal Ganglion Cortical Spreading Depression->Trigeminal Ganglion Activates CGRP Release CGRP Release Trigeminal Ganglion->CGRP Release Leads to Trigeminal Nucleus Caudalis Trigeminal Nucleus Caudalis Trigeminal Ganglion->Trigeminal Nucleus Caudalis Activates Vasodilation Vasodilation CGRP Release->Vasodilation Neurogenic Inflammation Neurogenic Inflammation CGRP Release->Neurogenic Inflammation Pain Perception (Headache) Pain Perception (Headache) Trigeminal Nucleus Caudalis->Pain Perception (Headache)

Figure 1. Simplified signaling pathway in migraine pathophysiology.

G cluster_DHE Dihydroergotamine Action cluster_DHC This compound Action (Postulated) cluster_targets Therapeutic Targets DHE Dihydroergotamine DHE_5HT1B 5-HT1B Agonism DHE->DHE_5HT1B DHE_5HT1D 5-HT1D Agonism DHE->DHE_5HT1D DHE_DA Dopamine Receptor Modulation DHE->DHE_DA DHE_Alpha Adrenergic Receptor Modulation DHE->DHE_Alpha CGRP_Inhibition Inhibition of CGRP Release DHE_5HT1B->CGRP_Inhibition Vasoconstriction Cranial Vasoconstriction DHE_5HT1B->Vasoconstriction Central_Inhibition Central Pain Pathway Inhibition DHE_5HT1D->Central_Inhibition DHE_Alpha->Vasoconstriction DHC This compound DHC_DA Dopamine Receptor Modulation DHC->DHC_DA DHC_Alpha Adrenergic Receptor Modulation DHC->DHC_Alpha DHC_DA->Central_Inhibition Potential DHC_Alpha->Vasoconstriction Potential

Figure 2. Comparative mechanisms of action.

G cluster_endpoints Efficacy Endpoints start Animal Model of Migraine (e.g., Trigeminal Ganglion Stimulation) treatment Administer Test Compound (DHE or this compound) or Vehicle start->treatment outcome Measure Efficacy Endpoints treatment->outcome c_fos c-Fos Expression in TNC outcome->c_fos cgrp CGRP Levels outcome->cgrp behavior Pain-like Behaviors outcome->behavior analysis Compare Treatment Groups to Vehicle conclusion Determine Preclinical Efficacy analysis->conclusion c_fos->analysis cgrp->analysis behavior->analysis

Figure 3. General experimental workflow.

Discussion and Future Directions

The available preclinical data strongly support the efficacy of Dihydroergotamine in models of migraine, primarily through its potent interaction with serotonin 5-HT1B/1D receptors, leading to the inhibition of CGRP release and modulation of central pain pathways.

In contrast, there is a significant gap in the literature regarding the preclinical efficacy of this compound in established migraine models. While its interaction with dopaminergic and adrenergic receptors is known, its effects on the trigeminovascular system and CGRP release remain to be elucidated. The early clinical observation of its lower efficacy and toxicity compared to DHE warrants further preclinical investigation to understand its pharmacological profile in the context of migraine.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head preclinical studies of this compound and Dihydroergotamine in models such as trigeminal ganglion stimulation and CSD.

  • Receptor Binding and Functional Assays: A comprehensive analysis of this compound's binding affinities and functional activities at the full panel of migraine-relevant receptors.

  • CGRP Release Assays: Investigating the in vitro and in vivo effects of this compound on stimulated CGRP release.

By addressing these knowledge gaps, a more complete understanding of the therapeutic potential of this compound as a standalone or combination therapy for migraine can be achieved.

References

A Head-to-Head Comparison of Dihydroergocornine and Other Ergoloid Mesylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ergoloid mesylates, a class of semi-synthetic ergot alkaloids, have been a subject of pharmacological interest for decades, primarily for their potential therapeutic applications in age-related cognitive decline and cerebrovascular disorders. The most well-known formulation, co-dergocrine mesylate (Hydergine®), is an equiproportional mixture of the methanesulfonate salts of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydroergocryptine (a mix of α- and β-isomers).[1][2] This guide provides a detailed head-to-head comparison of the individual components, focusing on their distinct pharmacological profiles, supported by available experimental data.

General Pharmacological Profile

The overarching mechanism of action for ergoloid mesylates involves a complex interplay with various neurotransmitter systems in the central nervous system. They exhibit a dual partial agonism and antagonism at adrenergic, dopaminergic, and serotonergic receptors.[1][3] This neuromodulatory activity is believed to contribute to the normalization of neurotransmitter balance, which can be dysregulated in certain neurological conditions.[3][4] Additionally, these compounds are thought to enhance cerebral blood flow and metabolism, providing further potential benefits for cognitive function.[5][6]

Comparative Receptor Binding Affinity

The differential effects of the individual ergoloid mesylates can be largely attributed to their varying affinities for different receptor subtypes. A comprehensive understanding of these binding profiles is crucial for dissecting their individual contributions to the overall therapeutic effect of the mixture and for the development of more targeted therapies.

While a complete comparative dataset from a single study is not available in the current literature, the following table summarizes the available quantitative data on the binding affinities (expressed as Kd or Ki values, where a lower value indicates higher affinity) of this compound, dihydroergocristine, and dihydroergocryptine for key CNS receptors.

Table 1: Comparative Receptor Binding Affinities (Kd/Ki in nM)

Receptor SubtypeThis compoundDihydroergocristineDihydroergocryptine (α-isomer)
Dopaminergic
D1Data not availableData not available~30[4]
D2Data not availableData not available5-8[4]
D3Data not availableData not available~30[4]
Adrenergic
α1Data not availableData not availableData not available
α2Data not availableData not availableData not available
Serotonergic
5-HT1AData not availableData not availableData not available
5-HT2AData not availableData not availableData not available

Data for α- and β-dihydroergocryptine are often presented together. The data here is for the α-isomer where specified. It has been noted that this compound, dihydro-α-ergokryptine, and dihydro-β-ergokryptine are equipotent at α-adrenoceptors, while dihydroergocristine is less potent.[7]

Comparative Functional Activity

Beyond receptor binding, the functional consequence of this interaction (i.e., agonism, antagonism, or partial agonism) is a critical determinant of the pharmacological effect. For instance, while one component might act as an agonist at a particular receptor, another might be an antagonist, leading to a complex modulatory effect when administered as a mixture.

The table below summarizes the available data on the functional activity of the individual ergoloid mesylates, typically expressed as EC50 (half-maximal effective concentration for agonists) or IC50 (half-maximal inhibitory concentration for antagonists).

Table 2: Comparative Functional Activity (EC50/IC50 in nM)

Receptor & AssayThis compoundDihydroergocristineDihydroergocryptine
Dopaminergic
D2 Receptor (cAMP inhibition)Agonist (EC50 data not available)Antagonist (IC50 data not available)[8]Potent Agonist (EC50 data not available)[9]
Adrenergic
α1-adrenoceptor (cAMP formation inhibition)Antagonist (IC50 data not available)[7]Antagonist (less potent) (IC50 data not available)[7]Antagonist (IC50 data not available)[7]
α2-adrenoceptor (Noradrenaline release facilitation)Antagonist (IC50 data not available)[7]Antagonist (less potent) (IC50 data not available)[7]Antagonist (IC50 data not available)[7]

Qualitative descriptions from the literature indicate that dihydroergocryptine is a more potent dopamine agonist than dihydroergocristine in inhibiting prolactin release and cAMP accumulation.[9] Dihydroergocristine has been reported to act as an antagonist at both D1 and D2 dopamine receptors.[8]

Comparative Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profiles of the individual ergoloid mesylates influence their onset, duration of action, and potential for drug-drug interactions. The available pharmacokinetic parameters for each component are summarized below.

Table 3: Comparative Pharmacokinetic Parameters in Humans

ParameterThis compoundDihydroergocristineDihydroergocryptine (α-isomer)
Tmax (hours) ~1.40.46 ± 0.26[10][11][12]Data not available
Cmax (µg/L) Data not available0.28 ± 0.22[5][10][11][12]571.3 pg/ml (in patients with hepatic dysfunction)
AUC (µg/Lh) Data not available0.39 ± 0.41[5][10][11][12]4038 pgh/ml (in patients with hepatic dysfunction)[1]
Half-life (hours) Data not available3.50 ± 2.27[5][10][11][12]Data not available

Note: The pharmacokinetic data for dihydroergocryptine was obtained from a study in patients with hepatic dysfunction and after a 20 mg dose, while the data for dihydroergocristine was from healthy volunteers after an 18 mg dose. These differences in study population and dosage should be considered when comparing the values. For the ergoloid mesylate mixture, absorption is rapid with peak plasma concentrations reached between 1.5 and 3 hours, and the elimination half-life is approximately 2.6 to 5.1 hours.[13]

Experimental Protocols

The following are representative methodologies for the key experiments cited in this guide.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki or Kd) of this compound, dihydroergocristine, and dihydroergocryptine for specific neurotransmitter receptors.

Methodology:

  • Membrane Preparation:

    • Tissue (e.g., specific brain regions from animal models) or cells expressing the receptor of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

  • Binding Assay:

    • A constant concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors) is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled test compound (this compound, dihydroergocristine, or dihydroergocryptine) are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a known saturating ligand for the receptor.

    • The mixture is incubated at a specific temperature for a set duration to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Assay (e.g., cAMP Accumulation Assay)

Objective: To determine the functional activity (agonism or antagonism) and potency (EC50 or IC50) of the ergoloid mesylates at G-protein coupled receptors that modulate adenylyl cyclase activity.

Methodology:

  • Cell Culture:

    • A cell line stably expressing the receptor of interest (e.g., CHO cells expressing the D2 dopamine receptor) is cultured to an appropriate density.

  • Assay Procedure:

    • Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic AMP (cAMP).

    • For agonist testing, cells are stimulated with increasing concentrations of the test compound (this compound, dihydroergocristine, or dihydroergocryptine) in the presence of an adenylyl cyclase activator like forskolin (for Gi-coupled receptors).

    • For antagonist testing, cells are incubated with a fixed concentration of a known agonist for the receptor in the presence of increasing concentrations of the test compound.

    • The incubation is carried out for a specific time at a controlled temperature.

  • cAMP Measurement:

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis:

    • For agonists, the concentration that produces 50% of the maximal effect (EC50) is determined from the dose-response curve.

    • For antagonists, the concentration that inhibits 50% of the agonist-induced response (IC50) is calculated.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway for a G-protein coupled receptor and a typical experimental workflow for a radioligand binding assay.

GPCR_Signaling Ligand Ergoloid Mesylate Receptor GPCR (e.g., D2, α2) Ligand->Receptor Binds G_Protein G-Protein (α, β, γ) Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., ↓cAMP) Effector->Second_Messenger Alters Concentration Cellular_Response Cellular Response Second_Messenger->Cellular_Response Leads to

Caption: Generalized GPCR signaling pathway for ergoloid mesylates.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Compound_Prep->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 → Ki) Counting->Data_Analysis

Caption: Experimental workflow for a radioligand binding assay.

Conclusion

This guide provides a comparative overview of this compound, dihydroergocristine, and dihydroergocryptine, the three primary components of ergoloid mesylates. While they share a common structural backbone and a general mechanism of action, the available data suggest distinct profiles in terms of receptor affinity, functional activity, and pharmacokinetics. Dihydroergocryptine appears to be a potent dopamine D2 receptor agonist, while dihydroergocristine may act as an antagonist at dopamine receptors and is a less potent antagonist at alpha-adrenoceptors compared to the other components.

It is important to note that there are significant gaps in the publicly available, directly comparative data for these compounds. Future research employing standardized experimental protocols to systematically evaluate all three components across a broad range of CNS receptors is necessary to fully elucidate their individual pharmacological contributions. Such studies would be invaluable for the rational design of novel, more targeted therapies for cognitive and cerebrovascular disorders.

References

Navigating the Chiral Challenge: A Comparative Guide to HPLC Methods for Dihydroergocornine Epimer Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise separation and quantification of Dihydroergocornine and its epimers are critical for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods, offering detailed experimental protocols and performance data to aid in the selection and validation of the most suitable analytical approach.

This compound, an ergot alkaloid, and its epimers present a significant analytical challenge due to their structural similarity. The spatial orientation of substituents at the C8 position gives rise to these stereoisomers, which can exhibit different biological activities and toxicities. Therefore, a robust and validated analytical method is paramount for their accurate determination. This guide explores a foundational HPLC method and compares it with modern, alternative techniques, providing a comprehensive resource for analytical chemists in the pharmaceutical industry.

The Foundational Approach: Reversed-Phase HPLC

A well-established method for the separation of this compound from other dihydroergotoxine components utilizes reversed-phase HPLC. While specific epimer separation data for this compound is not extensively detailed in older literature, the principles of this method form the basis for modern chiral separations.

Experimental Protocol:

A typical experimental setup for the separation of this compound is as follows:

  • Column: A reversed-phase C18 column is commonly employed.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 10⁻² M base) and an organic modifier (e.g., acetonitrile or methanol) is used. The exact composition is optimized to achieve baseline separation.

  • Detection: UV detection at an appropriate wavelength is a standard approach.

  • Flow Rate: A constant flow rate is maintained to ensure reproducible retention times.

  • Temperature: The column is typically kept at a constant temperature to ensure stable chromatography.

This method is valued for its simplicity, high accuracy, and reproducibility in determining the proportions of the main components in a sample.

Modern Alternatives and Method Validation

Current analytical practices often employ more advanced techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS/MS) or Fluorescence Detection (FLD) for enhanced sensitivity and selectivity. These methods are rigorously validated to meet regulatory standards.

The following diagram illustrates a typical workflow for HPLC method validation:

HPLC Method Validation Workflow start Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness stability Solution Stability robustness->stability end Validated Method stability->end

A typical workflow for HPLC method validation.
Comparative Performance of Modern HPLC and UHPLC-MS/MS Methods

The following tables summarize the performance characteristics of modern analytical methods for the separation of ergot alkaloids, including compounds structurally related to this compound. This data provides a benchmark for what can be expected from a validated method for this compound epimer separation.

Table 1: Comparison of Chromatographic Conditions

ParameterHPLC-FLD Method for Ergot AlkaloidsUHPLC-MS/MS Method for Ergot Epimers
Column C18Hypersil GOLD C18 Selectivity (100 x 2.1 mm, 1.9 µm)
Mobile Phase A 0.001 M Ammonium Carbonate in WaterWater with 0.1% Formic Acid
Mobile Phase B AcetonitrileMethanol with 0.1% Formic Acid
Detection FluorescenceTandem Mass Spectrometry (MS/MS)

Table 2: Method Validation Parameters for Related Ergot Alkaloids

ParameterHPLC-FLD MethodUHPLC-MS/MS Method
Linearity (R²) > 0.99> 0.99
Recovery (%) 85.2 - 117.868.3 - 119.1
Repeatability (RSD%) 1.2 - 9.2< 14 (Intra-day)
Intermediate Precision (RSD%) 2.2 - 12.4< 24 (Inter-day)
Limit of Detection (LOD) Analyte Dependent0.00893 - 0.225 µg/kg
Limit of Quantification (LOQ) Analyte Dependent0.0295 - 0.744 µg/kg

Data presented is for a range of ergot alkaloids and serves as a representative example.

Experimental Protocols for Modern Methods

HPLC-FLD Method for Ergot Alkaloids

This method is suitable for the quantification of twelve ergot alkaloids in various matrices.

  • Extraction: The sample is extracted with acetonitrile.

  • Clean-up: Dispersive solid-phase extraction (d-SPE) is used for extract purification.

  • Reconstitution: After evaporation of the solvent, the extract is reconstituted in a solution of ammonium carbonate and acetonitrile.

  • Analysis: The sample is then injected into the HPLC system with fluorescence detection.

UHPLC-MS/MS Method for Ergot Epimers

This highly sensitive and selective method is capable of quantifying both the R and S epimers of ergot alkaloids.

  • Sample Preparation: A working standard is prepared and samples are extracted.

  • Chromatography: Separation is achieved on a high-resolution UHPLC column with a gradient elution of water and methanol, both containing 0.1% formic acid.

  • Detection: A tandem mass spectrometer is used for the detection and quantification of the epimers.

The Epimerization Challenge

A crucial consideration in the analysis of this compound and its epimers is the potential for interconversion (epimerization) during sample preparation and analysis. The diagram below illustrates the relationship between the two epimeric forms.

This compound Epimerization This compound This compound (R-epimer, -ine form) Dihydroergocorninine Dihydroergocorninine (S-epimer, -inine form) This compound->Dihydroergocorninine Epimerization

Equilibrium between this compound and its epimer.

Factors such as pH, solvent, light, and temperature can influence the rate of epimerization. Therefore, careful control of these parameters throughout the analytical procedure is essential to ensure accurate quantification of the individual epimers.

Conclusion

The selection of an appropriate HPLC method for the separation of this compound epimers depends on the specific requirements of the analysis, including sensitivity, selectivity, and the need to quantify individual epimers. While traditional reversed-phase HPLC provides a solid foundation, modern UHPLC-MS/MS methods offer superior performance for challenging separations. Regardless of the chosen method, rigorous validation is imperative to ensure reliable and accurate results, ultimately contributing to the development of safe and effective pharmaceutical products.

Comparative Pharmacokinetic Profiling of Dihydroergocornine and Related Ergot Alkaloids in Different Animal Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic profiles of Dihydroergocornine and structurally related dihydrogenated ergot alkaloids across various animal species. The data presented is compiled from multiple studies and is intended to offer a comparative perspective for research and drug development purposes. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions, analytical methodologies, and the specific compounds investigated.

Data Presentation: Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for this compound and other dihydrogenated ergot alkaloids in humans and rats. Data for other species such as dogs and monkeys are limited for this compound itself, but information on related compounds is included to provide broader context.

ParameterHumanRatDog (Dihydroergotamine)
Dose (Oral) 9 mg (Dihydroergotoxine)[1]6 mg/kg (Dihydroergocristine)N/A
Cmax (Maximum Concentration) 176 ± 16 pg/mL (Dihydroergotoxine, solution)[1]37 µg/L (Dihydroergocristine)N/A
Tmax (Time to Maximum Concentration) 0.50 ± 0.04 h (Dihydroergotoxine, solution)[1]0.5 h (first peak) (Dihydroergocristine)N/A
t½ (Half-life) 6.13 ± 0.76 h (Dihydroergotoxine, solution)[1]18.1 h (Dihydroergocristine)104.42 min (IV)
AUC (Area Under the Curve) 779 ± 94 pg/mL*h (Dihydroergotoxine, solution)[1]N/AN/A
Oral Bioavailability ~25% (this compound)[2][3]4.14% (single dose, α-dihydroergocryptine)N/A

Note: The data presented are for different but structurally similar dihydrogenated ergot alkaloids as indicated. Direct comparison between these compounds should be interpreted with caution. "N/A" indicates that data was not available from the searched sources.

Experimental Protocols

The following sections detail generalized methodologies for the key experiments cited in the pharmacokinetic evaluation of this compound and related compounds.

Animal Models and Drug Administration

For oral pharmacokinetic studies, compounds are typically administered to fasted animals via oral gavage. The vehicle for administration is often a solution or suspension appropriate for the compound's solubility, such as a 10% sucrose solution to improve palatability. For intravenous administration, the compound is dissolved in a suitable vehicle and administered via a cannulated vein, often the jugular vein in rats.

Sample Collection and Processing

Blood samples are collected at predetermined time points post-dosing. In rodent studies, this is often performed via a cannulated jugular vein to allow for serial sampling from the same animal.[4] Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is then separated by centrifugation and stored at low temperatures (typically -80°C) until analysis.

Bioanalytical Method: LC-MS/MS

The concentration of the drug and its metabolites in plasma is most commonly quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity. The method involves:

  • Sample Preparation: Protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the plasma.

  • Chromatographic Separation: The extracted sample is injected into an HPLC or UHPLC system, where the analyte is separated from other components on a chromatographic column.

  • Mass Spectrometric Detection: The analyte is ionized (e.g., using electrospray ionization - ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. An internal standard is used to ensure accuracy and precision.

Mandatory Visualizations

Experimental Workflow

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis acclimatization Acclimatization of Animals fasting Overnight Fasting acclimatization->fasting dosing Oral or IV Administration of this compound fasting->dosing blood_collection Serial Blood Collection dosing->blood_collection centrifugation Plasma Separation (Centrifugation) blood_collection->centrifugation storage Sample Storage (-80°C) centrifugation->storage lcms LC-MS/MS Analysis storage->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis

Caption: Generalized workflow for a comparative pharmacokinetic study.

Pharmacological Actions of this compound

G cluster_peripheral Peripheral Effects cluster_central Central Effects DHEC This compound vasodilation Vasodilation DHEC->vasodilation adrenolytic Adrenolytic Action DHEC->adrenolytic sympatholytic Sympatholytic Action DHEC->sympatholytic serotonin Serotonin Receptor Inhibition DHEC->serotonin noradrenaline Noradrenaline Receptor Inhibition DHEC->noradrenaline cbf_decrease Decreased Cerebral Blood Flow DHEC->cbf_decrease bp_lowering Blood Pressure Lowering vasodilation->bp_lowering

Caption: Known pharmacological actions of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of anti-dihydroergocornine antibodies with structurally similar ergot alkaloids. Understanding the specificity of these antibodies is critical for the development of accurate and reliable immunoassays for dihydroergocornine in complex biological matrices. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations to aid in the comprehension of experimental workflows and molecular interactions.

Data Presentation: Antibody Cross-Reactivity

The cross-reactivity of an antibody is a measure of its ability to bind to molecules other than its target antigen. In the context of immunoassays for this compound, cross-reactivity with other ergot alkaloids can lead to inaccurate quantification and false-positive results. The following table summarizes the cross-reactivity of a hypothetical polyclonal anti-dihydroergocornine antibody, as determined by competitive ELISA.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compoundThis compound0.5100
DihydroergocristineDihydroergocristine1.241.7
DihydroergocryptineDihydroergocryptine2.520
ErgocornineErgocornine5.010
ErgotamineErgotamine> 100< 0.5
ErgometrineErgometrine> 100< 0.5
Lysergic AcidLysergic Acid> 100< 0.5

Cross-reactivity is calculated as: (IC50 of this compound / IC50 of competing compound) x 100.

Experimental Protocols

The data presented above is typically generated using a competitive enzyme-linked immunosorbent assay (ELISA). Below are detailed methodologies for the key experiments involved in assessing antibody cross-reactivity.

Hapten-Carrier Conjugate Synthesis for Immunogen Preparation

To elicit an immune response to a small molecule like this compound (a hapten), it must first be conjugated to a larger carrier protein.

  • Materials : this compound, a carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)), a cross-linking agent (e.g., N-(γ-Maleimidobutyryloxy)succinimide ester (GMBS) and N-succinimidyl-S-acetylthioacetate (SATA)), dialysis tubing, and appropriate buffers.

  • Procedure :

    • Introduce a reactive functional group to this compound, if one is not already present, to allow for conjugation.

    • Activate the carrier protein (e.g., BSA) by reacting it with a heterobifunctional cross-linker like GMBS in a phosphate buffer (pH 7.4) for 1 hour at room temperature.

    • Remove excess cross-linker from the activated carrier protein by dialysis or gel filtration.

    • React the modified this compound with the activated carrier protein. The maleimide groups on the activated carrier will react with sulfhydryl groups on the modified hapten to form a stable thioether linkage.

    • Purify the resulting this compound-carrier protein conjugate by dialysis to remove unconjugated hapten and other reagents.

    • Characterize the conjugate to determine the hapten-to-carrier protein ratio using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy.

Antibody Production and Purification

Polyclonal or monoclonal antibodies can be generated against the this compound-carrier protein conjugate.

  • Immunization : The this compound-KLH conjugate is emulsified with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts) and injected into host animals (e.g., rabbits or mice) at multiple sites. Booster injections are typically given every 3-4 weeks.

  • Titer Determination : Blood samples are collected periodically, and the serum is tested for the presence of anti-dihydroergocornine antibodies using an indirect ELISA. The antibody titer is the dilution of antiserum that gives a positive signal.

  • Antibody Purification : Once a high titer is achieved, a larger volume of blood is collected, and the antibodies are purified from the serum using affinity chromatography. An affinity column is prepared by immobilizing the this compound-BSA conjugate (using a different carrier protein than for immunization to avoid purifying antibodies against the carrier) to a solid support. The antiserum is passed through the column, and after washing, the specific anti-dihydroergocornine antibodies are eluted.

Competitive ELISA for Cross-Reactivity Assessment

This assay determines the specificity of the purified antibodies.

  • Materials : Purified anti-dihydroergocornine antibody, this compound-BSA conjugate, this compound standard, related alkaloid standards, microtiter plates, secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG), substrate for the enzyme (e.g., TMB), and wash and coating buffers.

  • Procedure :

    • Coating : Microtiter plates are coated with the this compound-BSA conjugate and incubated overnight at 4°C.

    • Washing : The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.

    • Blocking : The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Competition : A fixed concentration of the purified anti-dihydroergocornine antibody is mixed with varying concentrations of either the this compound standard or the related alkaloids to be tested for cross-reactivity. These mixtures are then added to the coated and blocked wells and incubated.

    • Washing : The plates are washed to remove unbound antibodies and competing compounds.

    • Detection : A secondary antibody-enzyme conjugate is added to the wells and incubated. This secondary antibody will bind to the primary antibody that is bound to the coated antigen.

    • Washing : The plates are washed to remove any unbound secondary antibody.

    • Signal Development : A substrate solution is added to the wells. The enzyme on the secondary antibody will convert the substrate into a colored product.

    • Measurement : The reaction is stopped, and the absorbance is read using a microplate reader. The intensity of the color is inversely proportional to the concentration of free this compound or cross-reacting alkaloid in the sample.

    • Data Analysis : The IC50 value (the concentration of the competing compound that causes 50% inhibition of the antibody binding to the coated antigen) is determined for this compound and each of the related alkaloids. Cross-reactivity is then calculated.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for assessing antibody cross-reactivity and the general mechanism of action of this compound.

Cross_Reactivity_Workflow cluster_0 Immunogen Preparation cluster_1 Antibody Production cluster_2 Cross-Reactivity Testing Hapten (this compound) Hapten (this compound) Conjugation Conjugation Hapten (this compound)->Conjugation Carrier Protein (KLH) Carrier Protein (KLH) Carrier Protein (KLH)->Conjugation Immunogen (DHE-KLH) Immunogen (DHE-KLH) Conjugation->Immunogen (DHE-KLH) Immunization Immunization Immunogen (DHE-KLH)->Immunization Purification Purification Immunization->Purification Anti-DHE Antibody Anti-DHE Antibody Purification->Anti-DHE Antibody Competitive ELISA Competitive ELISA Anti-DHE Antibody->Competitive ELISA Data Analysis Data Analysis Competitive ELISA->Data Analysis Cross-Reactivity Data Cross-Reactivity Data Data Analysis->Cross-Reactivity Data

Caption: Workflow for assessing antibody cross-reactivity.

DHE_Mechanism cluster_receptors Target Receptors cluster_effects Physiological Effects DHE This compound alpha_adrenergic α-Adrenergic Receptors DHE->alpha_adrenergic Antagonist serotonin Serotonin Receptors DHE->serotonin Partial Agonist/ Antagonist vasodilation Vasodilation alpha_adrenergic->vasodilation neurotransmission Modulation of Neurotransmission serotonin->neurotransmission blood_pressure Decrease in Blood Pressure vasodilation->blood_pressure neurotransmission->blood_pressure

Caption: Simplified mechanism of action of this compound.

A Comparative Study of the Metabolic Pathways of Dihydroergocornine and Dihydroergocristine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of two dihydrogenated ergot alkaloids, Dihydroergocornine and Dihydroergocristine. Both compounds are components of the ergoloid mesylates, used in the management of age-related cognitive impairment. Understanding their distinct metabolic fates is crucial for predicting their pharmacokinetic profiles, potential drug-drug interactions, and overall therapeutic efficacy. This comparison is based on available in vitro and in vivo experimental data.

Overview of Metabolic Pathways

This compound and Dihydroergocristine undergo extensive hepatic metabolism, primarily mediated by the Cytochrome P450 enzyme system, with evidence pointing towards the involvement of the CYP3A4 isoform. Their structural similarities result in some shared metabolic routes, yet differences in their peptide side chains lead to distinct primary metabolites.

This compound metabolism involves more complex biotransformation, including oxidation and cleavage of the proline ring within its peptide structure, as well as the splitting of the amide bond to form dihydrolysergic acid amide.[1] Some of its metabolites retain the core ergot alkaloid structure.

Dihydroergocristine , in contrast, has a more straightforward primary metabolic pathway, with the major biotransformation being hydroxylation to form 8'-hydroxy-dihydroergocristine.[2][3] This metabolite is produced in the liver and is considered the principal metabolite.

Below is a diagram illustrating the distinct primary metabolic pathways of these two compounds.

cluster_DHEC This compound Metabolism cluster_DHE Dihydroergocristine Metabolism DHEC This compound DHEC_Met1 Oxidation & Cleavage (Proline Ring) DHEC->DHEC_Met1 CYP450 (likely CYP3A4) DHEC_Met2 Amide Bond Splitting DHEC->DHEC_Met2 CYP450 (likely CYP3A4) DHLA Dihydrolysergic Acid Amide DHEC_Met2->DHLA DHE Dihydroergocristine DHE_Met 8'-hydroxy-dihydroergocristine DHE->DHE_Met CYP450 (likely CYP3A4)

Figure 1: Primary Metabolic Pathways

Comparative Quantitative Data

CompoundParent Drug Cmax (µg/L)Hydroxylated Metabolite Cmax (µg/L)
This compound ~0.040.98 (hydroxy-dihydroergocornine)
Dihydroergocristine ~0.040.30 (8'-hydroxy-dihydroergocristine)

Data from a preliminary study involving oral administration of 27 mg of dihydroergotoxine mesylate to a healthy volunteer.

These in vivo findings suggest that both this compound and Dihydroergocristine are rapidly and extensively metabolized, as evidenced by the significantly higher plasma concentrations of their hydroxylated metabolites compared to the parent drugs. Notably, the Cmax of hydroxy-dihydroergocornine was over three times higher than that of 8'-hydroxy-dihydroergocristine, indicating that the hydroxylation of this compound may be a more predominant metabolic pathway under these conditions.

Experimental Protocols

The following outlines a representative experimental protocol for a comparative in vitro metabolism study of this compound and Dihydroergocristine using liver microsomes, based on general methodologies described in the literature.

In Vitro Metabolism Assay with Human Liver Microsomes

Objective: To compare the metabolic stability and metabolite formation of this compound and Dihydroergocristine in a human liver microsomal system.

Materials:

  • This compound and Dihydroergocristine (analytical grade)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Internal standard (e.g., a structurally related compound not present in the incubation)

Procedure:

  • Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing phosphate buffer, HLMs (e.g., 0.5 mg/mL protein), and the test compound (this compound or Dihydroergocristine) at various concentrations (e.g., 1-50 µM).

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction: Terminate the reactions by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate the microsomal proteins.

  • Sample Analysis: Transfer the supernatant to new tubes for analysis by LC-MS/MS.

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

Chromatographic Conditions (Example):

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: Appropriate for the column dimensions.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for the parent compounds and their predicted metabolites. Specific precursor-to-product ion transitions would need to be optimized for each analyte.

The following diagram illustrates a typical experimental workflow for this type of in vitro metabolism study.

cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis A Prepare Incubation Mixtures (HLMs, Buffer, Substrate) B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Incubate at 37°C (Time Course) C->D E Terminate with Acetonitrile & Internal Standard D->E F Centrifuge to Precipitate Protein E->F G LC-MS/MS Analysis of Supernatant F->G

Figure 2: In Vitro Metabolism Workflow

Summary and Conclusion

Both this compound and Dihydroergocristine are subject to extensive first-pass metabolism, primarily through oxidation and hydroxylation reactions catalyzed by hepatic CYP450 enzymes. The available in vivo data suggests that hydroxylation is a major metabolic pathway for both compounds, with the formation of hydroxy-dihydroergocornine appearing to be more prominent than that of 8'-hydroxy-dihydroergocristine.

The primary metabolic pathway of Dihydroergocristine appears to be hydroxylation, while this compound undergoes a more complex series of biotransformations. This difference in metabolic complexity could have implications for their pharmacokinetic variability and potential for drug-drug interactions.

Further in vitro studies employing human liver microsomes and specific CYP450 isoforms are warranted to precisely delineate the enzyme kinetics and comparative metabolic stability of these two closely related ergot alkaloids. Such data would provide a more complete understanding of their disposition in humans and aid in the optimization of their therapeutic use.

References

Safety Operating Guide

Safe Disposal of Dihydroergocornine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of dihydroergocornine, an ergot alkaloid, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains compliance with regulatory standards. This guide provides essential, step-by-step logistical and safety information for the effective management and disposal of this compound waste.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and regulatory guidelines.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required to protect from spills.

Work Area:

  • All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

II. Disposal Procedures: A Step-by-Step Approach

The primary method for the disposal of chemical waste such as this compound involves chemical degradation to less toxic compounds, followed by neutralization and disposal in accordance with local regulations. Alkaline hydrolysis is a recognized method for the degradation of ergot alkaloids.[1][2]

Step 1: Segregation of Waste

  • Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and cleaning materials, in a designated and clearly labeled hazardous waste container.

Step 2: Chemical Degradation via Alkaline Hydrolysis This procedure should be performed by trained personnel in a controlled laboratory setting.

  • Preparation of Hydrolysis Solution: Prepare a solution of potassium hydroxide (KOH) in methanol. A common concentration for hydrolysis is approximately 1N, but the exact concentration can be adjusted based on the quantity of this compound to be neutralized.[2]

  • Reaction Setup:

    • For small quantities of this compound waste (e.g., residue in glassware), rinse the contaminated items with the methanolic KOH solution.

    • For larger quantities of pure compound or concentrated solutions, carefully add the this compound waste to a larger volume of the methanolic KOH solution in a suitable reaction vessel. The goal is to ensure a significant molar excess of KOH.

  • Hydrolysis Reaction:

    • Gently stir the mixture at room temperature. For more robust degradation, the mixture can be heated under reflux.[2] The reaction time will vary depending on the concentration and temperature but should be sufficient to ensure complete degradation. A minimum of one hour is recommended.[2] This process breaks the amide bond of the ergot alkaloid.[1]

  • Monitoring (Optional): For process validation, an analytical technique such as HPLC can be used to monitor the disappearance of the parent compound.

Step 3: Neutralization

  • After the hydrolysis is complete, cool the reaction mixture to room temperature.

  • Slowly and carefully neutralize the alkaline solution with an acidic solution, such as dilute hydrochloric acid (HCl) or sulfuric acid. Monitor the pH of the solution using pH paper or a pH meter, aiming for a neutral pH (approximately 6-8). This step should be performed with caution as it can be an exothermic reaction.

Step 4: Final Disposal

  • Once neutralized, the resulting solution should be transferred to a properly labeled aqueous hazardous waste container.

  • Consult your institution's Environmental Health and Safety (EHS) office for final pickup and disposal by a licensed hazardous waste contractor. Never dispose of the treated or untreated waste down the drain unless explicitly permitted by local regulations and your EHS office.[3]

III. Quantitative Data for Disposal Protocol

The following table summarizes the key quantitative parameters for the alkaline hydrolysis of this compound.

ParameterValue/RangeNotes
Hydrolyzing Agent Potassium Hydroxide (KOH) in Methanol
Concentration ~1NA significant molar excess relative to the amount of this compound is crucial.
Reaction Time ≥ 1 hourCan be extended to ensure complete degradation, especially at room temperature.[2]
Temperature Room Temperature to RefluxHeating will accelerate the reaction.[2]
Final pH 6 - 8Achieved by slow addition of a dilute acid.

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Dihydroergocornine_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste into a Labeled Hazardous Waste Container fume_hood->segregate hydrolysis Perform Chemical Degradation: Alkaline Hydrolysis with Methanolic KOH segregate->hydrolysis neutralize Neutralize the Reaction Mixture with Dilute Acid to pH 6-8 hydrolysis->neutralize final_disposal Transfer to Labeled Aqueous Hazardous Waste Container neutralize->final_disposal contact_ehs Contact Environmental Health & Safety for Waste Pickup final_disposal->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: this compound Disposal Workflow.

Disclaimer: This guide is intended for informational purposes for trained laboratory professionals. Always consult your institution's specific safety and disposal protocols and comply with all applicable local, state, and federal regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.